DPTN
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H18N4OS |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[4-(3,5-dimethylphenyl)-5-pyridin-4-yl-1,3-thiazol-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H18N4OS/c1-14-10-15(2)12-18(11-14)19-20(16-5-8-23-9-6-16)28-22(25-19)26-21(27)17-4-3-7-24-13-17/h3-13H,1-2H3,(H,25,26,27) |
InChI Key |
YDXZLBYHXZOWOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C(SC(=N2)NC(=O)C3=CN=CC=C3)C4=CC=NC=C4)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of DPTN Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of pharmacological research is replete with molecules of therapeutic promise, each with a unique mechanism of action waiting to be fully elucidated. DPTN hydrochloride is one such molecule that has garnered interest within the scientific community. However, it is important to note that the designation "this compound hydrochloride" can be ambiguous. This guide will focus on the well-characterized compound, this compound dihydrochloride, a potent and selective antagonist of the A3 adenosine receptor (A3AR).[1][2][3][4] While the term "this compound hydrochloride" has also been associated with N,N-dipropyltryptamine, a serotonergic agonist, this document will delve into the specific actions of the A3AR antagonist, which has been more formally studied in neuropharmacological research.[5]
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core mechanism of action of this compound dihydrochloride. As a senior application scientist, the aim is to present this information with technical accuracy and field-proven insights, explaining the causality behind experimental choices and ensuring that the described protocols are self-validating.
The A3 Adenosine Receptor: A Key Therapeutic Target
The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathophysiological processes. It is involved in inflammation, immune responses, and cell proliferation, making it an attractive target for therapeutic intervention in a range of conditions, including inflammatory diseases and cancer. The A3AR is typically coupled to inhibitory G proteins (Gi/o), and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Core Mechanism of Action of this compound Dihydrochloride
This compound dihydrochloride functions as a potent and selective antagonist of the A3 adenosine receptor.[1][2][3][4] This means that it binds to the A3AR but does not activate it, thereby blocking the receptor from being activated by its endogenous ligand, adenosine. This antagonist action prevents the downstream signaling cascade that would normally be initiated by A3AR activation.
Antagonistic Activity and Selectivity
The potency of this compound dihydrochloride as an A3AR antagonist has been quantified through binding affinity studies, which measure the concentration of the compound required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (Ki value). Lower Ki values indicate higher binding affinity and potency.
| Species | Ki Value (nM) |
| Human | 1.65[1][2][4] |
| Mouse | 9.61[1][2][4] |
| Rat | 8.53[1][2][4] |
These low nanomolar Ki values demonstrate that this compound dihydrochloride is a highly potent antagonist of the A3AR across multiple species.[1][2][4] Its selectivity for the A3AR over other adenosine receptor subtypes is a critical feature, as this reduces the likelihood of off-target effects and associated side effects.
Downstream Signaling Pathways
By blocking the A3AR, this compound dihydrochloride prevents the Gi/o-mediated inhibition of adenylyl cyclase. This, in turn, leads to a relative increase in intracellular cAMP levels, as the basal activity of adenylyl cyclase is no longer suppressed by A3AR activation. The modulation of cAMP levels can have wide-ranging effects on cellular function, including gene expression, metabolism, and cell survival.
Caption: Workflow for a competitive radioligand binding assay.
Therapeutic Potential and Future Directions
The potent and selective antagonist activity of this compound dihydrochloride at the A3AR suggests its potential for therapeutic applications in diseases where A3AR signaling is dysregulated. The field of inflammation and immunology is a key area of interest for A3AR antagonists. [3]Further preclinical studies are necessary to explore the efficacy and safety of this compound dihydrochloride in various disease models. These studies would involve evaluating its pharmacokinetic and pharmacodynamic properties to establish a clear path toward potential clinical development.
This compound dihydrochloride is a potent and selective antagonist of the A3 adenosine receptor, with high affinity for human, mouse, and rat receptors. Its core mechanism of action involves blocking the inhibitory G protein-coupled signaling of the A3AR, thereby preventing the downstream decrease in intracellular cAMP levels. This mechanism has been elucidated through standard pharmacological assays, such as competitive radioligand binding. The specific targeting of the A3AR by this compound dihydrochloride positions it as a valuable research tool and a potential therapeutic agent for a variety of disorders, particularly those with an inflammatory component. Further investigation into its in vivo effects will be crucial in realizing its full therapeutic potential.
References
-
This compound dihydrochloride - Immunomart. (URL: [Link])
-
This compound dihydrochloride from MedChemExpress | Biocompare.com. (URL: [Link])
Sources
Authored by a Senior Application Scientist
An In-Depth Technical Guide to the Cellular Functions of Dermatopontin (DPTN)
Abstract
Dermatopontin (this compound), a 22-kDa non-collagenous protein of the extracellular matrix (ECM), has emerged from being a structural component to a key modulator of fundamental cellular processes. Initially identified in the dermis, this compound is now recognized for its widespread expression and multifaceted roles in matrix assembly, cell-matrix interactions, and the modulation of critical signaling pathways.[1][2] This technical guide synthesizes current knowledge on the cellular functions of this compound, presenting its mechanisms of action, its role in health and disease, and robust methodologies for its study. We will explore this compound's pivotal function in collagen fibrillogenesis, its intricate interplay with growth factors like TGF-β, and its complex, often context-dependent, role in pathologies ranging from fibrosis to cancer. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's biology and its potential as a therapeutic target.
The Architectural Role of this compound in the Extracellular Matrix
The primary and most well-established function of this compound is its integral role in the organization and maintenance of the ECM. It acts as a crucial molecular architect, influencing the structure and integrity of the tissue scaffold.
Master Regulator of Collagen Fibrillogenesis
This compound is a potent accelerator of collagen fibril formation, a fundamental process for the structural integrity of most tissues.[1][3] It influences not only the rate of assembly but also the morphology of the resulting collagen fibrils. In the presence of this compound, collagen fibrils tend to be of a smaller and more uniform diameter.[2] This modulation is critical for the biomechanical properties of tissues like skin. The physiological significance of this function is starkly illustrated in this compound-knockout mice. These animals exhibit a phenotype reminiscent of Ehlers-Danlos syndrome, characterized by increased skin elasticity, reduced skin tensile strength, and significantly lower dermal collagen content.[4][5] Electron microscopy of the dermis from these mice reveals disorganized collagen fibrils with irregular contours and varied diameters, confirming this compound's critical role in vivo.[4]
A Key Interaction Hub within the ECM
This compound's influence extends beyond collagen. It interacts with several other key ECM components, creating a functional network that dictates tissue architecture and cellular behavior.
-
Fibronectin: this compound interacts directly with fibronectin, promoting the formation of fibronectin fibrils. This is particularly crucial during the initial stages of wound healing, where this compound is found in the provisional matrix and enhances fibroblast adhesion to the fibrin-fibronectin clot.[1][3]
-
Decorin: this compound binds to the proteoglycan decorin.[1][6] This interaction is not merely structural; it has profound implications for growth factor signaling, as discussed in Section 2.2.
The central role of this compound in orchestrating ECM assembly is visualized below.
Caption: this compound's interactions within the extracellular matrix.
This compound in Cellular Communication and Signal Transduction
This compound functions as a critical communication link between the extracellular environment and the cell, influencing adhesion, signaling, and proliferation.
This compound-Mediated Cell Adhesion
This compound is a potent cell adhesion molecule for a variety of cell types, including fibroblasts, keratinocytes, and endothelial cells.[1][7][8] This adhesion is not passive; it triggers intracellular signaling that affects cell behavior. The primary receptors for this compound-mediated adhesion are:
-
α3β1 Integrin: this compound binds to this integrin, promoting cell spreading and the formation of actin stress fibers.[9][10]
-
Heparan Sulfate Proteoglycans (Syndecans): These co-receptors are also essential for robust cell adhesion to this compound.[9]
The adhesive function of this compound is critical in processes like re-epithelialization during wound healing, where it helps keratinocytes adhere to the newly formed matrix.[1][9]
Potentiation of TGF-β Signaling
One of the most significant signaling functions of this compound is its ability to modulate the activity of Transforming Growth Factor-beta (TGF-β), a master regulator of fibrosis, inflammation, and cell growth. This compound interacts with TGF-β1 and significantly enhances its biological activity.[5][6][11] The mechanism is multifaceted: this compound can compete with decorin—a known TGF-β inhibitor—for binding to the growth factor.[6][11] Furthermore, the this compound-decorin complex binds to TGF-β1 with higher avidity than either molecule alone, suggesting a cooperative mechanism for concentrating and presenting the growth factor to its cellular receptors.[6][11] This enhancement of TGF-β activity by this compound has profound implications for tissue fibrosis and cancer progression.
Caption: this compound enhances TGF-β signaling activity.
Regulation of Cell Proliferation
Consistent with its role in enhancing the activity of the cytostatic factor TGF-β, this compound generally acts as an inhibitor of cell proliferation, promoting a state of cellular quiescence.[1][2] Overexpression of this compound has been shown to decrease the proliferation of various cell types, including myoblasts and certain cancer cells.[7][8] The underlying mechanisms are still being elucidated but may involve the modulation of key signaling pathways that control the cell cycle. For instance, in hepatocellular carcinoma, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway.[12] In endometrial cancer models, this compound appears to regulate the MEK-ERK-MYC signaling pathway.[13]
The Dichotomous Role of this compound in Disease
The function of this compound in pathological conditions is complex and highly context-dependent, acting as either a pathogenic driver or a protective factor.
Fibrosis
This compound's role in fibrosis is paradoxical. In skin, decreased this compound expression is associated with the pathogenesis of fibrosis in conditions like hypertrophic scars and systemic sclerosis (scleroderma).[14] This is consistent with the observation that the pro-fibrotic cytokine TGF-β1 upregulates this compound, while the anti-fibrotic cytokine Interleukin-4 (IL-4) suppresses its expression.[14] However, in other tissues, this compound appears to be pro-fibrotic. In obesity, this compound is upregulated in adipose tissue where it promotes ECM remodeling and inflammation, contributing to fibrosis.[8][10] Similarly, this compound expression is elevated in liver fibrosis.[10][15] This suggests that the net effect of this compound on fibrosis depends on the specific tissue microenvironment and the balance of local cytokines.
Cancer
The role of this compound in cancer is similarly multifaceted, with evidence supporting it as both a tumor suppressor and a factor involved in tumor progression.
| Cancer Type | This compound Expression | Reported Function/Pathway | Reference(s) |
| Hepatocellular Carcinoma (HCC) | Downregulated | Tumor suppressor; inhibits proliferation via Wnt/β-catenin pathway. | [12] |
| Endometrial Cancer | Downregulated | Potential tumor suppressor; regulates MEK-ERK-MYC pathway. | [13] |
| Oral Squamous Cell Carcinoma | Downregulated | Inhibits metastatic properties. | [1] |
| Colon Cancer | Variable | Complex role; may act as part of the TGF-β signaling pathway. | [15][16] |
| Obesity-Associated Colon Cancer | Altered | May influence tumor development by changing ECM protein expression. | [15] |
This variability underscores the need to investigate this compound's function within the specific context of each tumor type and its unique microenvironment.
Methodologies for Interrogating this compound Function
Studying a matricellular protein like this compound requires a combination of biochemical, molecular, and cell-based assays. The following protocols provide a robust framework for investigating its core functions.
Experimental Protocol: In Vitro Collagen Fibrillogenesis Assay
This assay measures the ability of this compound to influence the kinetics of collagen fibril formation. The causality is demonstrated by comparing the rate of turbidity increase in the presence and absence of recombinant this compound.
Principle: Collagen self-assembly into fibrils causes an increase in turbidity, which can be monitored spectrophotometrically at 313 nm.[17]
Step-by-Step Methodology:
-
Preparation: Chill all solutions and equipment (pipette tips, microplates) to 4°C on ice.
-
Reaction Mix: In a pre-chilled 96-well plate, prepare the reaction mixtures.
-
Control Well: Mix acid-solubilized Type I collagen (e.g., final concentration 0.5 mg/mL) with an equal volume of a fibril formation buffer (e.g., PBS, pH 7.4).
-
Test Well: Mix the same concentration of Type I collagen with fibril formation buffer containing purified recombinant this compound (e.g., final concentration 25 µg/mL).[17]
-
-
Initiation: Place the 96-well plate into a plate reader pre-warmed to 37°C.
-
Measurement: Immediately begin monitoring the absorbance (Optical Density) at 313 nm every 1-2 minutes for a period of 60-90 minutes.
-
Analysis: Plot absorbance versus time. An accelerated rate of increase in the sigmoidal curve for the this compound-treated sample compared to the control indicates promotion of fibrillogenesis.
Experimental Protocol: Cell Adhesion Assay
This protocol validates this compound's function as a cell adhesion molecule. The self-validating aspect comes from including a negative control (BSA-coated) and a positive control (Fibronectin-coated) surface.
Principle: Cells are allowed to adhere to plates coated with this compound or control proteins. Non-adherent cells are washed away, and the remaining adherent cells are quantified.
Step-by-Step Methodology:
-
Plate Coating: Coat wells of a 96-well plate overnight at 4°C with:
-
Recombinant this compound (e.g., 10 µg/mL in PBS).
-
Positive Control: Fibronectin (10 µg/mL in PBS).
-
Negative Control: Bovine Serum Albumin (BSA) (1% w/v in PBS).
-
-
Blocking: Wash wells 3 times with PBS. Block non-specific binding sites by incubating with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Plating: Wash wells again with PBS. Harvest cells (e.g., fibroblasts, HaCaT keratinocytes) and resuspend in serum-free medium. Add 5 x 10⁴ cells to each well.
-
Adhesion Incubation: Incubate the plate at 37°C in a CO₂ incubator for 1 hour.
-
Washing: Gently wash away non-adherent cells by rinsing the wells 3 times with PBS.
-
Quantification: Fix the remaining cells with 4% paraformaldehyde, stain with 0.1% crystal violet, and solubilize the dye with 10% acetic acid. Read the absorbance at 595 nm.
-
Analysis: Compare the absorbance values. Significantly higher absorbance in this compound-coated wells compared to BSA-coated wells confirms its cell-adhesive activity.
Caption: A typical workflow for investigating this compound's cellular functions.
Conclusion and Future Directions
Dermatopontin is a functionally versatile matricellular protein that transcends a purely structural role. It is a key regulator of ECM assembly, a mediator of cell adhesion, and a potent modulator of TGF-β signaling. Its complex and often contradictory roles in diseases like fibrosis and cancer highlight the critical importance of the cellular and tissue context.
Future research should focus on several key areas:
-
Receptor Deconvolution: While α3β1 integrin and syndecans are known receptors, a full understanding of the this compound receptome on different cell types is needed.
-
Intracellular Signaling: Elucidating the downstream signaling cascades initiated by this compound binding is crucial to understanding its effects on cell behavior.
-
Therapeutic Targeting: Given its role in modulating TGF-β activity and cell adhesion, this compound represents a potential therapeutic target. Developing strategies to either inhibit or augment its function could be beneficial in treating fibrosis, promoting wound healing, or controlling cancer metastasis.
As our understanding of the complex language of the extracellular matrix continues to grow, Dermatopontin stands out as a critical narrator of the story, directing cellular behavior from the outside in.
References
-
Wikipedia. Dermatopontin. [Link]
-
Wang, G., et al. (2001). Dermatopontin expression is decreased in hypertrophic scar and systemic sclerosis skin fibroblasts and is regulated by transforming growth factor-beta1, interleukin-4, and matrix collagen. PubMed. [Link]
-
Amritha, S., et al. (2020). Dermatopontin in Skeletal Muscle Extracellular Matrix Regulates Myogenesis. MDPI. [Link]
-
Takeda, U., et al. (2002). Targeted disruption of dermatopontin causes abnormal collagen fibrillogenesis. PubMed. [Link]
-
Okamoto, O., et al. (2006). Dermatopontin, a novel player in the biology of the extracellular matrix. Taylor & Francis Online. [Link]
-
Kato, A., et al. (2010). Dermatopontin promotes epidermal keratinocyte adhesion via alpha3beta1 integrin and a proteoglycan receptor. PubMed. [Link]
-
Okamoto, O., et al. (1999). Dermatopontin interacts with transforming growth factor beta and enhances its biological activity. PubMed Central. [Link]
-
Okamoto, O., et al. (1999). Dermatopontin interacts with transforming growth factor β and enhances its biological activity. Biochemical Journal. [Link]
-
Kato, A., et al. (2011). Dermatopontin Interacts with Fibronectin, Promotes Fibronectin Fibril Formation, and Enhances Cell Adhesion. PubMed Central. [Link]
-
Unamuno, X., et al. (2020). Dermatopontin, A Novel Adipokine Promoting Adipose Tissue Extracellular Matrix Remodelling and Inflammation in Obesity. PubMed Central. [Link]
-
Unamuno, X., et al. (2020). Dermatopontin, A Novel Adipokine Promoting Adipose Tissue Extracellular Matrix Remodelling and Inflammation in Obesity. MDPI. [Link]
-
Okamoto, O., et al. (2006). Dermatopontin, a novel player in the biology of the extracellular matrix. PubMed. [Link]
-
Guo, W., et al. (2017). Dermatopontin inhibits WNT signaling pathway via CXXC finger protein 4 in hepatocellular carcinoma. PubMed Central. [Link]
-
Seetaraman Amritha, J., et al. (2020). Collagen fibril assay The graph represents the effect of Dermatopontin... ResearchGate. [Link]
-
Olczyk, P., et al. (2021). The Role of Extracellular Matrix in Skin Wound Healing. MDPI. [Link]
-
Kooraki, S., et al. (2013). Non-collagenous extracellular matrix protein dermatopontin may play a role as another component of transforming growth factor-β signaling pathway in colon carcinogenesis. PubMed Central. [Link]
-
Purna, S., & Babu, M. (2017). Dermatopontin augments angiogenesis and modulates the expression of transforming growth factor beta 1 and integrin alpha 3 beta 1 in endothelial cells. PubMed. [Link]
-
Chen, Y., et al. (2021). Dermatopontin as a potential pathogenic factor in endometrial cancer. PubMed Central. [Link]
-
Amritha, S., et al. (2020). Dermatopontin in Skeletal Muscle Extracellular Matrix Regulates Myogenesis. Oita University. [Link]
-
Unamuno, X., et al. (2022). Dermatopontin Influences the Development of Obesity-Associated Colon Cancer by Changes in the Expression of Extracellular Matrix Proteins. MDPI. [Link]
Sources
- 1. Dermatopontin - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Dermatopontin Interacts with Fibronectin, Promotes Fibronectin Fibril Formation, and Enhances Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted disruption of dermatopontin causes abnormal collagen fibrillogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dermatopontin, a novel player in the biology of the extracellular matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dermatopontin interacts with transforming growth factor beta and enhances its biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Dermatopontin promotes epidermal keratinocyte adhesion via alpha3beta1 integrin and a proteoglycan receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dermatopontin, A Novel Adipokine Promoting Adipose Tissue Extracellular Matrix Remodelling and Inflammation in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Dermatopontin inhibits WNT signaling pathway via CXXC finger protein 4 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dermatopontin as a potential pathogenic factor in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dermatopontin expression is decreased in hypertrophic scar and systemic sclerosis skin fibroblasts and is regulated by transforming growth factor-beta1, interleukin-4, and matrix collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Non-collagenous extracellular matrix protein dermatopontin may play a role as another component of transforming growth factor-β signaling pathway in colon carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Binding Affinity of DPTN for the Adenosine A3 Receptor
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the binding characteristics of DPTN (N-[4-(3,5-dimethylphenyl)-5-(4-pyridinyl)-2-thiazolyl]-3-pyridinecarboxamide), a potent and selective antagonist for the adenosine A3 receptor (A3AR). We will delve into the significance of the A3AR as a therapeutic target, the molecular intricacies of its signaling pathways, and the precise methodologies for quantifying the binding affinity of novel ligands like this compound. This document is intended to serve as a practical resource for researchers in pharmacology, medicinal chemistry, and drug development, offering both theoretical grounding and actionable experimental protocols.
The Adenosine A3 Receptor: A Key Modulator in Physiology and Disease
The adenosine A3 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in a multitude of physiological and pathophysiological processes.[1] Unlike other adenosine receptor subtypes (A1, A2A, and A2B), the A3AR exhibits significant species-dependent variations in its amino acid sequence, which can impact ligand binding and pharmacological effects.[2] A3ARs are expressed in various tissues, including the heart, lungs, brain, and immune cells.[3] Their activation has been implicated in cardioprotection, inflammation, and cancer, making them an attractive target for therapeutic intervention.[1][3][4]
Signal Transduction Pathways of the Adenosine A3 Receptor
The A3AR primarily couples to inhibitory G proteins (Gi/o) and Gq proteins, leading to the modulation of multiple downstream signaling cascades.[5] Upon agonist binding, the activation of Gi proteins inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] Concurrently, Gq protein activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).[5] The A3AR can also modulate the activity of mitogen-activated protein kinases (MAPKs), further highlighting its complex role in cellular signaling.[3][6]
Caption: Adenosine A3 Receptor Signaling Pathways.
This compound: A Potent and Selective Adenosine A3 Receptor Antagonist
This compound, with the IUPAC name N-[4-(3,5-dimethylphenyl)-5-(4-pyridinyl)-2-thiazolyl]-3-pyridinecarboxamide and CAS Number 325767-87-1, has emerged as a significant pharmacological tool for studying the A3AR.[6] It is a potent and selective antagonist with high affinity for the human A3AR.[6]
Binding Affinity Profile of this compound
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand.
The binding affinity of this compound has been characterized at human, mouse, and rat A3ARs, as well as at other human adenosine receptor subtypes to determine its selectivity.
| Receptor Subtype | Species | Ki (nM) |
| A3AR | Human | 0.36 - 1.65 |
| A3AR | Rat | 8.53 |
| A3AR | Mouse | 9.61 |
| A1AR | Human | >666 |
| A2AAR | Human | >826 |
| A2BAR | Human | 230 |
Data compiled from multiple sources.[7][8]
These data clearly demonstrate the high affinity and selectivity of this compound for the human adenosine A3 receptor. Its antagonist activity has been confirmed in functional assays, such as cAMP accumulation assays.[8]
Experimental Protocol: Determination of this compound Binding Affinity using Radioligand Binding Assays
To ensure the trustworthiness and reproducibility of binding affinity data, a well-validated and meticulously executed protocol is paramount. This section provides a detailed, step-by-step methodology for a competition radioligand binding assay to determine the Ki of this compound for the human adenosine A3 receptor.
Choice of Radioligand: [125I]I-AB-MECA
The most commonly used radioligand for A3AR binding assays is [125I]N6-(4-amino-3-iodobenzyl)-adenosine-5′-N-methyluronamide ([125I]I-AB-MECA).[7] It is a high-affinity agonist radioligand for the A3AR.[7] While it also exhibits some affinity for the A1AR, its high affinity for the A3AR makes it a suitable tool for characterizing A3AR ligands in cell lines overexpressing the receptor.[3]
Experimental Workflow
Caption: Workflow for a Competition Radioligand Binding Assay.
Detailed Methodology
Materials:
-
Cell membranes from a stable cell line overexpressing the human adenosine A3 receptor (e.g., HEK293 or CHO cells).
-
[125I]I-AB-MECA (specific activity ~2000 Ci/mmol).
-
This compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding determinator: A high concentration of a potent, unlabeled A3AR agonist (e.g., 10 µM IB-MECA).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethylenimine.
-
Cell harvester.
-
Gamma counter.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membrane pellet on ice.
-
Resuspend the pellet in ice-cold assay buffer to a final protein concentration of 20-40 µ g/well . Homogenize gently to ensure a uniform suspension.
-
-
Assay Setup:
-
The final assay volume is 100 µL per well.
-
Total Binding (TB) wells: Add 50 µL of assay buffer.
-
Non-Specific Binding (NSB) wells: Add 50 µL of the non-specific binding determinator (10 µM IB-MECA).
-
This compound Competition wells: Add 50 µL of the corresponding this compound serial dilution.
-
Add 25 µL of the [125I]I-AB-MECA solution (at a final concentration close to its Kd, typically ~0.5-1.0 nM) to all wells.
-
Initiate the binding reaction by adding 25 µL of the cell membrane suspension to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Rapidly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Transfer the filters to counting vials and measure the retained radioactivity using a gamma counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
-
Determine IC50:
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [125I]I-AB-MECA.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where:
-
[L] is the concentration of the radioligand ([125I]I-AB-MECA).
-
Kd is the equilibrium dissociation constant of the radioligand for the A3AR.
-
-
Synthesis of this compound
The synthesis of this compound (designated as compound 7af in the original publication) and related 4-phenyl-5-pyridyl-1,3-thiazole derivatives has been reported by Miwatashi et al. (2008). The general synthetic route involves the construction of the core 2-amino-4-phenyl-5-pyridyl-thiazole scaffold followed by acylation.
A general approach for the synthesis of the 2-amino-4-phenylthiazole core involves the Hantzsch thiazole synthesis, which is a reaction between an α-haloketone and a thioamide. For the specific synthesis of the this compound core, a substituted phenacyl bromide would be reacted with thiourea.
General Synthetic Scheme Outline:
-
Formation of the α-haloketone: Synthesis of an appropriately substituted 2-bromo-1-(3,5-dimethylphenyl)ethan-1-one.
-
Hantzsch Thiazole Synthesis: Reaction of the α-haloketone with thiourea to form the 2-amino-4-(3,5-dimethylphenyl)thiazole intermediate.
-
Introduction of the Pyridyl Group: A subsequent reaction to introduce the 4-pyridinyl group at the 5-position of the thiazole ring.
-
Acylation: Finally, the 2-amino group of the thiazole is acylated with nicotinoyl chloride (3-pyridinecarbonyl chloride) to yield this compound.
For detailed experimental procedures, including reaction conditions, purification methods, and characterization data, researchers are directed to the primary literature.
Conclusion and Future Perspectives
This compound stands out as a highly potent and selective antagonist of the adenosine A3 receptor, making it an invaluable tool for both in vitro and in vivo studies aimed at elucidating the physiological and pathological roles of this receptor. The methodologies outlined in this guide provide a robust framework for the accurate determination of its binding affinity, a critical parameter in drug discovery and development. Future research may focus on leveraging the structural features of this compound to design novel A3AR antagonists with improved pharmacokinetic properties and therapeutic potential for a range of disorders, including inflammatory diseases, cancer, and neuropathic pain.
References
- Olah, M. E., Gallo-Rodriguez, C., Jacobson, K. A., & Stiles, G. L. (1994). [125I]AB-MECA, a high affinity radioligand for the rat A3 adenosine receptor. Molecular Pharmacology, 45(5), 978–982.
- Fishman, P., & Bar-Yehuda, S. (2003). The A3 adenosine receptor as a new target for cancer therapy.
- BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assay Using Labeled AB-MECA for the Adenosine A3 Receptor.
- BenchChem. (2025). Application Notes: Radioligand Binding Assay for Adenosine A3 Receptor.
- van der Wenden, E. M., von Frijtag Drabbe Künzel, J., de Groote, M., IJzerman, A. P., & Borea, P. A. (1997). Adenosine A3 receptors: novel ligands and paradoxical effects. Trends in Pharmacological Sciences, 18(7), 247-252.
- BenchChem. (2025).
- Eurofins DiscoverX. (n.d.). A3 Human Adenosine GPCR Binding Agonist Radioligand LeadHunter Assay.
- Gao, Z. G., Duong, H. T., & Jacobson, K. A. (2022). Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species. ACS Medicinal Chemistry Letters, 13(4), 586–591.
- Gao, Z. G., Suresh, R. R., & Jacobson, K. A. (2021). Pharmacological characterization of this compound and other selective A3 adenosine receptor antagonists. Purinergic Signalling, 17(4), 737–746.
-
PubChem. (n.d.). Diethylenetriaminepentaacetic acid. Retrieved from [Link]
-
Ruixibiotech. (n.d.). This compound dihydrochloride CAS No.325767-87-1. Retrieved from [Link]
- Immunomart. (n.d.). This compound dihydrochloride.
- Tosh, D. K., Paoletta, S., El-Maadawy, A., Toti, K. S., Tchilibon, S., & Jacobson, K. A. (2014). Exploring distal regions of the A3 adenosine receptor binding site: sterically constrained N6-(2-phenylethyl)adenosine derivatives as potent ligands. Journal of Medicinal Chemistry, 57(11), 4847–4861.
- Baraldi, P. G., Cacciari, B., Romagnoli, R., Spalluto, G., & Varani, K. (2002). A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity. Current Pharmaceutical Design, 8(27), 2459-2473.
- Revvity. (n.d.). Tag-lite Adenosine A3 receptor Frozen & Labeled Cells, 200 Assay Points.
-
PubChem. (n.d.). 2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile. Retrieved from [Link]
- Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247-264.
- Miwatashi, S., Arikawa, Y., Matsumoto, T., Uga, K., Torigoe, H., Kanzaki, N., ... & Kawasaki, A. (2008). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as selective adenosine A3 antagonists. Chemical & Pharmaceutical Bulletin, 56(8), 1126-1137.
- Borea, P. A., Varani, K., Vincenzi, F., Baraldi, P. G., Tabrizi, M. A., Merighi, S., & Gessi, S. (2015). The A3 adenosine receptor: history and perspectives. Pharmacological Reviews, 67(1), 74–102.
- Jacobson, K. A. (1998). A3 adenosine receptors: novel ligands and paradoxical effects. Trends in Pharmacological Sciences, 19(5), 184–191.
- Jacobson, K. A., & Costanzi, S. (2012). A3 adenosine receptor antagonists: the first decade. Purinergic Signalling, 8(3), 473–487.
- Borea, P. A., Gessi, S., Merighi, S., & Varani, K. (2017). The A3 adenosine receptor: an enigmatic player in cell biology. Cellular and Molecular Life Sciences, 74(12), 2201–2219.
Sources
- 1. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as selective adenosine A3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nanobioletters.com [nanobioletters.com]
DPTN Selectivity for Adenosine Receptor Subtypes: An In-depth Technical Guide
Introduction: The Critical Role of Adenosine Receptor Subtype Selectivity in Drug Discovery
Adenosine is a ubiquitous purine nucleoside that fine-tunes a vast array of physiological processes by activating four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptor subtypes exhibit unique tissue distribution and couple to different intracellular signaling cascades, making them attractive therapeutic targets for a spectrum of disorders, including cardiovascular diseases, neurodegenerative disorders, inflammation, and cancer. However, the therapeutic potential of adenosine-based drugs is often hampered by a lack of subtype selectivity, leading to undesirable side effects. Consequently, the development of subtype-selective antagonists is a paramount objective in modern pharmacology. This guide provides a comprehensive technical overview of the adenosine receptor subtype selectivity of 1,3-dipropyl-8-(p-sulfophenyl)xanthine (DPTN), a potent antagonist at the A3 adenosine receptor.
Understanding the Landscape: Adenosine Receptor Signaling Pathways
The differential physiological effects of adenosine are dictated by the specific signaling pathways initiated by each receptor subtype. A1 and A3 receptors primarily couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2][3][4] Conversely, A2A and A2B receptors are predominantly coupled to stimulatory G proteins (Gs), which activate adenylyl cyclase and elevate intracellular cAMP.[1][3][4][5] This fundamental dichotomy in signaling underscores the importance of developing subtype-selective ligands to achieve targeted therapeutic interventions.
Figure 1: Adenosine Receptor Signaling Pathways.
Quantitative Analysis of this compound's Binding Affinity
The selectivity of a ligand is quantitatively defined by its binding affinity (Ki) for different receptor subtypes. A lower Ki value signifies a higher binding affinity. This compound has been systematically evaluated for its affinity at human, mouse, and rat adenosine receptor subtypes, revealing a remarkable selectivity for the A3 receptor, particularly in humans.[6][7][8]
| Receptor Subtype | Human Ki (nM) | Mouse Ki (nM) | Rat Ki (nM) |
| A1 | 162 | 411 | 333 |
| A2A | 121 | 830 | 1147 |
| A2B | 230 | 189 | 163 |
| A3 | 1.65 | 9.61 | 8.53 |
| Data sourced from Gao et al., 2021.[6][7][8] |
As illustrated in the table, this compound exhibits a significantly lower Ki value for the human A3 adenosine receptor (1.65 nM) compared to the A1 (162 nM), A2A (121 nM), and A2B (230 nM) subtypes.[6][7][8] This translates to a selectivity of approximately 98-fold over the A1 receptor, 73-fold over the A2A receptor, and 139-fold over the A2B receptor in humans. While this compound retains its potency at mouse and rat A3 receptors, its selectivity is somewhat diminished compared to the human subtype.[6][8]
Experimental Protocol: Determination of this compound's Affinity via Competitive Radioligand Binding Assay
The following protocol outlines a robust and self-validating method for determining the binding affinity (Ki) of this compound for the four human adenosine receptor subtypes using a competitive radioligand binding assay. This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.
Materials and Reagents
-
Membrane Preparations: Commercially available or in-house prepared cell membranes stably expressing one of the human adenosine receptor subtypes (A1, A2A, A2B, or A3).
-
Radioligands:
-
Unlabeled Ligands:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[22]
-
Adenosine Deaminase (ADA): To remove endogenous adenosine.
-
96-well microplates, filter mats (GF/B or GF/C), vacuum filtration manifold, scintillation counter, and scintillation fluid.
Experimental Workflow
Figure 2: Competitive Radioligand Binding Assay Workflow.
Step-by-Step Methodology
-
Preparation:
-
Prepare serial dilutions of this compound in the assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.
-
Treat the membrane preparations with adenosine deaminase (ADA) (2 U/mL) for 30 minutes at room temperature to degrade any endogenous adenosine.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, a fixed concentration of the appropriate radioligand (typically at its Kd value), and the ADA-treated membrane preparation.
-
Non-specific Binding: Add assay buffer, the radioligand, the membrane preparation, and a high concentration of the corresponding non-selective or selective unlabeled antagonist (e.g., 10 µM Theophylline or 1 µM of the selective antagonist).
-
Competition Binding: Add assay buffer, the radioligand, the membrane preparation, and varying concentrations of this compound.
-
-
Incubation: Incubate the plates at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a vacuum filtration manifold.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mats completely.
-
Place the filter mats in scintillation vials or a compatible microplate, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Perform a non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Conclusion: this compound as a Valuable Tool for A3 Receptor Research
The data and methodologies presented in this guide unequivocally establish this compound as a potent and highly selective antagonist for the human A3 adenosine receptor. Its well-characterized binding profile, particularly its significant selectivity over other adenosine receptor subtypes, makes it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the A3 receptor. The detailed experimental protocol provided herein offers a robust framework for researchers to independently verify and expand upon these findings, ultimately contributing to the development of novel therapeutics targeting the adenosine system.
References
- BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays of Adenosine A2A and A3 Receptors. BenchChem.
- MedchemExpress. (n.d.). DPCPX (PD 116948) | A1 Receptor Antagonist. MedchemExpress.com.
- R&D Systems. (n.d.). SCH 58261 | Adenosine A2a Receptor Antagonists. R&D Systems.
- Wikipedia. (2023, October 26). SCH-58261. Wikipedia.
- Gao, Z. G., Ravi, R. S., & Jacobson, K. A. (2021). Pharmacological characterization of this compound and other selective A3 adenosine receptor antagonists. Purinergic Signalling, 17(4), 737–746.
- Lohse, M. J., Klotz, K. N., Lindenborn-Fotinos, J., Reddington, M., Schwabe, U., & Olsson, R. A. (1987). 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors. Naunyn-Schmiedeberg's archives of pharmacology, 336(2), 204–210.
- MedChemExpress. (n.d.). VUF-5574 | Adenosine Receptor Antagonist. MedChemExpress.
- MedchemExpress. (n.d.). MRS 1754 | A2B Antagonist. MedchemExpress.com.
- Tocris Bioscience. (n.d.). DPCPX | Adenosine A1 Receptors. Tocris Bioscience.
- Tocris Bioscience. (n.d.). SCH 58261 | Adenosine A2A Receptors. Tocris Bioscience.
- R&D Systems. (n.d.). DPCPX | Adenosine A1 Receptor Antagonists. R&D Systems.
- Ji, X. D., & Jacobson, K. A. (2001). [3H]MRS 1754, a selective antagonist radioligand for A(2B) adenosine receptors. Biochemical pharmacology, 61(6), 657–663.
- Dubey, R. K., Gillespie, D. G., & Jackson, E. K. (1998). Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts.
- R&D Systems. (n.d.). MRS 1754 | Adenosine A2b Receptor Antagonists. R&D Systems.
- MedchemExpress. (n.d.). SCH 58261 | A2A Receptor Antagonist. MedchemExpress.com.
- ResearchGate. (n.d.). Adenosine receptors and their main signaling pathways. Schematic....
- AdooQ BioScience. (n.d.). MRS 1754 | A2B adenosine receptor antagonist. AdooQ BioScience.
- Montesinos, M. C., & Cronstein, B. N. (2016). Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis. Journal of clinical & cellular immunology, 7(3), 422.
- Tocris Bioscience. (n.d.). MRS 1754 | Adenosine A2B Receptors. Tocris Bioscience.
- ResearchGate. (n.d.). Signaling pathways of Adenosine Receptors A1, A2 and A3. A2 receptors....
- Gao, Z. G., Ravi, R. S., & Jacobson, K. A. (2021). Pharmacological characterization of this compound and other selective A3 adenosine receptor antagonists. Purinergic signalling, 17(4), 737–746.
- Gao, Z. G., Ravi, R. S., & Jacobson, K. A. (2021). Pharmacological characterization of this compound and other selective A3 adenosine receptor antagonists. Purinergic signalling, 17(4), 737–746.
- BenchChem. (2025). Application Notes and Protocols for Adenosine A1 Receptor Characterization Using Radioligand Binding Assays. BenchChem.
- MedKoo Biosciences. (n.d.). VUF5574 | CAS#280570-45-8 | Adenosine A3 Receptor Antagonist. MedKoo Biosciences.
- BenchChem. (n.d.). A Comparative Guide to A3 Adenosine Receptor Antagonists: MRS1186 versus VUF5574. BenchChem.
- Sigma-Aldrich. (n.d.). Adenosine Receptors. Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological characterization of this compound and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of this compound and other selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. SCH-58261 - Wikipedia [en.wikipedia.org]
- 12. SCH 58261 | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. [3H]MRS 1754, a selective antagonist radioligand for A(2B) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. adooq.com [adooq.com]
- 17. MRS 1754 | Adenosine A2B Receptors | Tocris Bioscience [tocris.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. medkoo.com [medkoo.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
In Vivo Administration of DPTN: A Technical Guide for Preclinical Research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Understanding DPTN and its Target, the A3 Adenosine Receptor
This compound, chemically known as N-[4-(3,5-dimethylphenyl)-5-(4-pyridinyl)-2-thiazolyl]-3-pyridinecarboxamide, is a potent and selective antagonist of the A3 adenosine receptor (A3AR)[1][2]. As a member of the G protein-coupled receptor (GPCR) family, the A3AR is a critical modulator of various physiological and pathophysiological processes, making it a compelling target for therapeutic intervention. A3AR is implicated in inflammation, cancer, and neuropathic pain, and its expression is often upregulated in diseased tissues. This compound's utility as a research tool lies in its high affinity and selectivity for the A3AR across multiple species, including humans, mice, and rats, which facilitates translational research from preclinical models to potential clinical applications[2][3]. This guide provides a comprehensive overview of the in vivo effects of this compound administration, focusing on its mechanism of action, validated experimental applications, and detailed protocols to ensure scientific rigor and reproducibility.
Pharmacological Profile of this compound
The efficacy and selectivity of a pharmacological tool are paramount for the robust interpretation of in vivo data. This compound exhibits a favorable pharmacological profile for an A3AR antagonist, as detailed in the table below.
| Parameter | Species | Value (nM) | Reference |
| Ki (A3AR) | Human | 1.65 | [2] |
| Mouse | 9.61 | [2] | |
| Rat | 8.53 | [2] | |
| Ki (A1AR) | Human | 162 | [2] |
| Mouse | 411 | [2] | |
| Rat | 333 | [2] | |
| Ki (A2AAR) | Human | 121 | [2] |
| Mouse | 830 | [2] | |
| Rat | 1147 | [2] | |
| Ki (A2BAR) | Human | 230 | [2] |
| Mouse | 189 | [2] | |
| Rat | 163 | [2] |
Table 1: In Vitro Binding Affinities (Ki) of this compound for Adenosine Receptor Subtypes.
A crucial aspect of in vivo studies, particularly those targeting the central nervous system, is the ability of a compound to cross the blood-brain barrier. This compound has been shown to readily cross the blood-brain barrier in rats, with a brain-to-plasma concentration ratio of approximately 1, indicating excellent central nervous system penetration[4].
Mechanism of Action: Antagonism of A3AR Signaling
The A3 adenosine receptor primarily couples to the Gi/o family of G proteins. Upon activation by its endogenous ligand, adenosine, A3AR initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream cellular processes. This compound, as a competitive antagonist, binds to the A3AR and blocks the binding of adenosine, thereby preventing the initiation of this signaling cascade.
In Vivo Application: Inhibition of Plasma Extravasation in a Rat Model of Inflammation
A key in vivo application of this compound is in the study of inflammation, specifically in models of vascular permeability. This compound has been shown to effectively prevent plasma extravasation induced by the selective A3AR agonist IB-MECA in rats. This experimental model is crucial for understanding the role of A3AR in inflammatory responses and for evaluating the therapeutic potential of A3AR antagonists.
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo plasma extravasation study using this compound.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological characterization of this compound and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Pharmacological Profile of DPTN: A Methodological Framework for Investigation
Abstract: The emergence of novel chemical entities necessitates a robust and systematic approach to characterizing their pharmacological properties. This guide outlines a comprehensive framework for the investigation of the pharmacokinetics (PK) and pharmacodynamics (PD) of a hypothetical compound, designated DPTN. As no public-domain data for a compound with this designation currently exists, this document serves as a methodological blueprint, detailing the requisite experimental workflows, data analysis pipelines, and theoretical considerations essential for elucidating the absorption, distribution, metabolism, and excretion (ADME) and the mechanistic action of a new therapeutic candidate.
Part 1: Deconstructing the Pharmacokinetic Journey of this compound
A thorough understanding of a drug's journey through the body is fundamental to its development. The following sections detail the critical experimental assays required to define the pharmacokinetic profile of this compound.
Absorption: Gateway to Systemic Circulation
The initial hurdle for any orally administered therapeutic is its absorption from the gastrointestinal tract into the bloodstream. We must quantify the rate and extent of this process.
Experimental Protocol: Caco-2 Permeability Assay
This in-vitro model is the industry standard for predicting intestinal permeability.
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity Assessment: Transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer. Values above 200 Ω·cm² are typically considered acceptable. A fluorescent marker with low permeability, such as Lucifer Yellow, is also used to verify the integrity of the tight junctions.
-
Permeability Measurement:
-
Apical to Basolateral (A-B): this compound is added to the apical (upper) chamber, and its concentration in the basolateral (lower) chamber is measured over time. This simulates absorption from the gut into the blood.
-
Basolateral to Apical (B-A): this compound is added to the basolateral chamber, and its concentration in the apical chamber is measured. This helps to identify the potential for active efflux.
-
-
Sample Analysis: Samples from both chambers at various time points are analyzed using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) to quantify the concentration of this compound.
-
Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Data Interpretation:
| Papp (x 10⁻⁶ cm/s) | Predicted In Vivo Absorption |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which could limit its oral bioavailability.
Distribution: Reaching the Target
Once absorbed, this compound will distribute throughout the body. Understanding the extent of this distribution is crucial for predicting efficacy and potential off-target effects.
Experimental Protocol: Plasma Protein Binding Assay
The binding of a drug to plasma proteins, primarily albumin, can significantly impact its free concentration and, therefore, its availability to interact with its target. Rapid equilibrium dialysis (RED) is a common method to assess this.
-
Device Preparation: A RED device, which consists of two chambers separated by a semipermeable membrane, is used.
-
Sample Addition: Plasma from the target species (e.g., human, rat) is added to one chamber, and a buffer solution containing this compound is added to the other.
-
Equilibration: The device is incubated with gentle shaking to allow for equilibrium to be reached between the free and protein-bound drug.
-
Quantification: The concentration of this compound in both the plasma and buffer chambers is determined by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Significance of Plasma Protein Binding:
| Fraction Unbound (fu) | Implication |
| < 0.01 (Highly bound) | Lower free drug concentration, potentially longer half-life. |
| 0.01 - 0.1 | Moderate binding. |
| > 0.1 (Low binding) | Higher free drug concentration, potentially faster clearance. |
Metabolism: The Biotransformation Cascade
Metabolism, primarily in the liver, transforms drugs into more water-soluble compounds for excretion. Identifying the metabolic pathways and the enzymes involved is critical to understanding potential drug-drug interactions.
Experimental Protocol: Metabolic Stability in Liver Microsomes
-
Incubation: this compound is incubated with liver microsomes (which contain key drug-metabolizing enzymes like Cytochrome P450s) and a cofactor, NADPH, to initiate the metabolic reactions.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile.
-
Analysis: The concentration of the parent compound (this compound) remaining at each time point is measured by LC-MS/MS.
-
Half-Life Calculation: The in vitro half-life (t½) is determined from the slope of the natural log of the remaining parent drug concentration versus time.
Excretion: The Final Exit
The final step is the elimination of this compound and its metabolites from the body, typically via the kidneys (urine) or the liver (feces). While in vivo studies are definitive, in vitro assays can provide early indications of the primary route of excretion.
Part 2: Unraveling the Pharmacodynamic Signature of this compound
Pharmacodynamics describes the effects of a drug on the body. This involves identifying the molecular target and quantifying the physiological response.
Target Identification and Engagement
The first step is to identify the specific biological molecule (e.g., receptor, enzyme) with which this compound interacts to produce its effect.
Workflow for Target Identification and Validation
Caption: The therapeutic window, defined by the MEC and MTC, is the target for a successful dosing regimen.
By integrating the data from the pharmacokinetic and pharmacodynamic studies, a comprehensive understanding of this compound's therapeutic potential can be achieved. This iterative process of in vitro and in silico analysis, followed by in vivo validation, forms the bedrock of modern drug development.
References
As "this compound" is a hypothetical compound, no direct references exist. The methodologies described are based on standard practices in the field of pharmacology and drug development. For further reading on these techniques, the following resources are recommended:
-
Title: Assay Development: Fundamentals and Practices Source: Wiley URL: [Link]
-
Title: In Vitro Drug-Drug Interaction Studies - Regulatory Guidance Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Pharmacokinetics: The Dynamics of Drug Absorption, Distribution, Metabolism, and Elimination Source: McGraw-Hill Education URL: [Link]
An In-Depth Technical Guide to DPTN (CAS 325767-87-1): A Potent and Selective Adenosine A3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Therapeutic Potential of Adenosine A3 Receptor Modulation
The adenosine A3 receptor (A3AR) has emerged as a compelling therapeutic target for a spectrum of pathologies, including inflammatory diseases, cancer, and cardiovascular conditions.[1][2] Its unique expression profile and role in mediating diverse cellular responses have spurred the development of selective ligands to dissect its function and exploit its therapeutic potential. This guide provides a comprehensive technical overview of DPTN (CAS 325767-87-1), a potent and selective A3AR antagonist, designed to equip researchers with the foundational knowledge and practical methodologies for its effective utilization in preclinical research.
This compound: Chemical Identity and Physicochemical Properties
This compound, chemically known as N-[4-(3,5-Dimethylphenyl)-5-(4-pyridinyl)-2-thiazolyl]-3-pyridinecarboxamide dihydrochloride, is a synthetic small molecule belonging to the 4-phenyl-5-pyridyl-1,3-thiazole class of compounds.[3] Its dihydrochloride salt form enhances its solubility and stability for research applications.[1]
| Property | Value | Source |
| CAS Number | 325767-87-1 | [4] |
| Molecular Formula | C₂₂H₁₈N₄OS · 2HCl | [4] |
| Molecular Weight | 459.39 g/mol | [4] |
| IUPAC Name | N-[4-(3,5-dimethylphenyl)-5-(4-pyridinyl)-2-thiazolyl]-3-pyridinecarboxamide;dihydrochloride | [5] |
| Appearance | Yellow solid | [6] |
| Purity | ≥98% (HPLC) | [4] |
| Solubility | Soluble to 20 mM in DMSO with gentle warming | [4] |
| Storage | Store at -20°C | [4] |
Mechanism of Action: Selective Antagonism of the Adenosine A3 Receptor
This compound exerts its biological effects through high-affinity binding to and competitive antagonism of the adenosine A3 receptor, a G-protein coupled receptor (GPCR).[3][7] Upon activation by its endogenous ligand, adenosine, the A3AR couples to inhibitory G-proteins (Gαi) and Gq proteins (Gαq), initiating a cascade of intracellular signaling events.[1][8]
By competitively binding to the A3AR, this compound prevents adenosine from activating these downstream pathways. The primary consequence of A3AR antagonism by this compound is the blockade of the Gαi-mediated inhibition of adenylyl cyclase, leading to a prevention of the decrease in intracellular cyclic AMP (cAMP) levels that would normally be induced by an agonist.[5][6] Furthermore, this compound blocks the Gαq-mediated activation of phospholipase C (PLC), which in turn prevents the generation of inositol triphosphate (IP3) and the subsequent release of intracellular calcium (Ca²⁺).[1]
The antagonism of these pathways underlies the observed pharmacological effects of this compound, such as its anti-inflammatory properties and its ability to inhibit plasma extravasation.[1][3]
Figure 1: this compound's antagonistic action on the A3AR signaling pathway.
Quantitative Biological Activity
The potency and selectivity of this compound have been characterized through radioligand binding assays, providing key quantitative metrics for its interaction with adenosine receptor subtypes across different species.
| Receptor Subtype | Species | Kᵢ (nM) | Source |
| A3AR | Human | 0.36 - 1.65 | [4][7] |
| A1AR | Human | >666 | |
| A2AAR | Human | >826 | [3] |
| A3AR | Rat | 1.6 - 8.53 | [7] |
| A1AR | Rat | 333 | [5] |
| A2AAR | Rat | 1147 | [5] |
| A2BAR | Rat | 163 | [5] |
| A3AR | Mouse | 9.61 | [5][9] |
| A1AR | Mouse | 411 | [5] |
| A2AAR | Mouse | 830 | [5] |
| A2BAR | Mouse | 189 | [5] |
These data highlight the high affinity of this compound for the human A3AR, with significantly lower affinity for other adenosine receptor subtypes, underscoring its selectivity.[3] While potent in rodents, a species-dependent variation in affinity is a critical consideration for translational studies.[5]
Experimental Protocols
In Vitro Characterization: Radioligand Competitive Binding Assay
This protocol outlines a standard competitive binding assay to determine the affinity (Kᵢ) of this compound for the human adenosine A3 receptor.
Materials:
-
HEK293 cells stably expressing the human adenosine A3 receptor.
-
Cell membrane preparation buffer (e.g., Tris-HCl with MgCl₂).
-
Radioligand: [¹²⁵I]I-AB-MECA (a high-affinity A3AR agonist).
-
Non-specific binding control: A high concentration of a known A3AR agonist (e.g., IB-MECA).
-
This compound stock solution in DMSO.
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize HEK293-hA3AR cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of [¹²⁵I]I-AB-MECA (typically at its Kₑ).
-
Increasing concentrations of this compound (for the competition curve) or buffer (for total binding) or a saturating concentration of IB-MECA (for non-specific binding).
-
Membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.[6]
Figure 2: Workflow for a radioligand competitive binding assay.
In Vivo Efficacy: Plasma Extravasation Model
This protocol, based on the established use of this compound in inhibiting agonist-induced plasma leakage, provides a framework for assessing its in vivo efficacy.[1][3]
Materials:
-
Male Wistar rats (or other suitable rodent model).
-
This compound solution for oral or intraperitoneal administration.
-
Adenosine A3 receptor agonist (e.g., IB-MECA).
-
Evans Blue dye solution (e.g., 0.5% in sterile saline).
-
Anesthetic.
-
Formamide.
-
Spectrophotometer.
Procedure:
-
Animal Acclimatization and Dosing: Acclimatize rats to laboratory conditions. Administer this compound or vehicle to respective groups at a predetermined time before the agonist challenge (e.g., 30-60 minutes). A typical dose of this compound is 10 mg/kg.[3]
-
Anesthesia and Dye Injection: Anesthetize the animals. Inject Evans Blue dye intravenously (e.g., via the tail vein). Evans Blue binds to plasma albumin and serves as a marker for plasma extravasation.
-
Agonist Challenge: After a short circulation time for the dye (e.g., 5 minutes), inject the A3AR agonist IB-MECA intradermally at a specific site (e.g., the dorsal skin).
-
Incubation Period: Allow a set amount of time (e.g., 30 minutes) for the agonist to induce plasma extravasation.
-
Tissue Collection and Dye Extraction: Euthanize the animals and excise the skin at the injection site. Weigh the tissue samples. Incubate the tissue in formamide at an elevated temperature (e.g., 50-60°C) for 24-48 hours to extract the Evans Blue dye.
-
Quantification: Centrifuge the formamide extracts to pellet any tissue debris. Measure the absorbance of the supernatant at a wavelength of approximately 620 nm using a spectrophotometer.
-
Data Analysis: Create a standard curve with known concentrations of Evans Blue in formamide. Calculate the amount of dye extravasated per gram of tissue. Compare the results between the vehicle-treated and this compound-treated groups to determine the inhibitory effect of this compound.
Concluding Remarks for the Research Professional
This compound stands as a valuable pharmacological tool for the investigation of adenosine A3 receptor biology. Its high potency and selectivity, particularly for the human receptor, make it an excellent candidate for in vitro studies aimed at elucidating the role of A3AR in various cellular processes. When planning in vivo experiments, researchers must consider the species-specific differences in affinity to ensure appropriate dosing and interpretation of results. The methodologies outlined in this guide provide a solid foundation for the rigorous evaluation of this compound's therapeutic potential and for advancing our understanding of the A3AR's role in health and disease.
References
-
Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC. (URL: [Link])
-
Pharmacological characterization of this compound and other selective A3 adenosine receptor antagonists | Request PDF - ResearchGate. (URL: [Link])
-
Pharmacological characterization of this compound and other selective A3 adenosine receptor antagonists - PubMed. (URL: [Link])
-
Involvement of mitogen protein kinase cascade in agonist-mediated human A(3) adenosine receptor regulation - PubMed. (URL: [Link])
-
Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC - NIH. (URL: [Link])
-
Adenosine A3 receptor - Wikipedia. (URL: [Link])
-
Pharmacological characterization of this compound and other selective A3 adenosine receptor antagonists - PMC - NIH. (URL: [Link])
-
Functional antagonism at A3 and A2A ARs by this compound (A, B, C, D, and E) and... - ResearchGate. (URL: [Link])
-
Characterization of Dual-Acting A3 Adenosine Receptor Positive Allosteric Modulators That Preferentially Enhance Adenosine-Induced Gαi3 and GαoA Isoprotein Activation | Request PDF - ResearchGate. (URL: [Link])
Sources
- 1. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound dihydrochloride [smolecule.com]
- 3. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as selective adenosine A3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Adenosine A3 R: R&D Systems [rndsystems.com]
- 5. Pharmacological characterization of this compound and other selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of this compound and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
The Discovery and Synthesis of DPTN: A Selective, Cross-Species Adenosine A3 Receptor Antagonist
A Technical Guide for Drug Discovery Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of DPTN, a pivotal molecule in adenosine receptor research. This compound, chemically known as N-[4-(3,5-dimethylphenyl)-5-(4-pyridinyl)-2-thiazolyl]-3-pyridinecarboxamide, has emerged as a significant research tool due to its potent and selective antagonist activity at the A3 adenosine receptor (A3AR) across multiple species, including humans, mice, and rats. This cross-species activity is a rare and valuable attribute that facilitates translational research. This document details the scientific rationale behind its development, a step-by-step synthesis protocol based on established chemical principles, and the key experimental assays used to validate its biological activity.
Introduction: The Significance of A3 Adenosine Receptor Antagonism
The A3 adenosine receptor (A3AR), a member of the G protein-coupled receptor (GPCR) superfamily, is a key player in numerous physiological and pathophysiological processes. Primarily coupled to inhibitory G proteins (Gi), its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels. The A3AR is implicated in inflammation, cancer, cardiac ischemia, and neurodegenerative diseases. Consequently, the development of selective A3AR antagonists is of significant therapeutic interest for conditions such as glaucoma and asthma.[1]
A major hurdle in the preclinical development of A3AR-targeting drugs has been the significant pharmacological differences observed between species. Many potent human A3AR antagonists exhibit weak or no activity at the rodent orthologs, complicating the translation of preclinical findings. This compound stands out as one of the few validated A3AR antagonists that demonstrates potent activity across human, mouse, and rat receptors, making it an invaluable tool for elucidating the role of the A3AR in various disease models.[1][2]
Discovery of this compound: A Structure-Activity Relationship Approach
This compound was discovered as part of a systematic investigation into a novel series of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as potential A3AR antagonists. The foundational research, published by Miwatashi et al. in 2008, aimed to develop potent and selective anti-asthmatic drugs by targeting the A3AR.[3] Their work involved the synthesis and evaluation of numerous analogues, exploring the structure-activity relationships (SAR) of the 4,5-disubstituted thiazole scaffold.
The core hypothesis was that the thiazole ring system could serve as a robust scaffold for positioning aryl and pyridyl groups in a manner conducive to high-affinity binding at the A3AR. Through systematic modifications of the substituents on both the phenyl and pyridyl rings, as well as the amide moiety at the 2-position of the thiazole, compound 7af in their series, later referred to as this compound, was identified as a highly potent and selective human and rat A3AR antagonist.[3] This discovery underscored the importance of the 4-(3,5-dimethylphenyl) and 5-(4-pyridinyl) substitutions for achieving high affinity and the nicotinamide moiety for optimal antagonist activity.
Chemical Synthesis of this compound
The synthesis of this compound can be logically constructed based on the principles of the Hantzsch thiazole synthesis, a classic method for the formation of the thiazole ring, followed by an amide coupling reaction. The overall synthetic strategy involves three main stages: preparation of the key α-bromoketone intermediate, construction of the 2-amino-4,5-disubstituted thiazole core, and the final amide bond formation.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Stage 1: Synthesis of 2-Bromo-1-(pyridin-4-yl)ethanone hydrobromide
-
Reaction Setup: To a solution of 4-acetylpyridine (1.0 eq) in glacial acetic acid, add hydrobromic acid (48%).
-
Bromination: While stirring, add bromine (1.05 eq) dropwise to the solution, maintaining the temperature below 30°C.
-
Reaction: Stir the mixture at room temperature for 4-6 hours.
-
Isolation: The product precipitates as the hydrobromide salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. The product is typically used in the next step without further purification.
Stage 2: Synthesis of 4-(3,5-Dimethylphenyl)-5-(pyridin-4-yl)thiazol-2-amine
-
Precursor Synthesis (1-(3,5-Dimethylphenyl)thiourea): React 3,5-dimethylaniline with ammonium thiocyanate in the presence of hydrochloric acid to form the corresponding phenylthiourea.
-
Hantzsch Cyclization: Dissolve 1-(3,5-dimethylphenyl)thiourea (1.0 eq) and 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide (1.0 eq) in ethanol.
-
Reaction: Reflux the mixture for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Purification: The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 2-aminothiazole derivative.
Stage 3: Synthesis of this compound (N-[4-(3,5-dimethylphenyl)-5-(4-pyridinyl)-2-thiazolyl]nicotinamide)
-
Reaction Setup: Dissolve 4-(3,5-dimethylphenyl)-5-(pyridin-4-yl)thiazol-2-amine (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Acylation: Cool the solution in an ice bath and add nicotinoyl chloride (1.1 eq) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Quenching and Extraction: Pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound as a solid.
Pharmacological Characterization
The biological activity of this compound has been extensively characterized through radioligand binding assays and functional assays, confirming its high affinity and antagonist properties at the A3AR.
Radioligand Binding Affinity
Binding affinity is determined by competitive radioligand binding assays using membranes from cells expressing the recombinant human, mouse, or rat A3AR. The assay measures the ability of this compound to displace a high-affinity radiolabeled A3AR agonist (e.g., [¹²⁵I]I-AB-MECA). The results are typically expressed as the inhibition constant (Ki).
Table 1: Binding Affinity (Ki, nM) of this compound at Adenosine Receptors
| Receptor Subtype | Human Ki (nM) | Mouse Ki (nM) | Rat Ki (nM) |
| A1 | 162 | 411 | 333 |
| A2A | 121 | 830 | 1147 |
| A2B | 230 | 189 | 163 |
| A3 | 1.65 | 9.61 | 8.53 |
| Data compiled from Gao et al., 2021.[1][4] |
These data demonstrate that this compound is a potent A3AR antagonist with nanomolar affinity in all three species. It also exhibits good selectivity for the A3AR over the other adenosine receptor subtypes.
Functional Antagonism: cAMP Assay
The antagonist activity of this compound is confirmed using a functional assay that measures the inhibition of agonist-induced changes in intracellular cAMP levels. Since the A3AR is Gi-coupled, its activation by an agonist (like NECA) inhibits adenylyl cyclase, leading to a decrease in cAMP. An antagonist like this compound will block this effect.
-
Cell Culture: Use cells stably expressing the target A3AR (e.g., HEK293 or CHO cells).
-
Pre-incubation: Incubate the cells with various concentrations of this compound.
-
Stimulation: Add a fixed concentration of an A3AR agonist (e.g., NECA) in the presence of forskolin (to stimulate basal cAMP production).
-
Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA).
-
Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of cAMP accumulation confirms its antagonist activity. The KB value, representing the equilibrium dissociation constant of the antagonist, can be calculated from these data.
Functional assays have confirmed that this compound acts as a competitive antagonist at both human and mouse A3ARs.[1]
Signaling Pathway
Caption: this compound's mechanism of action at the A3AR signaling pathway.
Applications and Future Directions
The unique cross-species activity profile of this compound makes it an exceptionally valuable tool for translational pharmacology. It allows for the consistent probing of A3AR function in widely used preclinical rodent models, with a higher degree of confidence that the findings will be relevant to human physiology. Its use has been instrumental in validating the role of A3AR in various disease models. Furthermore, this compound has served as a scaffold for the development of other research tools, including radiolabeled ligands for receptor characterization and distribution studies.[5][6]
Future research may focus on leveraging the structural insights from this compound to design novel A3AR antagonists with improved selectivity, pharmacokinetic properties, and therapeutic potential for inflammatory and neurodegenerative diseases.
Conclusion
This compound represents a landmark achievement in adenosine receptor pharmacology. Its discovery through meticulous structure-activity relationship studies provided a much-needed tool for the scientific community. The synthetic route, accessible through established methodologies like the Hantzsch thiazole synthesis, allows for its continued availability for research. The comprehensive pharmacological data unequivocally establish this compound as a potent, selective, and, most importantly, cross-species A3 adenosine receptor antagonist, solidifying its role as a cornerstone for future investigations into A3AR biology and therapeutics.
References
-
Gao, Z. G., Suresh, R. R., & Jacobson, K. A. (2021). Pharmacological characterization of this compound and other selective A3 adenosine receptor antagonists. Purinergic Signalling, 17(4), 737–746. [Link]
-
Miwatashi, S., Arikawa, Y., Matsumoto, T., Uga, K., Kanzaki, N., Imai, Y. N., & Ohkawa, S. (2008). Synthesis and Biological Activities of 4-phenyl-5-pyridyl-1,3-thiazole Derivatives as Selective Adenosine A3 Antagonists. Chemical & Pharmaceutical Bulletin, 56(8), 1126–1137. [Link]
-
Gao, Z. G., et al. (2021). Pharmacological characterization of this compound and other selective A3 adenosine receptor antagonists. ResearchGate. [Link]
-
Suresh, R. R., et al. (2022). Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species. ACS Medicinal Chemistry Letters, 13(4), 623–631. [Link]
-
Suresh, R. R., et al. (2022). Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species. ACS Publications. [Link]
-
Jacobson, K. A., & Gao, Z. G. (2022). Species dependence of A3 adenosine receptor pharmacology and function. Purinergic Signalling. [Link]
-
Gao, Z. G., Suresh, R. R., & Jacobson, K. A. (2021). Pharmacological characterization of this compound and other selective A3 adenosine receptor antagonists. PubMed. [Link]
Sources
- 1. Thiazole synthesis [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Bromo-1-(pyridin-4-yl)ethanone hydrobromide - [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. synarchive.com [synarchive.com]
The Role of Dermatopontin in Inflammatory Response Pathways: A Technical Guide for Researchers
Abstract
Dermatopontin (DPTN), a 22-kDa non-collagenous extracellular matrix (ECM) protein, has traditionally been studied for its role in maintaining ECM structure and function, particularly in collagen fibrillogenesis and cell adhesion.[1][2] However, a growing body of evidence implicates this compound as a significant modulator of inflammatory responses. This technical guide provides an in-depth analysis of the current understanding of this compound's involvement in inflammatory pathways, synthesizing mechanistic insights with field-proven experimental protocols. We will explore the dual role of this compound, its interaction with cell surface receptors, its influence on pro-inflammatory gene expression, and its emerging role in chronic inflammatory conditions. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of targeting this compound in inflammatory diseases.
Introduction to Dermatopontin: Beyond a Structural ECM Protein
Dermatopontin, also known as Tyrosine-Rich Acidic Matrix Protein (TRAMP), is a crucial component of the ECM, first identified in the dermis.[1][3] Its primary functions have been attributed to its ability to interact with other ECM components like decorin and to modulate the activity of transforming growth factor-beta (TGF-β), a pleiotropic cytokine with complex roles in both promoting and resolving inflammation.[2][4] this compound's ability to promote cell adhesion is another well-established function, contributing to tissue integrity and wound healing processes.[1][2]
Recent research, however, has unveiled a more active role for this compound in cellular signaling, particularly in the context of inflammation. Studies have demonstrated that this compound can act as an adipokine, promoting inflammation and ECM remodeling in adipose tissue, a key site of metabolic inflammation.[5][6] This paradigm shift positions this compound as a molecule of interest for understanding the intricate interplay between the ECM and the immune system in both acute and chronic inflammatory states.
The Pro-inflammatory Facet of Dermatopontin
The involvement of this compound in inflammation is multifaceted, with evidence pointing towards both a response to and a driver of inflammatory processes.
Upregulation of this compound in Inflammatory Microenvironments
The expression of this compound is significantly increased in response to pro-inflammatory stimuli. In human visceral adipocytes, treatment with lipopolysaccharide (LPS), a potent activator of Toll-like receptor 4 (TLR4), and tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine, leads to a marked upregulation of this compound mRNA levels.[7] This suggests that this compound may be part of a positive feedback loop in inflammatory conditions, where its increased expression further contributes to the inflammatory milieu. Conversely, anti-inflammatory cytokines such as interleukin-4 (IL-4) have been shown to downregulate this compound expression.[8]
This compound-induced Expression of Pro-inflammatory Mediators
More compellingly, exogenous this compound has been shown to directly induce the expression of key pro-inflammatory genes. In human visceral adipocytes, stimulation with recombinant this compound leads to a significant increase in the mRNA levels of interleukin-6 (IL-6), interleukin-8 (IL-8), and TNF-α.[5][9] These cytokines are central players in the inflammatory cascade, responsible for recruiting and activating immune cells, and driving the systemic manifestations of inflammation.
Table 1: this compound-induced Upregulation of Inflammation-Related Genes in Human Visceral Adipocytes
| Gene | Function | Fold Change (vs. Unstimulated) |
| IL-6 | Pro-inflammatory cytokine, immune cell activation | Increased (p < 0.05)[5][9] |
| IL-8 | Chemokine, neutrophil recruitment | Increased (p < 0.05)[5][9] |
| TNF-α | Pro-inflammatory cytokine, master regulator of inflammation | Increased (p < 0.05)[5][9] |
Mechanistic Insights: this compound's Interaction with Cell Surface Receptors and Potential Signaling Pathways
While the precise signaling cascades initiated by this compound to elicit an inflammatory response are still under active investigation, current evidence points towards the involvement of specific cell surface receptors and downstream signaling pathways.
Identified this compound Receptors: Integrins and Syndecans
Research has identified integrin α3β1 and heparan sulfate proteoglycans, likely syndecans, as receptors for this compound-mediated cell adhesion.[4][10] In cardiac fibroblasts, the pro-adhesive and pro-migratory effects of this compound are at least partially mediated by integrin α3β1.[11] Integrins are well-known transmembrane receptors that, upon ligand binding, can initiate intracellular signaling cascades that influence cell proliferation, survival, and inflammation. Similarly, syndecans are transmembrane proteoglycans that act as co-receptors for a variety of signaling molecules and can modulate inflammatory responses.[11][12]
Hypothesized Inflammatory Signaling Pathways
Given the known functions of integrins and the observed pro-inflammatory outcomes of this compound stimulation, we can propose a putative signaling pathway. The binding of this compound to integrin α3β1 could lead to the activation of Focal Adhesion Kinase (FAK), a key mediator of integrin signaling. Activated FAK can, in turn, trigger downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Both MAPK and NF-κB are central regulators of inflammatory gene expression, and their activation would be consistent with the observed upregulation of IL-6, IL-8, and TNF-α.[13][14]
An Indirect Role: this compound-Expressing Fibroblasts and Macrophage Regulation
A recent compelling study has revealed an indirect yet critical role for this compound in inflammation. It was demonstrated that this compound-expressing fibroblasts are essential for maintaining a niche for skin macrophages through the Colony-Stimulating Factor 1 (CSF1) - CSF1 Receptor (CSF1R) signaling pathway.[1][2][15] Depletion of this compound-expressing fibroblasts led to a significant loss of skin macrophages.[1][2] This finding suggests that this compound-expressing cells can modulate the inflammatory environment by controlling the population and function of key immune cells like macrophages. This is particularly relevant in chronic inflammatory and fibrotic diseases where macrophage activity is a central pathogenic driver.
Experimental Protocols for Investigating this compound's Role in Inflammation
To facilitate further research in this emerging area, we provide detailed protocols for key experiments.
Cell Culture and Stimulation with Dermatopontin
Objective: To investigate the direct effects of this compound on target cells in vitro.
Cell Types:
-
Primary human preadipocytes/adipocytes
-
Macrophage cell lines (e.g., RAW 264.7, THP-1)
-
Primary human dermal fibroblasts
Protocol:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays) at a density that allows for sub-confluency at the time of stimulation.
-
Starvation (Optional but Recommended): Once cells reach the desired confluency, replace the growth medium with a serum-free or low-serum medium for 4-24 hours. This step minimizes the confounding effects of growth factors present in the serum.
-
Stimulation: Prepare a stock solution of recombinant human or murine this compound in a sterile buffer (e.g., PBS). Dilute the this compound to the desired final concentrations (e.g., 10, 50, 100 ng/mL) in the appropriate serum-free or low-serum medium.
-
Incubation: Remove the starvation medium and add the this compound-containing medium to the cells. Include a vehicle control (medium with buffer only). Incubate for the desired time points (e.g., 6, 12, 24 hours for gene expression; 24, 48 hours for protein secretion).
-
Harvesting: After incubation, collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and lyse the cells for RNA or protein extraction.
Analysis of Pro-inflammatory Gene Expression by RT-qPCR
Objective: To quantify the changes in mRNA levels of inflammatory genes in response to this compound stimulation.
Protocol:
-
RNA Extraction: Extract total RNA from this compound-stimulated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (A260/A280 ratio).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.
-
Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system with SYBR Green or TaqMan probe-based assays. Use primers specific for your target genes (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[16][17][18]
Quantification of Secreted Cytokines by ELISA
Objective: To measure the concentration of pro-inflammatory cytokines secreted by cells in response to this compound stimulation.
Protocol:
-
Sample Collection: Collect the cell culture supernatant from this compound-stimulated and control cells. Centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform a sandwich ELISA using a commercial kit for the specific cytokine of interest (e.g., human IL-6 ELISA kit) following the manufacturer's protocol.[10][19] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Incubating with standards and samples.
-
Adding a biotinylated detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution to develop color.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to calculate the concentration of the cytokine in your samples.[20]
Co-Immunoprecipitation (Co-IP) to Investigate this compound-Receptor Interaction
Objective: To confirm the physical interaction between this compound and its putative cell surface receptors.
Protocol:
-
Cell Lysis: Lyse cells expressing the putative receptor in a non-denaturing lysis buffer to preserve protein-protein interactions.[19][21]
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for the putative receptor (e.g., anti-integrin α3β1) or an isotype control antibody.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against this compound to detect its presence in the immunoprecipitated complex.[21][22]
Future Directions and Therapeutic Implications
The emerging role of Dermatopontin in inflammation opens up new avenues for therapeutic intervention in a range of diseases, from metabolic disorders like obesity to chronic inflammatory conditions such as rheumatoid arthritis and inflammatory skin diseases. Future research should focus on:
-
Elucidating the complete signaling pathway: Definitive studies are needed to confirm the direct activation of NF-κB and MAPK pathways by this compound-receptor interactions in immune cells.
-
Investigating the role of this compound in animal models of inflammatory disease: Studies using models such as collagen-induced arthritis or dextran sulfate sodium (DSS)-induced colitis will be crucial to validate the in vitro findings and assess the therapeutic potential of targeting this compound.[23][24]
-
Developing this compound-targeted therapies: The development of monoclonal antibodies or small molecule inhibitors that block the interaction of this compound with its inflammatory receptors could represent a novel therapeutic strategy for a variety of inflammatory disorders.
Conclusion
Dermatopontin is no longer solely considered a structural component of the extracellular matrix. It is an active signaling molecule with a significant and complex role in the inflammatory response. Its ability to be induced by pro-inflammatory stimuli and to, in turn, drive the expression of key inflammatory mediators places it at a critical juncture in the inflammatory cascade. While the precise molecular mechanisms are still being unraveled, the identification of its receptors and its influence on macrophage homeostasis provide a strong foundation for future research. The protocols and insights provided in this guide are intended to empower researchers to further explore the multifaceted role of this compound in inflammation and to accelerate the development of novel therapeutics targeting this intriguing protein.
References
-
Cortez, A., et al. (2024). Dermatopontin-expressing fibroblasts mediate an essential skin macrophage niche. bioRxiv. [Link]
-
Cortez, A., et al. (2024). Dermatopontin-expressing fibroblasts mediate an essential skin macrophage niche. Sciety. [Link]
-
Cortez, A., et al. (2024). Dermatopontin-expressing fibroblasts mediate an essential skin macrophage niche. bioRxiv. [Link]
-
Unamuno, X., et al. (2020). Dermatopontin, A Novel Adipokine Promoting Adipose Tissue Extracellular Matrix Remodelling and Inflammation in Obesity. Journal of Clinical Medicine. [Link]
-
Okamoto, O., et al. (2010). Dermatopontin promotes epidermal keratinocyte adhesion via alpha3beta1 integrin and a proteoglycan receptor. PubMed. [Link]
-
Bowdish Lab. (2011). CYTOKINE ELISA. Bowdish Lab. [Link]
-
Sivakumar, P., et al. (2017). Dermatopontin augments angiogenesis and modulates the expression of transforming growth factor beta 1 and integrin alpha 3 beta 1 in endothelial cells. PubMed. [Link]
-
Okamoto, O., et al. (2006). Dermatopontin, a novel player in the biology of the extracellular matrix. PubMed. [Link]
-
George, M., & Ruoslahti, E. (2007). CO-IMMUNOPRECIPITATION AS A STRATEGY TO EVALUATE RECEPTOR–RECEPTOR OR RECEPTOR–PROTEIN INTERACTIONS. Methods in Cell Biology. [Link]
-
Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Assay Genie. [Link]
-
Sivakumar, P., et al. (2017). Dermatopontin augments angiogenesis and modulates the expression of transforming growth factor beta 1 and integrin alpha 3 beta 1 in endothelial cells. ResearchGate. [Link]
-
Manna, S. K., & Aggarwal, B. B. (2016). Stepwise phosphorylation of p65 promotes NF-κB activation and NK cell responses during target cell recognition. Nature Communications. [Link]
-
Unamuno, X., et al. (2020). Effect of inflammation-related factors on mRNA levels of DPT. Gene... ResearchGate. [Link]
-
Unamuno, X., et al. (2020). Dermatopontin, A Novel Adipokine Promoting Adipose Tissue Extracellular Matrix Remodelling and Inflammation in Obesity. PubMed. [Link]
-
Sivakumar, P., et al. (2017). Dermatopontin augments angiogenesis and modulates the expression of transforming growth factor beta 1 and integrin alpha 3 beta 1 in endothelial cells. OUCI. [Link]
-
JRC Technical Reports. (n.d.). Detection of cytokine release in A549 cells. JRC Publications Repository. [Link]
-
Viatour, P., & Gilmore, T. D. (2007). Mechanisms of NF-κB p65 and strategies for therapeutic manipulation. PMC. [Link]
-
Götte, M. (2003). Syndecans in inflammation. The FASEB Journal. [Link]
-
MD Bioproducts. (n.d.). Collagen Induced Arthritis: an Experimental Model for Rheumatoid Arthr. MD Bioproducts. [Link]
-
Bitesize Bio. (2022). Co-immunoprecipitation Protocol: 9 Easy Steps To Co-IPs. Bitesize Bio. [Link]
-
Wang, H., et al. (2013). Dermatopontin promotes adhesion, spreading and migration of cardiac fibroblasts in vitro. PubMed. [Link]
-
ResearchGate. (n.d.). Co-Immunoprecipitation of Membrane-Bound Receptors. ResearchGate. [Link]
-
El-Komy, M. H. M., & El-Sayed, A. M. (2015). The role of osteopontin in skin diseases. OAText. [Link]
-
Creative Animodel. (n.d.). Dextran Sulfate Sodium (DSS)-Induced Colitis Model. Creative Animodel. [Link]
-
Gaublomme, J. T., & Sharpe, A. H. (2014). p38MAPK: stress responses from molecular mechanisms to therapeutics. PMC. [Link]
-
ResearchGate. (n.d.). Gene expression (mRNA) of IL-6 and TNF-α evaluated by RT-PCR on human... ResearchGate. [Link]
-
Sanna, M. G., et al. (2007). In vitro polydeoxyribonucleotide effects on human pre‐adipocytes. PMC. [Link]
-
Barchiesi, F., & Jackson, S. P. (2013). Site-specific Phosphorylation of the p65 Protein Subunit Mediates Selective Gene Expression by Differential NF-κB and RNA Polymerase II Promoter Recruitment. PMC. [Link]
-
Philip, S., & Kundu, G. C. (2003). Osteopontin induces nuclear factor kappa B-mediated promatrix metalloproteinase-2 activation through I kappa B alpha /IKK signaling pathways, and curcumin (diferulolylmethane) down-regulates these pathways. PubMed. [Link]
-
Giachelli, C. M., & Liaw, L. (1997). Evidence for a role of osteopontin in macrophage infiltration in response to pathological stimuli in vivo. NIH. [Link]
-
ResearchGate. (n.d.). TNF-α and IL-6 primer sequences used for RT-PCR. ResearchGate. [Link]
-
Geraghty, R. J., & P momentous, C. (2003). ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions. PMC. [Link]
-
Lee, M. J., et al. (2012). A modified protocol to maximize differentiation of human preadipocytes and improve metabolic phenotypes. PMC. [Link]
-
Martínez-García, M. A., et al. (2021). Frequency of Tumor Necrosis Factor-α, Interleukin-6, and Interleukin-10 Gene Polymorphisms in Mexican Patients with Diabetic Retinopathy and Diabetic Kidney Disease. MDPI. [Link]
-
Yu, J., et al. (2013). Optimal Protocol for the Differentiation and Metabolic Analysis of Human Adipose Stromal Cells. PMC. [Link]
-
Zhang, L., et al. (2015). MAPK Pathway Involved in Epidermal Terminal Differentiation of Normal Human Epidermal Keratinocytes. PMC. [Link]
-
ResearchGate. (n.d.). Real-time PCR for the expression of TNF-α and IL-6 mRNA. A. The... ResearchGate. [Link]
-
Salaj, P., et al. (2023). Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward Connexin 43. bioRxiv. [Link]
-
Squadrito, F., et al. (2021). Targeting Adenosine Receptor by Polydeoxyribonucleotide: An Effective Therapeutic Strategy to Induce White-to-Brown Adipose Differentiation and to Curb Obesity. MDPI. [Link]
-
Hoesel, B., & Schmid, J. A. (2013). The complexity of NF-κB signaling in inflammation and cancer. Molecular Cancer. [Link]
-
Yamamoto, M., et al. (2009). Treatment of collagen-induced arthritis with an anti-osteopontin monoclonal antibody through promotion of apoptosis of both murine and human activated T cells. PubMed. [Link]
-
WuXi AppTec. (2024). Animal Disease Models of Rheumatoid Arthritis. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Dermatopontin promotes epidermal keratinocyte adhesion via alpha3beta1 integrin and a proteoglycan receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dermatopontin, A Novel Adipokine Promoting Adipose Tissue Extracellular Matrix Remodelling and Inflammation in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dermatopontin, a novel player in the biology of the extracellular matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytokine Elisa [bdbiosciences.com]
- 10. bowdish.ca [bowdish.ca]
- 11. Dermatopontin promotes adhesion, spreading and migration of cardiac fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 13. MAPK Pathway Involved in Epidermal Terminal Differentiation of Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An optimised protocol for the investigation of insulin signalling in a human cell culture model of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dermatopontin-expressing fibroblasts mediate an essential skin macrophage niche | Sciety [sciety.org]
- 16. researchgate.net [researchgate.net]
- 17. Frequency of Tumor Necrosis Factor-α, Interleukin-6, and Interleukin-10 Gene Polymorphisms in Mexican Patients with Diabetic Retinopathy and Diabetic Kidney Disease [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Cytokine Elisa [bdbiosciences.com]
- 20. Expression and regulation of the ERK1/2 and p38 MAPK signaling pathways in periodontal tissue remodeling of orthodontic tooth movement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. assaygenie.com [assaygenie.com]
- 22. med.emory.edu [med.emory.edu]
- 23. mdbioproducts.com [mdbioproducts.com]
- 24. Constitutive and interleukin-1-inducible phosphorylation of p65 NF-{kappa}B at serine 536 is mediated by multiple protein kinases including I{kappa}B kinase (IKK)-{alpha}, IKK{beta}, IKK{epsilon}, TRAF family member-associated (TANK)-binding kinase 1 (TBK1), and an unknown kinase and couples p65 to TATA-binding protein-associated factor II31-mediated interleukin-8 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Modulation of Signaling Cascades by Dermatopontin (DPT)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dermatopontin (DPT), a 22-kDa non-collagenous protein of the extracellular matrix (ECM), is emerging as a critical regulator of fundamental cellular processes. Initially characterized for its structural role in collagen fibrillogenesis and cell-matrix interactions, recent evidence has illuminated its function as a potent modulator of key signaling pathways implicated in cancer, fibrosis, and inflammation. This guide provides a comprehensive technical overview of DPT's multifaceted role in signal transduction. We will delve into the molecular mechanisms by which DPT influences the TGF-β, Wnt, and other oncogenic pathways, present detailed protocols for investigating these interactions, and offer insights into the therapeutic potential of targeting DPT-mediated signaling events.
Introduction: Dermatopontin as a Signaling Modulator
Dermatopontin, encoded by the DPT gene, is a tyrosine-rich acidic matrix protein found in various tissues, including skin, bone, and muscle.[1][2] Its primary functions were initially thought to be structural, such as mediating cell adhesion, promoting collagen fibril formation, and stabilizing the ECM.[1][3] However, DPT is not merely a static scaffold component. It actively communicates with the cellular environment, functioning as a crucial link between the ECM and intracellular signaling networks.[1][3]
DPT exerts its influence by directly and indirectly interacting with growth factors, cytokines, and their receptors. This unique position allows it to act as a gatekeeper, fine-tuning cellular responses to external stimuli. Dysregulation of DPT expression is linked to numerous pathologies, including various cancers, cutaneous fibrosis, and obesity-associated inflammation, highlighting its importance in maintaining tissue homeostasis.[4][5][6] This guide will explore the signaling cascades that DPT is known to modulate.
Core Signaling Pathways Modulated by Dermatopontin
DPT does not operate through a single, linear "DPT signaling cascade." Instead, it functions as a pleiotropic regulator, influencing multiple distinct and interconnected pathways.
Potentiation of the TGF-β Signaling Pathway
One of the most well-documented functions of DPT is its ability to enhance the biological activity of Transforming Growth Factor-β (TGF-β).[7]
-
Mechanism of Action: TGF-β is a potent cytokine that regulates cell growth, differentiation, and apoptosis. Its activity is tightly controlled within the ECM. DPT interacts with decorin, another ECM protein that binds and sequesters TGF-β.[8][9] DPT competes with decorin for TGF-β binding, and the DPT-decorin complex itself can bind TGF-β with high avidity.[8] This interaction is believed to increase the local bioavailability of TGF-β, thereby augmenting its signaling output.[7][9] The tumor suppressor effects of DPT in certain cancers, such as colon cancer, are thought to be mediated, at least in part, through this enhancement of the anti-proliferative arm of TGF-β signaling.[7]
Caption: DPT enhances TGF-β signaling by modulating its interaction with decorin in the ECM.
Inhibition of the Wnt/β-catenin Signaling Pathway
In contrast to its role with TGF-β, DPT acts as an inhibitor of the pro-proliferative Wnt/β-catenin pathway, particularly in hepatocellular carcinoma (HCC).[4]
-
Mechanism of Action: Studies have shown that DPT expression is frequently downregulated in HCC, and its re-expression inhibits cancer cell growth.[4] The mechanism involves the upregulation of CXXC Finger Protein 4 (CXXC4), a known negative regulator of the Wnt pathway. CXXC4, in turn, targets key downstream effectors including β-catenin, c-Myc, and SOX2 for suppression.[4] By inhibiting this cascade, DPT effectively represses HCC proliferation.
Caption: DPT inhibits Wnt signaling in HCC by upregulating the negative regulator CXXC4.
Modulation of Other Cancer-Related Pathways
Recent research has identified DPT's involvement in a wider array of signaling networks.[2]
-
MEK-ERK-MYC Axis: In papillary thyroid cancer, DPT has been shown to repress proliferation by regulating CDK4, CDK6, and p21 through the MEK-ERK-MYC signaling axis.[2]
-
PI3K/Akt Pathway: In breast cancer, DPT exhibits an anti-proliferative role that is dependent on the PI3K/Akt pathway.[2]
-
YAP Inactivation: A DNMT3a-Dermatopontin axis has been identified that suppresses breast cancer malignancy by inactivating the Hippo pathway effector YAP.[2]
Methodologies for Studying DPT-Mediated Signaling
Investigating the role of DPT requires a combination of biochemical, molecular, and cell-based assays.
Workflow for Assessing DPT's Impact on Pathway Activity
Sources
- 1. Dermatopontin - Wikipedia [en.wikipedia.org]
- 2. DPT dermatopontin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Dermatopontin, a novel player in the biology of the extracellular matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dermatopontin inhibits WNT signaling pathway via CXXC finger protein 4 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Non-collagenous extracellular matrix protein dermatopontin may play a role as another component of transforming growth factor-β signaling pathway in colon carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dermatopontin interacts with transforming growth factor beta and enhances its biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dermatopontin interacts with transforming growth factor beta and enhances its biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of D-Penicillamine, N-acetyl- (DPTN)
Authored by: Gemini, Senior Application Scientist
Introduction
D-Penicillamine, N-acetyl- (DPTN) is a thiol-containing compound with significant potential in various therapeutic areas, including cancer research and immunology. As a derivative of the chelating agent D-penicillamine, this compound exhibits a range of biological activities. These include the modulation of intracellular redox status, induction of apoptosis, and inhibition of cell proliferation.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro studies to investigate the efficacy and mechanism of action of this compound. The protocols outlined herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality, reliable data.
Mechanism of Action
The biological effects of low molecular weight thiols like this compound are multifaceted. The primary mechanisms of action that have been proposed include:
-
Apoptosis Induction: this compound has been shown to induce p53-mediated apoptosis.[1]
-
Oxidative Stress: The thiol group can undergo oxidation, leading to the generation of reactive oxygen species (ROS) which can cause cellular damage.[1]
-
Enzyme Inhibition: this compound can inhibit matrix metalloproteinases, which are involved in angiogenesis.[1]
-
Metal Chelation: As a chelating agent, this compound can deplete essential metal co-factors from cells, leading to cytotoxicity.[1]
-
Immunosuppression: D-penicillamine has been observed to inhibit the proliferation of human T lymphocytes.[2]
Experimental Workflow for In Vitro this compound Studies
Figure 1: A generalized workflow for the in vitro evaluation of this compound, from initial preparation to data analysis.
Detailed Experimental Protocols
Cell Culture and Maintenance
The choice of cell line is critical and should be guided by the research question. For anticancer studies, relevant cancer cell lines (e.g., lung, oral) can be used.[3] For immunological studies, T-lymphocyte cell lines like Jurkat cells are appropriate.[4]
Protocol:
-
Cell Thawing: Rapidly thaw a cryopreserved vial of cells in a 37°C water bath.
-
Initial Culture: Transfer the thawed cells to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Centrifugation: Centrifuge the cell suspension at 150 x g for 5 minutes to pellet the cells.[5]
-
Resuspension and Plating: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Plate the cells in a suitable culture flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency.[5]
This compound Stock Solution Preparation
To ensure consistency across experiments, it is crucial to prepare a concentrated stock solution of this compound.
Protocol:
-
Weighing: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Dissolve the this compound powder in a suitable solvent (e.g., sterile PBS or DMSO) to a final concentration of 100 mM.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Cytotoxicity Assay
Cytotoxicity assays are essential for determining the dose-dependent effect of this compound on cell viability.[6] The MTT or Alamar Blue assays are commonly used for this purpose.
Protocol (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 1000 µM) in fresh medium. Include a vehicle control (medium with solvent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Table 1: Example Data for IC50 Determination
| This compound Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Control) | 1.25 | 100 |
| 1 | 1.18 | 94.4 |
| 10 | 0.95 | 76 |
| 50 | 0.63 | 50.4 |
| 100 | 0.45 | 36 |
| 500 | 0.21 | 16.8 |
| 1000 | 0.15 | 12 |
Apoptosis Assay
To confirm if this compound-induced cell death is due to apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.
Protocol:
-
Cell Treatment: Treat cells with this compound at the determined IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them in a microcentrifuge tube.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Signaling Pathway Analysis
The pro-apoptotic effect of this compound is potentially mediated through the p53 pathway. Investigating the key proteins in this pathway can provide mechanistic insights.
Figure 2: A simplified diagram of the proposed this compound-induced apoptotic signaling pathway.
Western Blot Analysis
Western blotting can be used to quantify the expression levels of key proteins in the apoptotic pathway, such as p53 and Bax.
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Table 2: Expected Protein Expression Changes
| Protein | Expected Change with this compound Treatment |
| p53 | Increased |
| Bax | Increased |
| Bcl-2 | Decreased |
| β-actin | No Change (Loading Control) |
Trustworthiness and Self-Validation
To ensure the reliability of the experimental findings, several quality control measures should be implemented:
-
Cell Line Authentication: Regularly authenticate cell lines using short tandem repeat (STR) profiling.
-
Mycoplasma Testing: Periodically test cell cultures for mycoplasma contamination.
-
Positive and Negative Controls: Include appropriate positive (e.g., a known apoptosis inducer like staurosporine) and negative (vehicle) controls in all assays.
-
Replicates: Perform all experiments with at least three biological replicates to ensure statistical validity.
By adhering to these rigorous protocols and quality control measures, researchers can confidently investigate the in vitro effects of this compound and contribute to the understanding of its therapeutic potential.
References
- 1. D-penicillamine and other low molecular weight thiols: review of anticancer effects and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunosuppression by D-penicillamine in vitro. Inhibition of human T lymphocyte proliferation by copper- or ceruloplasmin-dependent generation of hydrogen peroxide and protection by monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Signaling pathways of D3-phosphoinositide-binding kinases in T cells and their regulation by PTEN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 6. kosheeka.com [kosheeka.com]
Title: Application Notes and Protocols: Dissolving DPTN Hydrochloride for Preclinical Research
An Application Note for Researchers
Introduction
DPTN hydrochloride is a potent and selective antagonist of the adenosine A3 receptor (A3AR), with a Ki value of 0.36 nM for the human receptor.[1] Its high selectivity over A1 and A2A receptors makes it a valuable tool for investigating the physiological and pathophysiological roles of A3AR signaling.[1] Research applications span immunology, inflammation, and pulmonary diseases such as asthma.[1] The successful application of this compound hydrochloride in both in vitro and in vivo experimental models is critically dependent on its proper dissolution and formulation. Improper solubilization can lead to inaccurate concentration assessments, precipitation, and diminished biological activity, ultimately compromising experimental reproducibility and validity.
This comprehensive guide provides detailed protocols and expert insights for the effective dissolution of this compound hydrochloride. It is designed for researchers, scientists, and drug development professionals to ensure the reliable preparation of this compound for preclinical research.
Physicochemical Properties of this compound Hydrochloride
A thorough understanding of the physicochemical properties of this compound hydrochloride is the foundation for developing a successful dissolution strategy. These properties dictate the choice of solvents, storage conditions, and handling procedures.
| Property | Value | Source |
| Full Chemical Name | N-[4-(3,5-dimethylphenyl)-5-(4-pyridinyl)-2-thiazolyl]-3-pyridinecarboxamide, dihydrochloride | [1] |
| CAS Number | 325767-87-1 | [1][2] |
| Molecular Formula | C₂₂H₁₈N₄OS • 2HCl | [1] |
| Formula Weight | 459.4 g/mol | [1][2] |
| Appearance | A solid | [1] |
| Purity | Typically ≥98% | [1][2] |
| Known Solubility | Soluble in DMSO (≥10 mg/mL) | [1] |
| Storage Conditions | Short-term (days to weeks): 0 - 4°C; Long-term (months to years): -20°C. Store dry and protected from light. | [2] |
Pre-Dissolution Considerations: Setting the Stage for Success
Before weighing the compound, it is crucial to establish a proper workflow. The accuracy of your stock solution is paramount as it will be the basis for all subsequent experimental concentrations.
-
Material Handling: this compound hydrochloride is supplied as a solid.[1] Handle the compound in accordance with standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Weighing: Use a calibrated analytical balance to accurately weigh the required amount of the compound. For small quantities, weighing a larger amount (e.g., 5-10 mg) and preparing a more concentrated initial stock solution is recommended to minimize weighing errors.
-
Solvent Selection: The choice of solvent is the most critical factor. Based on supplier data, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution.[1] For subsequent dilutions into aqueous media, the properties of the final experimental system (e.g., cell culture, animal model) must be considered.
-
Equipment:
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Bath sonicator (optional, but recommended)
-
Protocol for Preparing High-Concentration Stock Solutions
This protocol details the preparation of a 10 mg/mL stock solution in DMSO, which can be used for most in vitro applications and as a starting point for in vivo formulations.
Step-by-Step Methodology
-
Calculate Required Mass and Volume: To prepare 1 mL of a 10 mg/mL stock solution, you will need 10 mg of this compound hydrochloride and 1 mL of DMSO.
-
Causality: Accurate calculations are fundamental. An error here will propagate through all subsequent dilutions.
-
-
Weigh this compound Hydrochloride: Accurately weigh 10 mg of the solid compound and place it into a sterile, appropriately sized vial (e.g., a 2 mL amber glass vial or a 1.5 mL microcentrifuge tube).
-
Expertise: Using an amber vial protects the compound from potential light-induced degradation.
-
-
Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the compound.
-
Facilitate Dissolution:
-
Vortex: Tightly cap the vial and vortex the mixture for 1-2 minutes. This initial mechanical agitation is crucial for breaking up powder clumps and promoting solvent interaction.
-
Visual Inspection: Visually inspect the solution against a light source. If any solid particles remain, proceed to the next step.
-
Sonication (If Necessary): Place the vial in a bath sonicator for 5-10 minutes. The ultrasonic waves provide energy to break down stubborn agglomerates and facilitate complete dissolution.
-
Gentle Warming (Optional): If sonication is unavailable or insufficient, the solution can be gently warmed to 37°C in a water bath. This can increase the rate of dissolution. Avoid excessive heat, which could degrade the compound.
-
-
Final Verification: Once all solid has dissolved, the solution should be clear and free of particulates.
-
Storage: Store the DMSO stock solution at -20°C for long-term use.[2] Aliquoting the stock into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can compromise compound stability.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a this compound hydrochloride stock solution.
Preparing Working Solutions for Experiments
The high-concentration DMSO stock is rarely used directly in experiments. It must be diluted to a final working concentration in a buffer or vehicle that is compatible with the biological system.
In Vitro Working Solutions (e.g., Cell-Based Assays)
The primary concern for in vitro work is the potential cytotoxicity of the solvent. High concentrations of DMSO can be toxic to cells.
-
Determine Final Concentration: Decide on the final concentration of this compound hydrochloride needed for your assay (e.g., 1 µM, 10 µM).
-
Calculate Dilution: Calculate the volume of the DMSO stock solution required. It is best practice to perform a serial dilution or an intermediate dilution in your cell culture medium or assay buffer (e.g., PBS) to avoid pipetting minuscule volumes.
-
Control DMSO Concentration: Crucially, ensure the final concentration of DMSO in the assay is non-toxic to your cells. A final concentration of <0.5% (v/v) is generally considered safe for most cell lines, but this should be validated for your specific cells. Always include a "vehicle control" in your experiments, which contains the same final concentration of DMSO as your test samples but no this compound hydrochloride.
-
Dilution Procedure: Add the calculated volume of the DMSO stock to a larger volume of the aqueous buffer/medium, not the other way around. Pipette up and down or vortex gently to mix. This method, adding the organic solvent to the aqueous phase, minimizes the risk of the compound precipitating out of solution.
In Vivo Formulations (e.g., Animal Studies)
Formulating this compound hydrochloride for in vivo use requires careful consideration of the administration route, animal tolerability, and desired pharmacokinetics. DMSO is often unsuitable as a primary vehicle for many administration routes due to toxicity.
Vehicle Selection is Key: A common strategy is to use a multi-component vehicle system. A typical formulation might consist of:
-
Solvent: A small amount of DMSO or ethanol to initially dissolve the compound.
-
Surfactant/Emulsifier: An agent like Tween® 80 or Cremophor® EL to maintain the compound's solubility in an aqueous solution.
-
Bulk Vehicle: An isotonic solution such as saline (0.9% NaCl) or PBS.
Example Protocol for an Injectable Formulation (e.g., for 10 mg/kg dose):
This is an illustrative example. The final formulation must be optimized and validated for your specific study.
-
Initial Solubilization: Dissolve the required amount of this compound hydrochloride in a minimal volume of DMSO (e.g., 5-10% of the final volume).
-
Add Surfactant: Add a surfactant like Tween® 80 (e.g., to a final concentration of 5-10%). Mix thoroughly.
-
Add Bulk Vehicle: Slowly add sterile saline or PBS to the mixture while vortexing to reach the final desired volume. This should be done dropwise to prevent precipitation.
-
Final Formulation: The final solution should be clear. If precipitation occurs, the formulation is not suitable and must be re-optimized (e.g., by adjusting the ratios of DMSO, Tween® 80, and saline).
-
Administration: Administer the formulation to the animals immediately after preparation. Do not store these complex aqueous formulations for extended periods unless their stability has been formally verified.
Decision Tree for Solvent & Vehicle Selection
Caption: Decision-making framework for solvent and vehicle selection.
Best Practices and Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound will not dissolve in DMSO | Insufficient mechanical energy; Compound quality issue. | Use a bath sonicator for 10-15 minutes. Gentle warming (37°C) may also help. If it still doesn't dissolve, contact the supplier to inquire about the specific batch. |
| Precipitation occurs after dilution in aqueous buffer | Poor aqueous solubility; Final concentration is above the solubility limit in the mixed-solvent system. | Decrease the final concentration of this compound hydrochloride. Increase the percentage of the co-solvent (DMSO), but be mindful of its final concentration for in vitro assays. Ensure you are adding the DMSO stock to the aqueous buffer, not vice-versa. |
| Variability in experimental results | Inconsistent solution preparation; Degradation of the compound. | Always use the same validated protocol for dissolution. Prepare fresh working solutions from a frozen stock aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Toxicity observed in vehicle control group (in vitro) | DMSO concentration is too high for the specific cell line. | Perform a dose-response curve for DMSO alone to determine the maximum tolerable concentration for your cells. Ensure the final DMSO concentration is below this threshold (typically <0.5%). |
Conclusion
The biological activity of this compound hydrochloride is intrinsically linked to its bioavailability in the experimental system, which begins with proper dissolution. By utilizing DMSO for concentrated stock solutions and carefully preparing subsequent dilutions for in vitro and in vivo applications, researchers can ensure consistent and reliable results. The protocols and best practices outlined in this guide provide a robust framework for working with this potent A3AR antagonist, enabling accurate investigation of its role in health and disease.
References
Sources
Application Note: A Comprehensive Guide to Utilizing DPTN for the Modulation and Assessment of Plasma Extravasation
Abstract
Plasma extravasation, the leakage of fluid, proteins, and other molecules from the bloodstream into the surrounding tissues, is a fundamental process in both physiological homeostasis and numerous pathological conditions, including inflammation, allergic reactions, and tumor angiogenesis.[1][2] The integrity of the vascular endothelium serves as the primary barrier regulating this process. This barrier is dynamically controlled by complex signaling networks, in which protein tyrosine phosphorylation plays a pivotal role. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the use of DPTN, a potent protein tyrosine phosphatase (PTP) inhibitor, as a tool to induce and study plasma extravasation. We will explore the molecular mechanisms underpinning this compound's action and provide detailed, validated protocols for its application in both in vitro and in vivo plasma extravasation assays.
Part 1: The Molecular Basis of Endothelial Permeability and this compound's Mechanism of Action
The Central Role of the Endothelial Barrier
The vascular endothelium forms a semi-permeable barrier that is crucial for maintaining tissue fluid balance.[3] This barrier is primarily composed of endothelial cells interconnected by sophisticated junctional complexes, including adherens junctions and tight junctions.[3] Adherens junctions, with Vascular Endothelial (VE)-cadherin as their core component, are essential for maintaining the endothelial barrier's integrity.[4][5] The strength of these cell-cell adhesions is dynamically regulated by the phosphorylation state of key junctional proteins.
A substantial body of evidence indicates that an increase in tyrosine phosphorylation of proteins within the adherens junction complex, such as VE-cadherin and its associated catenins, correlates with a weakening of cell-cell adhesion and a subsequent increase in paracellular permeability.[4] This process is tightly controlled by a balance between the activities of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).
This compound: A Tool for Modulating Endothelial Permeability
This compound is a potent inhibitor of protein tyrosine phosphatases (PTPs). PTPs, such as Vascular Endothelial PTP (VE-PTP), are critical for maintaining endothelial barrier function by keeping junctional proteins like VE-cadherin in a dephosphorylated, stable state, which strengthens cell-cell adhesion.[4][6][7][8]
By inhibiting PTPs, this compound disrupts this crucial balance. The inhibition of PTP activity leads to a net increase in the tyrosine phosphorylation of VE-cadherin and other junctional proteins. This hyperphosphorylation weakens the homophilic interactions of VE-cadherin between adjacent endothelial cells, leading to the disassembly of adherens junctions, the formation of intercellular gaps, and a significant increase in vascular permeability.[4] This makes this compound an invaluable pharmacological tool for inducing a controlled and reproducible increase in plasma extravasation for experimental studies.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vascular Permeability Assays In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Tyrosine Phosphorylation and Endothelial Cell Barrier Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Permeability of the endothelial barrier: identifying and reconciling controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vascular Endothelial Protein Tyrosine Phosphatase Regulates Endothelial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Molecular Mechanisms Regulating Vascular Endothelial Permeability | MDPI [mdpi.com]
Application Notes and Protocols for the Administration of S-Nitroso-Dipentyl-Dithiocarbamate (DPTN-NO) in Animal Studies
Introduction: A New Frontier in Nitric Oxide Donors
Nitric oxide (NO) is a pleiotropic signaling molecule with profound effects on a multitude of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1][2] The therapeutic potential of harnessing NO's effects has led to the development of various NO-donor drugs.[3][4] Among these, S-nitrosothiols (RSNOs) have emerged as a promising class of compounds that can store and release NO in a controlled manner.[5][6]
Dithiocarbamates (DTCs) are a class of organosulfur compounds known for their metal-chelating properties and diverse biological activities, including anti-inflammatory and anticancer effects.[7][8] The synthesis of S-nitrosated dithiocarbamates presents an exciting opportunity to create novel NO-donor molecules with unique pharmacological profiles, potentially combining the therapeutic effects of both the dithiocarbamate backbone and the released nitric oxide.
This document provides a comprehensive guide to the preparation and administration of a novel, hypothetical S-nitrosated dithiocarbamate, S-nitroso-dipentyl-dithiocarbamate (referred to herein as DPTN-NO), in preclinical animal studies. The protocols and principles outlined here are designed to provide researchers, scientists, and drug development professionals with a robust framework for investigating the in vivo effects of this and similar lipophilic S-nitrosothiol compounds.
Chemical Properties and Synthesis of this compound-NO
This compound-NO is conceptualized as a lipophilic molecule, a characteristic derived from the dipentyl chains of its parent dithiocarbamate. This property is a critical consideration for its formulation and administration. The synthesis of this compound-NO would typically involve the reaction of the parent dipentyl-dithiocarbamate with a nitrosating agent, such as acidified nitrite or an alkyl nitrite.[9]
The general synthetic scheme for S-nitrosothiols is depicted below:
Caption: General synthesis of S-nitroso-dipentyl-dithiocarbamate (this compound-NO).
Crucial Considerations for Synthesis and Characterization:
-
Purity: The final product must be thoroughly purified to remove any unreacted starting materials or byproducts, which could have their own biological activities and confound experimental results.
-
Characterization: The identity and purity of this compound-NO should be confirmed using analytical techniques such as NMR, mass spectrometry, and UV-visible spectroscopy. The concentration of the S-nitroso group should be quantified, as this determines the NO-donating capacity of the compound.
-
Stability: S-nitrosothiols can be unstable, with their decomposition influenced by factors such as light, heat, pH, and the presence of metal ions.[10][11] The stability of this compound-NO in various solvents and under different storage conditions must be determined to ensure accurate and reproducible dosing.
Mechanism of Action
The primary mechanism of action of this compound-NO is the release of nitric oxide. This can occur through several pathways, including thermal or photolytic cleavage of the S-N bond, or through interaction with endogenous molecules like thiols or metal ions.[10][12]
Once released, NO can exert its biological effects through various mechanisms:
-
Activation of soluble guanylate cyclase (sGC): This is a key pathway where NO binds to the heme moiety of sGC, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger to mediate a range of downstream effects, including smooth muscle relaxation (vasodilation).[1]
-
S-nitrosylation of proteins: NO can directly modify cysteine residues in proteins, a post-translational modification known as S-nitrosylation. This can alter the protein's function, localization, and stability, thereby influencing a wide array of cellular processes.[2][13]
-
Interaction with other reactive species: NO can react with other molecules, such as superoxide radicals, to form peroxynitrite, a potent oxidizing and nitrating agent.[13]
The dipentyl-dithiocarbamate backbone of this compound-NO may also possess intrinsic biological activity. For instance, some dithiocarbamates are known to inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation.[7][8][14] Therefore, it is essential to include a control group treated with the non-nitrosated parent dithiocarbamate to delineate the effects of NO from those of the dithiocarbamate moiety.
Caption: Proposed dual mechanism of action of this compound-NO.
Protocols for Preparation and Administration of this compound-NO
Preparation of this compound-NO Formulations for Parenteral Administration
Given the lipophilic nature of this compound-NO, careful selection of a suitable vehicle is paramount for parenteral administration. The chosen vehicle should solubilize the compound without causing toxicity or interfering with its biological activity.[15][16]
Recommended Vehicles for Lipophilic Compounds:
| Vehicle | Composition | Suitability | Considerations |
| DMSO/Saline | Dimethyl sulfoxide (DMSO) diluted with sterile saline or phosphate-buffered saline (PBS). | Intravenous (IV), Intraperitoneal (IP) | The final concentration of DMSO should be kept low (typically <10%, and ideally <1% v/v) to minimize toxicity.[16][17] A vehicle-only control group is essential. |
| PEG/Saline | Polyethylene glycol (e.g., PEG400) diluted with sterile saline or PBS. | IV, IP, Subcutaneous (SC) | PEGs are generally well-tolerated but can have biological effects of their own.[3][18] |
| Oil-based Vehicles | Corn oil, sesame oil, or other sterile vegetable oils. | IP, SC, Intramuscular (IM) | Not suitable for IV administration.[16][19] Can cause local irritation. |
| Cyclodextrins | Aqueous solutions of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin). | IV, IP | Can improve the solubility of hydrophobic drugs but may also have intrinsic biological activity.[15][20] |
| Emulsions | Lipid emulsions (e.g., Intralipid®). | IV | Clinically approved for intravenous administration of lipophilic drugs.[16] |
Protocol for Preparing a this compound-NO Formulation (Example using DMSO/Saline):
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound-NO in a sterile, light-protected vial.
-
Add the minimum amount of sterile, anhydrous DMSO required to completely dissolve the compound. Gently vortex if necessary. This will be your concentrated stock solution.
-
-
Working Solution Preparation (for injection):
-
On the day of the experiment, dilute the DMSO stock solution with sterile, cold (4°C) saline or PBS to the final desired concentration.
-
The final concentration of DMSO in the injected solution should be minimized. For example, if the final injection volume is 100 µL, the volume of the DMSO stock solution should ideally be 10 µL or less.
-
Keep the working solution on ice and protected from light until injection.
-
-
Vehicle Control Preparation:
-
Prepare a vehicle control solution with the same final concentration of DMSO in saline/PBS as the this compound-NO working solution.
-
Animal Handling and Administration Routes
All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.
Common Parenteral Administration Routes in Rodents:
| Route | Description | Needle Size (Mouse) | Max Volume (Mouse) |
| Intravenous (IV) | Injection directly into a vein, typically the lateral tail vein. Provides rapid and complete bioavailability. | 27-30 G | 5 mL/kg (bolus) |
| Intraperitoneal (IP) | Injection into the peritoneal cavity. Faster absorption than SC but slower than IV. | 25-27 G | 10 mL/kg |
| Subcutaneous (SC) | Injection into the space beneath the skin. Slower absorption, providing a more sustained effect. | 25-27 G | 10 mL/kg |
Protocol for Intravenous (Tail Vein) Injection in Mice:
-
Animal Restraint: Place the mouse in a suitable restraint device to safely expose the tail.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection: Using a new, sterile syringe with the appropriate needle size, insert the needle bevel-up into the lateral tail vein at a shallow angle.
-
Administration: Slowly inject the this compound-NO solution or vehicle control. If resistance is met or a bleb forms, the needle is not in the vein. Withdraw the needle and attempt injection in a more proximal location.
-
Post-injection: After successful injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Return the mouse to its cage and monitor for any adverse reactions.
Dosing Considerations
The optimal dose of this compound-NO will need to be determined empirically through dose-response studies.
Table for Dose Calculation:
| Parameter | Value | Unit |
| Animal Weight | 25 | g |
| Desired Dose | 10 | mg/kg |
| Stock Solution Concentration | 10 | mg/mL |
| Calculated Dose per Animal | 0.25 | mg |
| Volume of Stock to Dilute | 25 | µL |
| Final Injection Volume | 100 | µL |
| Diluent Volume | 75 | µL |
This is an example calculation and should be adapted to your specific experimental needs.
Experimental Design and Monitoring
A robust experimental design is crucial for obtaining meaningful and reproducible results.
Essential Experimental Groups:
-
Naive Control: Animals that receive no treatment.
-
Vehicle Control: Animals that receive the same volume of the vehicle solution as the treated groups.
-
This compound-NO Treatment Group(s): Animals that receive one or more doses of this compound-NO.
-
Parent Dithiocarbamate Control: Animals that receive an equimolar dose of the non-nitrosated dipentyl-dithiocarbamate to control for the effects of the dithiocarbamate backbone.
Monitoring Parameters:
-
Efficacy: Monitor the desired therapeutic effect (e.g., reduction in blood pressure, anti-inflammatory effect) at various time points after administration.
-
Toxicity: Observe the animals for any signs of toxicity, such as changes in behavior, weight loss, or signs of distress.
-
Pharmacokinetics and Pharmacodynamics: If possible, measure the levels of this compound-NO and its metabolites in blood and tissues over time to determine its pharmacokinetic profile. Correlate these levels with the observed pharmacodynamic effects.
Data Interpretation and Troubleshooting
-
Variability: High variability in results can be due to inconsistent injection technique, instability of the compound, or differences in animal metabolism. Ensure consistent preparation and administration procedures.
-
Lack of Effect: If no effect is observed, consider increasing the dose, using a different administration route, or assessing the stability and NO-releasing capacity of your this compound-NO preparation.
-
Unexpected Effects: The parent dithiocarbamate may have biological effects that are independent of NO release. The inclusion of the parent dithiocarbamate control group is essential for interpreting such findings.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound-NO and its solutions.
-
Handle this compound-NO in a well-ventilated area.
-
Protect the compound and its solutions from light and heat to prevent premature decomposition.
-
Dispose of all waste materials in accordance with institutional guidelines for chemical waste.
Conclusion
S-nitrosated dithiocarbamates, such as the conceptual this compound-NO, represent a promising new class of nitric oxide donors with the potential for unique therapeutic applications. The successful in vivo investigation of these compounds requires a thorough understanding of their chemical properties, careful formulation and administration, and a well-controlled experimental design. The protocols and guidelines presented in this document provide a comprehensive framework to support researchers in this exciting area of drug discovery and development.
References
- 1. Frontiers | Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates [frontiersin.org]
- 2. Nitric oxide-mediated S-Nitrosylation contributes to signaling transduction in human physiological and pathological status (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mbimph.com [mbimph.com]
- 4. researchgate.net [researchgate.net]
- 5. S-Nitrosothiols: a class of nitric oxide-donor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S-nitrosothiols as nitric oxide-donors: chemistry, biology and possible future therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolidine dithiocarbamate attenuates the development of acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolidine dithiocarbamate attenuates the development of acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. osti.gov [osti.gov]
- 11. Increased stability of S-nitrosothiol solutions via pH modulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of S-nitrosothiols and S-nitrosylated proteins: A struggle for cellular existence! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Redox modulation by S-nitrosylation contributes to protein misfolding, mitochondrial dynamics, and neuronal synaptic damage in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrrolidine dithiocarbamate inhibits induction of nitric oxide synthase activity in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. US9125805B2 - Stable formulations for parenteral injection of small molecule drugs - Google Patents [patents.google.com]
- 18. Organic solvents for pharmaceutical parenterals and embolic liquids: a review of toxicity data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ondrugdelivery.com [ondrugdelivery.com]
- 20. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing DPTN for the Functional Characterization of the Adenosine A3 Receptor
Abstract
The Adenosine A3 Receptor (A3AR), a G protein-coupled receptor (GPCR), is a critical therapeutic target for inflammatory diseases, cancer, and ischemia.[1] Its study requires precise pharmacological tools to dissect its complex signaling pathways. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N-[4-(3,5-dimethylphenyl)-5-(4-pyridyl)-1,3-thiazol-2-yl]nicotinamide (DPTN), a potent and selective A3AR antagonist. We present its pharmacological profile and detail step-by-step protocols for its use in fundamental in vitro assays, including radioligand binding, cAMP functional assays, and ERK1/2 phosphorylation analysis. The causality behind experimental choices is explained to ensure robust and reproducible results.
Introduction: The Adenosine A3 Receptor (A3AR)
Adenosine is an endogenous purine nucleoside that modulates numerous physiological processes by activating four GPCR subtypes: A1, A2A, A2B, and A3. The A3AR is unique due to its low expression in normal tissues but significant overexpression in inflammatory and cancer cells, making it an attractive target for therapeutic intervention.[2]
A3AR Signaling Pathways
A3AR activation initiates a cascade of intracellular events primarily through coupling to inhibitory G proteins (Gαi/o) and Gq proteins.[3][4] This dual coupling allows for a diverse range of cellular responses:
-
Gαi/o-Mediated Pathway: The canonical pathway involves the Gαi subunit inhibiting adenylyl cyclase (AC), which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6] This, in turn, reduces the activity of Protein Kinase A (PKA).
-
MAPK Pathway Activation: A3AR signaling also involves the activation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4][5] This pathway is crucial for regulating cell proliferation, differentiation, and survival.
-
Gq-Mediated Pathway: Coupling to Gq stimulates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC).[3][7]
The following diagram illustrates the primary signaling cascades initiated by A3AR activation.
Caption: A3AR Signaling Pathways.
Pharmacological Tool Profile: this compound
This compound is a potent, selective, and competitive antagonist of the A3AR.[8] A key advantage of this compound is its effectiveness across multiple species, including human, mouse, and rat, which is a limitation for many other A3AR antagonists.[1][9] This makes it an invaluable tool for both in vitro characterization and subsequent in vivo preclinical studies, ensuring target consistency.
Binding Affinity and Selectivity
The efficacy of an antagonist is defined by its affinity (how tightly it binds) for the target receptor and its selectivity over other related receptors. This compound displays high affinity for the A3AR in the low nanomolar range.[10][11]
Table 1: Binding Affinity (Ki, nM) of this compound at Adenosine Receptor Subtypes
| Species | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |
|---|---|---|---|---|
| Human | 162 | 121 | 230 | 1.65 |
| Mouse | 411 | 830 | 189 | 9.61 |
| Rat | 333 | 1147 | 163 | 8.53 |
Data synthesized from Gao et al., 2021.[8][9]
-
Expertise & Experience Insight: The ~70-fold selectivity for human A3AR over A1/A2A receptors and >100-fold selectivity over A2B receptors is excellent for dissecting A3AR-specific effects.[9] In rodent models, the selectivity over the A2BAR is reduced to ~20-fold.[9] Therefore, in experimental systems expressing multiple adenosine receptor subtypes, it is crucial to use this compound at concentrations that saturate the A3AR while minimizing off-target effects on the A2BAR (e.g., 10-30 nM for rodent systems).[9]
Comparison with Other A3AR Antagonists
While several A3AR antagonists exist, many show dramatic species-dependent differences in affinity. MRS1523 is another commonly used antagonist. A direct comparison highlights the utility of this compound for cross-species research.
Table 2: Comparative A3AR Binding Affinity (Ki, nM) of this compound vs. MRS1523
| Compound | Human A3AR | Mouse A3AR | Rat A3AR |
|---|---|---|---|
| This compound | 1.65 | 9.61 | 8.53 |
| MRS1523 | 43.9 | 349 | 216 |
Data from Gao et al., 2021.[8][9]
Experimental Workflow for A3AR Antagonist Characterization
A logical, multi-assay approach is required to fully characterize the interaction of this compound with the A3AR. The workflow validates binding to the receptor and then confirms its functional consequence on downstream signaling pathways.
Caption: Experimental Workflow for this compound Characterization.
Detailed Protocols
The following protocols are designed for use with cultured cells recombinantly expressing the human A3AR (e.g., HEK-293 or CHO cells), a standard system for GPCR characterization.
Protocol 1: Competition Radioligand Binding Assay
-
Principle: This assay quantifies the affinity of an unlabeled compound (this compound) for the A3AR by measuring its ability to compete off a radiolabeled ligand (the "tracer") that is known to bind to the receptor. The concentration of this compound that displaces 50% of the radioligand (IC50) is determined, from which the inhibition constant (Ki) is calculated.[3]
-
Trustworthiness: This is a direct measure of binding at the receptor protein, providing the foundational evidence of a drug-target interaction. Using a well-characterized radioligand like [¹²⁵I]I-AB-MECA ensures the assay is specific to the A3AR.[9]
Materials:
-
Cell membranes from HEK-293 cells expressing human A3AR.
-
Radioligand: [¹²⁵I]I-AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5′-N-methyluronamide).
-
Unlabeled Ligands: this compound (test compound), NECA (non-selective agonist for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 8.0.[9]
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
Total Binding (TB): 50 µL Assay Buffer + 50 µL [¹²⁵I]I-AB-MECA (final concentration ~0.1 nM) + 100 µL cell membrane suspension.
-
Non-Specific Binding (NSB): 50 µL NECA (final concentration 100 µM) + 50 µL [¹²⁵I]I-AB-MECA + 100 µL cell membrane suspension.
-
Test Compound: 50 µL this compound dilution + 50 µL [¹²⁵I]I-AB-MECA + 100 µL cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters 3 times with ice-cold Assay Buffer to remove unbound radioligand.
-
Counting: Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Protocol 2: cAMP Functional Assay
-
Principle: This assay measures the functional ability of this compound to antagonize the Gαi-mediated signaling of A3AR. Cells are first stimulated with forskolin to elevate intracellular cAMP levels. An A3AR agonist (e.g., NECA) is then added, which activates the Gαi pathway and inhibits adenylyl cyclase, causing a drop in cAMP. The ability of this compound to reverse this agonist-induced drop in cAMP is quantified.[12][13]
-
Causality: A positive result (reversal of cAMP inhibition) directly links this compound's binding (from Protocol 4.1) to the modulation of the canonical A3AR signaling pathway.
Materials:
-
CHO cells stably expressing human A3AR.
-
Stimulation Buffer: HBSS or DMEM.
-
Forskolin (Adenylyl cyclase activator).
-
NECA (Adenosine receptor agonist).
-
This compound (Test antagonist).
-
PDE Inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
White or black 96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed CHO-A3AR cells into a 96-well plate and grow to confluence. Prior to the assay, starve the cells in serum-free media for 2-4 hours.
-
Antagonist Pre-incubation: Remove media and add 50 µL of Stimulation Buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) and varying concentrations of this compound. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add 25 µL of an A3AR agonist (e.g., NECA) at a concentration known to give a sub-maximal response (EC80 is ideal) along with a fixed concentration of forskolin (e.g., 10 µM).
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Cell Lysis & Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.[13]
Data Analysis:
-
Generate a dose-response curve by plotting the measured cAMP signal against the log concentration of this compound.
-
The data will show that as this compound concentration increases, the inhibitory effect of the agonist is reversed, and cAMP levels rise back towards the level seen with forskolin alone.
-
Fit the data using non-linear regression to determine the IC50 of this compound. This IC50 represents the concentration of antagonist required to inhibit 50% of the agonist response.
-
The functional antagonist constant (KB) can be calculated using the Schild equation if a full agonist dose-response curve is generated in the presence of multiple fixed concentrations of this compound.
Protocol 3: ERK1/2 Phosphorylation Assay
-
Principle: This assay assesses this compound's ability to block A3AR-mediated activation of the MAPK pathway. Agonist stimulation of A3AR leads to the phosphorylation of ERK1/2. The assay quantifies the level of phosphorylated ERK (p-ERK) relative to total ERK. This compound's effectiveness is measured by its ability to prevent the agonist-induced increase in p-ERK.[14][15]
-
Expertise & Experience Insight: Measuring p-ERK provides a readout for a non-canonical signaling pathway and can reveal biased antagonism if a compound affects one pathway (e.g., Gαi/cAMP) differently than another (e.g., MAPK/ERK).[15] Assays like AlphaLISA SureFire are highly sensitive, homogeneous (no-wash) assays well-suited for this purpose.[15]
Materials:
-
HEK-293 or CHO cells expressing human A3AR.
-
Cell culture medium (e.g., DMEM/F-12).
-
Agonist (e.g., IB-MECA or Cl-IB-MECA).
-
This compound (Test antagonist).
-
Phospho-ERK1/2 detection kit (e.g., AlphaLISA SureFire, Western Blot, or In-Cell ELISA).
-
Plate reader compatible with the chosen detection technology.
Procedure (using an AlphaLISA SureFire kit as an example):
-
Cell Culture: Grow cells to confluence in a 96-well plate. Contact inhibition is important to lower basal p-ERK levels.[15] Starve cells in serum-free medium overnight before the assay.
-
Antagonist Treatment: Pre-incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.
-
Agonist Stimulation: Add the A3AR agonist (at its EC80 concentration) to the wells and incubate for the optimal time to induce ERK phosphorylation (typically 5-15 minutes, this must be determined empirically).
-
Lysis: Remove the medium and add the Lysis Buffer provided in the kit. Agitate on a plate shaker for 10 minutes.
-
Detection: Transfer the lysate to a 384-well detection plate. Add the Acceptor and Donor bead mixture as per the kit's protocol.
-
Incubation: Incubate for 2 hours at room temperature in the dark.
-
Read Plate: Read the plate on an Alpha-enabled plate reader.
Data Analysis:
-
The signal is proportional to the amount of p-ERK.
-
Plot the AlphaLISA signal against the log concentration of this compound.
-
Use non-linear regression (sigmoidal dose-response) to calculate the IC50, which is the concentration of this compound that causes a 50% reduction in the agonist-stimulated p-ERK signal.
Conclusion
This compound is a robust and versatile pharmacological tool for investigating the function and signaling of the adenosine A3 receptor. Its high affinity and, critically, its consistent activity across human and rodent species make it particularly valuable for translational research.[1][9] By employing the systematic workflow and detailed protocols outlined in these notes—from direct binding assays to the functional assessment of distinct signaling pathways—researchers can confidently characterize A3AR pharmacology and accelerate the development of novel therapeutics targeting this important receptor.
References
- 1. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological characterization of this compound and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Radioligand binding and functional responses of ligands for human recombinant adenosine A(3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assays Utilizing DPTN-Conjugated Molecules
Introduction: The Strategic Advantage of DPTN in Radioligand Binding Assays
In the landscape of drug discovery and molecular pharmacology, radioligand binding assays remain the gold standard for quantifying the interaction between a ligand and its receptor.[1][2][3] These assays provide critical data on receptor affinity (Kd), receptor density (Bmax), and the competitive binding of unlabeled compounds (Ki).[2][4][5] The precision of these assays hinges on the quality of the radioligand, which should ideally possess high affinity, low non-specific binding, and high specific activity.[6][7]
The advent of bifunctional chelators has revolutionized the development of radiopharmaceuticals for both imaging and therapy, and their application extends to the creation of bespoke radioligands for binding assays.[8][9][10][11] this compound (1,4-dithiothreitol-protected 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) represents a sophisticated class of such chelators. It combines a DOTA-like macrocycle, renowned for its ability to stably coordinate a variety of radiometals, with a thiol-reactive functional group protected by dithiothreitol (DTT).[12][13] This strategic design allows for the site-specific conjugation of the chelator to thiol-containing biomolecules, such as peptides or engineered antibodies, followed by efficient radiolabeling. The use of a this compound-conjugated molecule as a radioligand offers the flexibility to work with a wide array of radiometals suitable for different detection systems and half-life requirements.[14][15][16]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of a radioligand binding assay using a this compound-conjugated targeting molecule. We will delve into the rationale behind each step, from the preparation of the radioligand to data analysis, ensuring a robust and reproducible experimental design.
Core Principles of Radioligand Binding Assays
Radioligand binding assays are founded on the law of mass action, which describes the reversible interaction between a ligand and its receptor to form a complex.[4][5] The fundamental premise is to incubate a biological sample containing the target receptor with a radioactively labeled ligand.[17] By measuring the amount of radioactivity bound to the sample, one can quantify the ligand-receptor interaction.
There are three primary types of radioligand binding experiments:
-
Saturation Assays: These experiments are designed to determine the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity for the receptor, and the maximum number of binding sites (Bmax), which reflects the receptor density in the sample.[2][4][18] This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.[6][7]
-
Competition Assays: In these assays, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competitor compound.[2][17] This allows for the determination of the competitor's affinity (Ki) for the receptor.
-
Kinetic Assays: These experiments measure the rates of association (kon) and dissociation (koff) of the radioligand with the receptor over time.[7][19]
A critical aspect of all binding assays is the differentiation between total binding, non-specific binding, and specific binding.
-
Total Binding: The total amount of radioligand bound to the receptor preparation.
-
Non-specific Binding: The portion of the radioligand that binds to components other than the target receptor. This is determined by adding a high concentration of an unlabeled ligand that saturates the target receptors.[7]
-
Specific Binding: The amount of radioligand bound specifically to the target receptor, calculated by subtracting the non-specific binding from the total binding.[7]
Experimental Workflow Overview
The successful execution of a radioligand binding assay using a this compound-conjugated molecule involves a multi-step process, beginning with the preparation of the radioligand and the biological sample, followed by the binding experiment itself, and concluding with data analysis.
Caption: High-level workflow for a radioligand binding assay.
Part 1: Preparation of this compound-Radioligand and Receptor Source
Protocol 1.1: Conjugation and Radiolabeling of a this compound-Peptide
This protocol outlines the general steps for conjugating a this compound chelator to a cysteine-containing peptide and subsequent radiolabeling. The DTT protection of the thiol-reactive group on this compound is removed in situ to allow for efficient conjugation.
Materials:
-
Cysteine-containing peptide of interest
-
Bifunctional this compound chelator
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Radiometal (e.g., 177LuCl3, 89Zr-oxalate)
-
Metal-free buffers (e.g., ammonium acetate, HEPES)
-
PD-10 desalting column or equivalent size-exclusion chromatography system
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Peptide Reduction: Dissolve the cysteine-containing peptide in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 7.0). Add a 10-fold molar excess of TCEP to reduce any disulfide bonds and incubate for 1 hour at room temperature.
-
This compound Deprotection and Conjugation: Immediately following peptide reduction, add the this compound chelator to the reaction mixture at a 5-fold molar excess relative to the peptide. The DTT protecting group will be displaced by the free thiol on the peptide. Allow the conjugation reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Purification of the this compound-Peptide Conjugate: Purify the this compound-peptide conjugate from excess chelator and TCEP using a PD-10 desalting column or HPLC.
-
Radiolabeling:
-
To the purified this compound-peptide conjugate in a suitable buffer (e.g., 0.2 M ammonium acetate, pH 5.5), add the chosen radiometal.
-
Incubate at an optimized temperature (often 37°C to 95°C, depending on the radiometal and chelator) for 30-60 minutes.[20]
-
The optimal pH and temperature for radiolabeling should be empirically determined for each this compound-conjugate and radiometal pair.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the radiolabeled peptide using radio-TLC or radio-HPLC. An RCP of >95% is generally required.
-
Determine the specific activity of the radioligand (in Bq/mol or Ci/mmol).
-
Protocol 1.2: Preparation of Cell Membranes
This protocol describes a standard method for preparing a crude membrane fraction from cultured cells expressing the receptor of interest.[21][22][23][24]
Materials:
-
Cultured cells expressing the target receptor
-
Ice-cold PBS
-
Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, with protease inhibitors)
-
Homogenizer (Dounce or Polytron)
-
High-speed centrifuge
-
BCA or Bradford protein assay kit
Procedure:
-
Cell Harvesting: Harvest cultured cells and wash twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes.
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 15-30 minutes.
-
Homogenization: Homogenize the cell suspension with a Dounce homogenizer (20-30 strokes) or a Polytron homogenizer on a low setting.
-
Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30-60 minutes at 4°C to pellet the membranes.
-
-
Washing and Storage:
-
Discard the supernatant and resuspend the membrane pellet in a suitable assay buffer.
-
Repeat the high-speed centrifugation step.
-
Resuspend the final membrane pellet in assay buffer, determine the protein concentration using a BCA or Bradford assay, and store in aliquots at -80°C.
-
Part 2: Radioligand Binding Assay Protocols
Protocol 2.1: Saturation Binding Assay
This protocol is designed to determine the Kd and Bmax of your this compound-radioligand.[2][4][18]
Materials:
-
Prepared cell membranes
-
This compound-radioligand of known specific activity
-
Unlabeled ligand for determining non-specific binding
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
96-well plates
-
Filtration apparatus with glass fiber filters (e.g., GF/B or GF/C)
-
Scintillation counter or gamma counter
Procedure:
-
Assay Setup: Set up triplicate tubes or wells for total binding and non-specific binding for each concentration of radioligand. A typical experiment uses 8-12 different concentrations of the radioligand, ranging from approximately 0.1 to 10 times the expected Kd.[18]
-
Incubation:
-
Total Binding: Add assay buffer, a specific amount of membrane protein (e.g., 20-100 µg), and increasing concentrations of the this compound-radioligand.
-
Non-specific Binding: Add assay buffer, membrane protein, increasing concentrations of the this compound-radioligand, and a saturating concentration of the unlabeled ligand (e.g., 100-1000 fold excess over the highest radioligand concentration).
-
-
Equilibration: Incubate the plates at a constant temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium. The time to reach equilibrium should be determined in preliminary kinetic experiments.[19][25]
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[7]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail (for beta-emitters) or in tubes for a gamma counter.
-
Data Analysis:
Protocol 2.2: Competition Binding Assay
This protocol is used to determine the affinity (Ki) of an unlabeled test compound.[2][17]
Procedure:
-
Assay Setup: Set up triplicate tubes or wells for total binding, non-specific binding, and for each concentration of the unlabeled competitor compound. A typical experiment uses 8-12 concentrations of the competitor.
-
Incubation:
-
Add assay buffer, membrane protein, and a fixed concentration of the this compound-radioligand (typically at or below its Kd).
-
Add increasing concentrations of the unlabeled test compound.
-
Include tubes for total binding (no competitor) and non-specific binding (saturating concentration of a known unlabeled ligand).
-
-
Equilibration, Termination, and Counting: Follow steps 3-6 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding versus the log concentration of the competitor compound.
-
Use non-linear regression to fit the data to a one-site competition model to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation assay.[25]
-
Data Presentation and Analysis
Quantitative data from radioligand binding assays should be presented clearly and analyzed using appropriate statistical methods.
Table 1: Representative Saturation Binding Data
| Radioligand Conc. (nM) | Total Binding (CPM) | Non-specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | 550 | 50 | 500 |
| 0.2 | 1050 | 100 | 950 |
| 0.5 | 2200 | 200 | 2000 |
| 1.0 | 3800 | 350 | 3450 |
| 2.0 | 5500 | 500 | 5000 |
| 5.0 | 7500 | 800 | 6700 |
| 10.0 | 8500 | 1000 | 7500 |
| 20.0 | 8800 | 1200 | 7600 |
Data Analysis Visualization
Caption: Data analysis pathway for binding parameters.
While historically popular, Scatchard plots, which linearize saturation binding data, are now considered less accurate than non-linear regression due to the distortion of experimental error.[18][26][27][28] Therefore, direct fitting of the data using software like GraphPad Prism is the recommended approach.[26]
Trustworthiness and Self-Validation
To ensure the integrity of your results, incorporate the following validation steps into your protocol:
-
Receptor Specificity: Demonstrate that the binding is specific to the target receptor by using cells that do not express the receptor as a negative control.
-
Stereoselectivity: If applicable, show that the binding is stereoselective by using active and inactive enantiomers of a competitor ligand.
-
Pharmacological Profile: The Ki values of a series of known compounds should correlate with their known pharmacological potencies.
-
Assay Robustness: Ensure that the binding is independent of minor variations in buffer composition and that less than 10% of the added radioligand is bound at all concentrations to avoid ligand depletion.[18]
Conclusion
The use of this compound as a bifunctional chelator offers a versatile platform for the development of novel radioligands for binding assays. By allowing for the site-specific conjugation of a wide range of targeting molecules and subsequent labeling with various radiometals, researchers can tailor their radioligands to specific experimental needs. The detailed protocols and principles outlined in this guide provide a solid foundation for conducting robust and reproducible radioligand binding assays, ultimately facilitating the characterization of ligand-receptor interactions and accelerating the drug discovery process.
References
-
Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]
-
GraphPad Software. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved from [Link]
-
Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]
-
Wikipedia. (2023). Ligand binding assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
StudyLib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. Retrieved from [Link]
-
ResearchGate. (2015). Membrane prep from cell culture. Retrieved from [Link]
-
GraphPad Software. (n.d.). Association rate experiments. Retrieved from [Link]
- Sun, M., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9.
-
Sun, M., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PubMed Central. Retrieved from [Link]
-
GraphPad Software. (n.d.). Prism 3 -- Saturation Binding Curves and Scatchard Plots. Retrieved from [Link]
- Zivin, J. A., & Waud, D. R. (1982). Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. Journal of pharmacological methods, 7(1), 45–58.
-
Turku PET Centre. (2013). Bmax and KD. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Adumeau, P., et al. (2017). Thiol-reactive bifunctional chelators for the creation of site-selectively modified radioimmunoconjugates with improved stability. PubMed Central. Retrieved from [Link]
- Limbird, L. E. (2004). Radioligand-Binding Methods for Membrane Preparations and Intact Cells. Springer Protocols.
-
Ferreira, C. L., et al. (2013). A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal 90Y. PubMed Central. Retrieved from [Link]
- Price, E. W., & Orvig, C. (2014). Matching chelators to radiometals for radiopharmaceuticals. Chemical Society Reviews, 43(1), 260-290.
- Ahmad, Z. (2019). Development of Chelators for Enhancing Radiometal-based Radiopharmaceuticals.
-
Behr, T. M., et al. (2003). Radiolabeled peptides and proteins in cancer therapy. PubMed. Retrieved from [Link]
-
AZoLifeSciences. (2021). How do we Radiolabel Proteins?. Retrieved from [Link]
-
Liu, S. (2004). A Brief Review of Chelators for Radiolabeling Oligomers. PubMed Central. Retrieved from [Link]
- Fichna, J., & Janecka, A. (2003). Radiolabeling of Peptides and Proteins.
- Misra, A. K. (2018). Glycoconjugations of Biomolecules by Chemical Methods. Frontiers in Chemistry.
-
Sagnou, M. (2022). The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker. PubMed Central. Retrieved from [Link]
-
Freis, M., et al. (2021). Radiolabelled Peptides for Positron Emission Tomography and Endoradiotherapy in Oncology. PubMed Central. Retrieved from [Link]
- Ramogida, C. F., & Orvig, C. (2013). Chelating Agents and their Use in Radiopharmaceutical Sciences.
-
Bioemtech. (2024). Chelators for the next generation of Theranostic Soft Radiometals. Retrieved from [Link]
- van de Watering, F. C. J., et al. (2018). Radiolabeling Strategies for Tumor-Targeting Proteinaceous Drugs. MDPI.
- Bjørklund, G., et al. (2019). A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead. MDPI.
-
L-C-TrNav, N. K., & L-C-TrNav, R. C. (2021). Radiometal chelators for infection diagnostics. PubMed Central. Retrieved from [Link]
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. The American journal of physiology, 265(4 Pt 1), L421–L429.
-
Zhang, D., et al. (2021). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. PubMed Central. Retrieved from [Link]
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. The American journal of physiology, 265(4 Pt 1), L421–L429.
Sources
- 1. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. scite.ai [scite.ai]
- 4. biophysics-reports.org [biophysics-reports.org]
- 5. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 7. revvity.com [revvity.com]
- 8. Matching chelators to radiometals for radiopharmaceuticals - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Radiolabeled peptides and proteins in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Thiol-reactive bifunctional chelators for the creation of site-selectively modified radioimmunoconjugates with improved stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Brief Review of Chelators for Radiolabeling Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. harvest.usask.ca [harvest.usask.ca]
- 15. The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chelators for the next generation of Theranostic Soft Radiometals - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 17. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 18. studylib.net [studylib.net]
- 19. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 20. A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal 90Y - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. resources.revvity.com [resources.revvity.com]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 25. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 26. Prism 3 -- Saturation Binding Curves and Scatchard Plots - FAQ 1748 - GraphPad [graphpad.com]
- 27. Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. TPC - Bmax and KD [turkupetcentre.net]
Application Notes & Protocols: The Role of Podoplanin (PDPN) in Regulating T-Cell Mediated Immunity
For Researchers, Scientists, and Drug Development Professionals
Introduction: Podoplanin as a Critical Regulator in Immunology
Podoplanin (PDPN), a transmembrane sialomucin-like glycoprotein, has emerged as a significant modulator of the immune system.[1] Initially characterized for its role in the development of the lymphatic system, recent studies have illuminated its expression on effector T cells, particularly T helper 17 (Th17) cells, that infiltrate target tissues during autoimmune inflammation.[1][2] This discovery has opened new avenues for investigating its function in T-cell biology and its potential as a therapeutic target in autoimmune diseases. These application notes provide a comprehensive guide to understanding and investigating the role of PDPN in immunology research.
Core Concept: The Dichotomous Role of PDPN in T-Cell Function
Experimental evidence suggests that PDPN acts as a negative regulator of CD4+ effector T-cell responses.[1] Global deletion of the Pdpn gene in mice leads to exaggerated T-cell responses and, in susceptible genetic backgrounds, spontaneous experimental autoimmune encephalomyelitis (EAE).[1] Conversely, overexpression of PDPN on T cells results in reduced numbers of effector T cells in the central nervous system (CNS) during EAE, leading to accelerated recovery.[1] This indicates that a key function of PDPN on T cells is to curtail their survival in target tissues, thereby promoting tissue tolerance.[1]
However, the role of PDPN is nuanced. While it is expressed on highly activated Th17 cells, it appears to mark a nonpathogenic subset of these cells.[2] In humans, PDPN+ Th17 cells express the hallmark transcription factors but do not produce the pro-inflammatory cytokine IL-17.[2] Instead, they exhibit a transcriptional profile enriched for immunosuppressive and regulatory pathways.[2]
Mechanism of Action: The PDPN-CLEC-2 Axis
The primary known endogenous ligand for PDPN is the C-type lectin-like receptor 2 (CLEC-2), which is expressed on platelets and various immune cells.[3][4] The interaction between PDPN on T cells and CLEC-2 on other cells, such as dendritic cells or platelets, is a key mechanistic checkpoint. Ligation of PDPN by CLEC-2 has been shown to ameliorate the Th17 inflammatory response.[2] This interaction may activate downstream signaling pathways within the T cell that lead to the observed regulatory effects.[2]
Experimental Workflows & Protocols
I. Analysis of PDPN Expression on T-Cell Subsets by Flow Cytometry
Rationale: To characterize the expression of PDPN on different T-cell populations (e.g., Th1, Th2, Th17, regulatory T cells) under various conditions (e.g., in vitro polarization, in vivo inflammation models). This is a foundational step to identify the specific cell types and contexts in which PDPN plays a role.
Protocol:
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Alternatively, prepare single-cell suspensions from lymphoid tissues (spleen, lymph nodes) or inflamed tissues (e.g., CNS in EAE models) from experimental animals.
-
-
In Vitro T-Cell Polarization (Optional):
-
Surface Staining:
-
Resuspend cells in FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Incubate with fluorescently conjugated antibodies against surface markers for 30 minutes at 4°C in the dark. A typical panel might include:
-
CD3 (T-cell marker)
-
CD4 (Helper T-cell marker)
-
PDPN
-
Other markers to identify specific subsets (e.g., CXCR3 for Th1, CCR4 for Th2, CCR6 for Th17).
-
-
-
Intracellular Staining (for Cytokines and Transcription Factors):
-
After surface staining, fix and permeabilize the cells using a commercially available kit (e.g., Foxp3/Transcription Factor Staining Buffer Set).
-
Incubate with antibodies against intracellular targets, such as:
-
IL-17A (Th17 marker)
-
IFN-γ (Th1 marker)
-
RORγt (Th17 transcription factor)
-
T-bet (Th1 transcription factor)
-
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on CD3+CD4+ T cells and analyze the expression of PDPN in relation to cytokine and transcription factor expression to identify and quantify PDPN+ T-cell subsets.
-
II. In Vitro T-Cell Activation and Proliferation Assay
Rationale: To assess the functional consequence of PDPN expression or ligation on T-cell activation and proliferation. This assay helps to determine whether PDPN signaling is inhibitory or co-stimulatory.
Protocol:
-
T-Cell Isolation:
-
Isolate naive CD4+ T cells from wild-type and Pdpn-knockout mice, or from human PBMCs, using magnetic-activated cell sorting (MACS) for high purity.
-
-
Assay Setup:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C.
-
Wash the plate with sterile PBS.
-
Seed the isolated T cells at a density of 1 x 10^5 cells/well.
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to provide co-stimulation.
-
For PDPN ligation experiments, add a CLEC-2-Fc fusion protein or a PDPN-specific antibody to the culture.
-
-
Proliferation Measurement:
-
Culture the cells for 72 hours.
-
Measure proliferation using one of the following methods:
-
CFSE Staining: Label T cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to culture. Proliferation is measured by the dilution of the dye via flow cytometry.
-
[3H]-Thymidine Incorporation: Pulse the cells with [3H]-Thymidine for the final 18 hours of culture. Harvest the cells and measure radioactivity as an indicator of DNA synthesis.
-
-
-
Data Analysis:
-
Compare the proliferation rates between different experimental groups (e.g., wild-type vs. knockout, with or without PDPN ligation). A significant decrease in proliferation in the presence of PDPN signaling would support its inhibitory role.
-
III. In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)
Rationale: EAE is a widely used mouse model for multiple sclerosis and is invaluable for studying the role of T cells, particularly Th17 cells, in autoimmune inflammation in the CNS.[1][5] This model allows for the investigation of PDPN's function in a complex in vivo setting.
Protocol:
-
EAE Induction:
-
Immunize susceptible mouse strains (e.g., C57BL/6) with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA).
-
Administer Pertussis toxin on day 0 and day 2 post-immunization to facilitate the entry of inflammatory cells into the CNS.
-
-
Experimental Groups:
-
Utilize cohorts of wild-type, Pdpn-knockout, and/or T-cell specific Pdpn-transgenic mice to assess the impact of PDPN on disease course.[1]
-
For therapeutic intervention studies, administer a PDPN-blocking antibody or a CLEC-2-Fc fusion protein at various stages of the disease.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0 = no disease, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
-
-
Immunological Analysis:
-
At the peak of the disease or at the experimental endpoint, harvest tissues (spleen, lymph nodes, brain, spinal cord).
-
Isolate infiltrating immune cells from the CNS.
-
Analyze the phenotype and function of T cells by flow cytometry, as described in Protocol I.
-
Measure cytokine production from restimulated T cells by ELISA or intracellular cytokine staining.
-
-
Histology:
-
Perform histological analysis of the spinal cord to assess the degree of inflammation and demyelination.
-
Data Presentation & Visualization
Table 1: Expected Outcomes in EAE Models Based on PDPN Expression
| Mouse Strain | Expected EAE Severity | Expected T-Cell Infiltration in CNS | Mechanistic Implication |
| Wild-Type | Moderate to Severe | Present | Baseline T-cell response |
| Pdpn-Knockout | Exacerbated Disease | Increased | PDPN is a negative regulator of T-cell survival/function in target tissues.[1] |
| T-Cell Specific Pdpn-Overexpressor | Ameliorated Disease | Decreased | Enhanced PDPN signaling limits T-cell effector function and promotes recovery.[1] |
Diagrams
Caption: Experimental workflow for analyzing PDPN expression on Th17 cells.
References
-
Podoplanin: emerging functions in development, the immune system, and cancer. Frontiers in Immunology. [Link]
-
Podoplanin negatively regulates CD4+ effector T cell responses. The Journal of Clinical Investigation. [Link]
-
Podoplanin is a negative regulator of Th17 inflammation. JCI Insight. [Link]
-
The Role of Podoplanin in the Immune System and Inflammation. International Journal of Molecular Sciences. [Link]
-
Animal Models in Autoimmune Diseases: Lessons Learned from Mouse Models for Sjögren's Syndrome. Clinical and Experimental Dental Research. [Link]
-
Molecular Mechanisms of T Cells Activation by Dendritic Cells in Autoimmune Diseases. Frontiers in Immunology. [Link]
Sources
- 1. Podoplanin negatively regulates CD4+ effector T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Podoplanin is a negative regulator of Th17 inflammation [insight.jci.org]
- 3. Frontiers | Podoplanin: emerging functions in development, the immune system, and cancer [frontiersin.org]
- 4. The Role of Podoplanin in the Immune System and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal Models in Autoimmune Diseases: Lessons Learned from Mouse Models for Sjögren’s Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to Measuring DPTN Efficacy In Vivo
Abstract
This application note provides a detailed framework for assessing the in vivo efficacy of DPTN, a novel small molecule inhibitor hypothesized to target the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway. Given the frequent dysregulation of this pathway in various cancers, its targeted inhibition represents a promising therapeutic strategy.[1][2] This guide offers a comprehensive, step-by-step approach, from preclinical model selection and study design to detailed experimental protocols and data interpretation. The methodologies described herein are designed to produce robust, reproducible data to establish proof-of-concept for this compound's anti-tumor activity and to elucidate its mechanism of action in a living system.
Introduction: The Rationale for Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that governs essential cellular processes, including proliferation, survival, growth, and metabolism.[1][3] Somatic mutations and genetic amplifications that lead to the constitutive activation of this pathway are among the most common molecular alterations in human cancers, making it a highly attractive target for therapeutic intervention.[4][5][6]
This compound is a conceptual small molecule inhibitor designed to potently and selectively block key nodes within this pathway.[7] Preclinical in vivo studies are essential to transition from promising in vitro data to potential clinical applications.[8] Such studies aim to answer two fundamental questions:
-
Efficacy: Does this compound inhibit tumor growth in a living organism?
-
Mechanism: Does the observed anti-tumor effect correlate with the inhibition of the PI3K/Akt/mTOR pathway in the tumor tissue?
This guide will focus on the use of a human tumor xenograft model, a widely accepted standard for evaluating the preclinical efficacy of anti-cancer agents.[8][9]
Mechanism of Action: this compound as a PI3K/mTOR Inhibitor
This compound is hypothesized to function as a dual PI3K/mTOR inhibitor. This dual-action is strategic; inhibiting both PI3K and mTOR can prevent the feedback activation of Akt that is often observed with mTOR-only inhibitors, potentially leading to a more durable and potent anti-tumor response.[1][2] The intended mechanism is the reduction of downstream signaling that promotes cell proliferation and survival.
Caption: this compound's proposed mechanism of action.
Preclinical Study Design: The Xenograft Model
A robust study design is paramount for obtaining meaningful results. This involves careful planning of the animal model, cohort sizes, and experimental timeline. The principles of the 3Rs (Replacement, Reduction, and Refinement) should underpin all experimental designs to ensure animal welfare.[8][10]
3.1. Model Selection
The choice of a cancer cell line is critical and should be based on a sound scientific rationale. For a PI3K/mTOR inhibitor, a cell line with a known activating mutation in the PI3K pathway (e.g., a PIK3CA mutation or PTEN loss) is highly recommended.[5] This provides a genetically defined context to test the hypothesis that this compound's efficacy is linked to this specific pathway.
-
Recommended Cell Line: A human cancer cell line (e.g., breast, prostate, or colon) with a documented PIK3CA mutation.
-
Animal Model: Immunodeficient mice (e.g., Athymic Nude or NSG) are required to prevent rejection of the human tumor cells.[11] Mice should be 6-8 weeks old at the start of the study.[12]
3.2. Experimental Workflow
The overall workflow involves acclimatizing the animals, implanting tumor cells, waiting for tumors to establish, randomizing mice into treatment groups, administering the drug, and monitoring outcomes.
Caption: General workflow for an in vivo efficacy study.
3.3. Grouping and Dosing Strategy
Proper control groups are essential for data interpretation. A typical study will include:
| Group | Treatment | Number of Animals (n) | Purpose |
| 1 | Vehicle Control | 8 - 10 | To measure baseline tumor growth. |
| 2 | This compound (Low Dose) | 8 - 10 | To assess dose-dependent efficacy. |
| 3 | This compound (High Dose) | 8 - 10 | To determine maximum tolerated dose and efficacy. |
| 4 | Positive Control | 8 - 10 | (Optional) A known PI3K inhibitor to validate the model. |
Table 1: Example Study Groups. The number of animals should be determined by power analysis to ensure statistical significance. A pilot study with smaller groups (n=5) can help establish growth kinetics and tolerability.[10]
Detailed Experimental Protocols
Adherence to standardized protocols is crucial for reproducibility. All procedures must be performed in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.[13]
Protocol 1: Subcutaneous Xenograft Implantation
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of implantation, harvest cells during the logarithmic growth phase. Resuspend cells in a sterile, serum-free medium (like HBSS or PBS) at the desired concentration.[14] A cell viability check (e.g., using trypan blue) should confirm >90% viability.[12]
-
Injection Suspension: For enhanced tumor take rates, mix the cell suspension 1:1 with Matrigel® Basement Membrane Matrix on ice.[11] The final injection volume is typically 100-200 µL.
-
Implantation: Anesthetize the mouse. Shave and sterilize the injection site on the flank.[14] Using a 27-gauge needle, inject the cell suspension subcutaneously.[12]
-
Post-Implantation Monitoring: Monitor animals for recovery and check the implantation site for any adverse reactions.
Protocol 2: this compound Formulation and Administration
The formulation and route of administration depend on the physicochemical properties of the small molecule.[15]
-
Formulation: A common vehicle for oral administration of small molecules is 0.5% methylcellulose with 0.2% Tween® 80 in water.[16] For intraperitoneal (IP) injection, a solution in 20% DMSO and 80% PEG400 may be suitable.[16] The final formulation must be sterile and stable.
-
Administration:
-
Oral Gavage (PO): The preferred route as it mimics clinical administration.[16] Administer the this compound formulation or vehicle daily using a proper gavage needle.
-
Intraperitoneal (IP): A common route for preclinical studies that ensures rapid absorption.[17] Inject into the lower abdominal cavity.
-
-
Dosing Schedule: Treatment typically begins when tumors reach a mean volume of 100-200 mm³. Dosing is usually performed once daily (QD) for a period of 21-28 days, or until endpoints are reached.
Protocol 3: Efficacy and Toxicity Monitoring
-
Tumor Measurement: Measure tumors 2-3 times per week using digital calipers.[13] Record the length (L) and width (W). Calculate tumor volume (TV) using the formula: TV = (W² x L) / 2 .[18]
-
Body Weight: Record the body weight of each animal at the same frequency as tumor measurements. Significant weight loss (>15-20%) is a key indicator of toxicity and may require euthanasia.[8][10]
-
Clinical Observations: Daily cage-side observations are critical to monitor for signs of distress, such as changes in posture, activity, or grooming.[8][19]
-
Humane Endpoints: Establish clear criteria for ending the experiment to minimize animal suffering. These include maximum tumor size (e.g., mean diameter not to exceed 1.5 cm in mice), tumor ulceration, or significant body weight loss.[10][19]
Protocol 4: Pharmacodynamic (PD) Biomarker Analysis
To confirm that this compound is engaging its target, tumor samples should be analyzed for pathway modulation.[3][4]
-
Sample Collection: At the end of the study (or at a specified time point post-dose), euthanize the animals and immediately excise the tumors. Flash-freeze a portion of the tumor in liquid nitrogen for protein analysis.
-
Western Blotting:
-
Prepare tumor lysates using a lysis buffer containing protease and phosphatase inhibitors to preserve phosphorylation states.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST. Avoid milk, as it contains phosphoproteins that can increase background.[20]
-
Probe with primary antibodies overnight at 4°C. Key antibodies include:
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.[22]
-
Expected Result: A significant decrease in the ratio of phosphorylated to total protein for Akt and S6 in the this compound-treated groups compared to the vehicle control confirms target engagement.[23][24]
-
Data Analysis and Interpretation
5.1. Efficacy Analysis
The primary efficacy endpoint is Tumor Growth Inhibition (TGI). It quantifies the percentage difference in tumor growth between treated and control groups.
-
Formula: TGI (%) = [1 - (Mean TV of Treated Group / Mean TV of Control Group)] x 100%
-
Interpretation: A higher TGI value indicates greater anti-tumor activity. Statistical significance should be determined using appropriate tests (e.g., Student's t-test or ANOVA).[25]
| Treatment Group | Mean Final Tumor Volume (mm³) | TGI (%) | p-value (vs. Vehicle) |
| Vehicle | 1500 ± 210 | - | - |
| This compound (10 mg/kg) | 825 ± 150 | 45% | <0.05 |
| This compound (30 mg/kg) | 375 ± 98 | 75% | <0.001 |
Table 2: Example of Efficacy Data Summary.
5.2. Graphical Representation
-
Tumor Growth Curves: Plot the mean tumor volume (± SEM) for each group over time. This provides a clear visual representation of treatment effect.[13]
-
Waterfall Plots: These plots show the percentage change in tumor volume for each individual animal from the start to the end of treatment, illustrating the heterogeneity of response.
Conclusion
The protocols and guidelines detailed in this application note provide a robust framework for the in vivo evaluation of this compound, a hypothetical PI3K/mTOR pathway inhibitor. By combining a well-designed xenograft efficacy study with rigorous pharmacodynamic biomarker analysis, researchers can generate the critical data needed to establish preclinical proof-of-concept. This comprehensive approach ensures not only that the efficacy of the compound is accurately measured but also that its mechanism of action is validated in a complex biological system, paving the way for further development.
References
-
Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555–1577. Available at: [Link]
-
Jensen, M. M., et al. (2020). Guidelines for the welfare and use of animals in cancer research. ResearchGate. Available at: [Link]
-
Animal Welfare Institute. (2024). Guidelines Aim to Improve Welfare of Rodent Cancer Models. Animal Welfare Institute Quarterly. Available at: [Link]
-
Richmond, A., & Su, Y. (2008). Of mice and men: the evolution of animal welfare guidelines for cancer research. British Journal of Cancer, 98(11), 1731–1735. Available at: [Link]
-
CULATR. (2020). Guidelines for the Welfare and Use of Animals in Cancer Research. Centre for Comparative Medicine Research. Available at: [Link]
-
Bio-protocol. (2017). BiTE® Xenograft Protocol. Bio-protocol, 7(10), e2293. Available at: [Link]
-
Bio-protocol. (2005). Xenograft Tumor Model Protocol. Bio-protocol, 1(1), e1. Available at: [Link]
-
Josephs, D. H., & Sarker, D. (2016). Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics. Translational Oncogenomics, 7(Suppl 1), 33–49. Available at: [Link]
-
CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). CIBERONC. Available at: [Link]
-
O'Brien, C., et al. (2015). Predictive and Pharmacodynamic Biomarkers of Response to the Phosphatidylinositol 3-Kinase Inhibitor Taselisib in Breast Cancer Preclinical Models. Molecular Cancer Therapeutics, 14(8), 1848–1861. Available at: [Link]
-
Shapiro, G. I. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Clinical Cancer Research, 20(8), 2009–2019. Available at: [Link]
-
Kinross, K. M., et al. (2012). Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. Clinical Cancer Research, 18(6), 1634–1645. Available at: [Link]
-
Josephs, D. H., & Sarker, D. (2016). Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics. PubMed. Available at: [Link]
-
Hather, G., et al. (2014). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. Cancer Informatics, 13, 57–62. Available at: [Link]
-
The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. Available at: [Link]
-
Nguyen, T. T., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. Available at: [Link]
-
Shan, M. (2013). STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO. Journal of Biopharmaceutical Statistics, 23(1), 195–207. Available at: [Link]
-
ResearchGate. (2020). Tumor growth inhibition in cell-line xenograft tumors. Observed versus... ResearchGate. Available at: [Link]
-
ResearchGate. (2014). How can one calculate tumor growth inhibition? ResearchGate. Available at: [Link]
-
Vasan, N., et al. (2019). Can improved use of biomarkers alter the fate of PI3K pathway inhibitors in the clinic? Nature Reviews Clinical Oncology, 16(9), 525–530. Available at: [Link]
-
Gao, H., et al. (2020). Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations. Clinical Cancer Research, 26(23), 6139–6152. Available at: [Link]
-
ResearchGate. (2023). In vivo studies on synthetic PI3K/Akt/mTOR inhibitors in prostate cancer. ResearchGate. Available at: [Link]
-
Salphati, L., et al. (2009). Pharmacokinetics and pharmacodynamic biomarkers for the dual PI3K/mTOR inhibitor GDC-0980: Initial phase I evaluation. Molecular Cancer Therapeutics, 8(12 Supplement), B137. Available at: [Link]
-
LoPiccolo, J., et al. (2008). Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations. Drug Resistance Updates, 11(1-2), 32–50. Available at: [Link]
-
Yang, H., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology, 13, 876415. Available at: [Link]
-
ResearchGate. (2014). Western blot analysis of the phosphorylation of AKT, ERK and S6 ribosome proteins in melanoma cell lines 4 hours after treatment with MEK inhibitor RG7167 or rapamycin. ResearchGate. Available at: [Link]
-
Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Available at: [Link]
-
Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research. Available at: [Link]
-
NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. NIH. Available at: [Link]
-
Yin, G., & Dodds, J. N. (2013). Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Chemical Engineering & Process Techniques, 1(1), 1004. Available at: [Link]
-
Conger, K. (2025). Inhibiting a master regulator of aging regenerates joint cartilage in mice. Stanford Medicine. Available at: [Link]
Sources
- 1. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. acsu.buffalo.edu [acsu.buffalo.edu]
- 8. researchgate.net [researchgate.net]
- 9. Of mice and men: the evolution of animal welfare guidelines for cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BiTE® Xenograft Protocol [protocols.io]
- 12. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 13. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 15. seed.nih.gov [seed.nih.gov]
- 16. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 17. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 18. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. med.hku.hk [med.hku.hk]
- 20. ccrod.cancer.gov [ccrod.cancer.gov]
- 21. researchgate.net [researchgate.net]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. Can improved use of biomarkers alter the fate of PI3K pathway inhibitors in the clinic? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: DPTN Solubility in DMSO
Introduction
DPTN (D-Penicillamine N-acetyl-L-cysteine disulfide) is a critical reagent in various research applications. Achieving complete and stable solubilization in Dimethyl Sulfoxide (DMSO) is a fundamental prerequisite for obtaining reliable and reproducible experimental results. This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals to troubleshoot and resolve common solubility challenges encountered with this compound in DMSO.
Understanding this compound
This compound, also known as N-Acetyl-D,L-penicillamine disulfide, is a disulfide compound. Its structure, containing both hydrophilic and hydrophobic moieties, can present unique challenges for dissolution.
Caption: Initial Dissolution Workflow for this compound in DMSO.
Q2: The this compound/DMSO solution was clear initially, but a precipitate formed after a short time or upon storage. What happened?
A2: This phenomenon, known as precipitation or "crashing out," can occur for several reasons even after initial successful dissolution.
Causality Explained:
-
Supersaturation: You may have created a supersaturated solution, where the concentration of this compound is temporarily higher than its thermodynamic solubility limit under the given conditions. Over time, the excess compound will precipitate out to reach equilibrium. [1]* Moisture Contamination: If the vial is not sealed properly, the DMSO can absorb atmospheric moisture, reducing its solvating capacity and causing the this compound to fall out of solution. [2][1]* Temperature Fluctuation: Solubility is temperature-dependent. If a solution was prepared with gentle heating and then cooled to room temperature or stored at -20°C, the solubility limit will decrease, potentially leading to precipitation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce energy that encourages the compound to crystallize or precipitate from the solution. [2]Once a compound crystallizes from DMSO, it can be very difficult to redissolve. [2] Preventative Measures:
-
Prepare solutions at the final storage temperature if possible, or allow them to equilibrate slowly.
-
Use anhydrous DMSO and tightly sealed vials to prevent moisture absorption. [3][4]* Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. [5][6]
Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium or buffer (e.g., PBS). How can I prevent this?
A3: This is a very common issue for compounds that are highly soluble in an organic solvent like DMSO but poorly soluble in water. [4]The drastic change in solvent polarity upon dilution causes the compound to "crash out."
Strategies for Successful Aqueous Dilution:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, perform a stepwise or serial dilution. [6]This gradual change in solvent polarity can help keep the compound in solution.
-
Increase Final DMSO Concentration: While the final DMSO concentration in cell culture should be kept low (typically <0.5%) to avoid cytotoxicity, a slight increase may be necessary. [5][7]Always include a vehicle control with the same final DMSO concentration in your experiment. [8]3. Warm the Aqueous Buffer: Gently warming your cell culture medium or PBS to 37°C before adding the DMSO stock can sometimes improve the compound's solubility and prevent immediate precipitation. [5]4. Use a Co-Solvent: For particularly difficult compounds, the use of a co-solvent may be necessary. Common co-solvents include PEG400, Tween 80, or cyclodextrin, which can help to maintain solubility in aqueous solutions. [6]
Q4: What is the maximum recommended concentration for a this compound stock solution in DMSO?
A4: While the absolute maximum solubility may be higher, creating a moderately concentrated, stable stock solution is often more practical. Based on similar penicillamine derivatives, a reasonable starting point for a stock solution in DMSO is in the range of 10-30 mg/mL. [9][10] Best Practices:
-
Consult the Certificate of Analysis (CofA): The supplier of your specific this compound lot may provide solubility data. This is the most authoritative source for your material.
-
Start Lower: It is often better to prepare a slightly less concentrated stock solution that is fully dissolved and stable, rather than pushing the limits of solubility. [5]A 10 mM or 20 mM stock is common practice for many compounds.
Data Summary Table:
| Parameter | Recommendation | Rationale |
| DMSO Grade | Anhydrous, ≥99.9% Purity [3] | Water contamination drastically reduces solubility. [2] |
| Initial Temp. | Room Temperature | Avoids condensation and moisture absorption. |
| Assistance | Vortexing, Sonication, Gentle Warming (37°C) [5][4] | Increases kinetic energy to overcome lattice forces. |
| Storage Temp. | -20°C (short-term) or -80°C (long-term) [6] | Minimizes degradation and solvent evaporation. |
| Storage Practice | Aliquot into single-use vials [5][6] | Avoids detrimental freeze-thaw cycles. [2] |
| Final Assay [DMSO] | Keep below 0.5% [5][7] | Prevents cell toxicity and assay interference. |
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Solubility in DMSO.
- Benchchem. (n.d.). Best practices for preparing and storing Myricetin stock solutions in DMSO.
- Ziath. (2006, February 2). Samples in DMSO: What an end user needs to know.
- MCE. (n.d.). Compound Handling Instructions.
- Cayman Chemical. (n.d.). This compound (hydrochloride) (CAS Number: 325767-87-1).
- ResearchGate. (2025, March 16). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?.
- ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting CI-39 Dissolution in DMSO.
- ResearchGate. (2014, January 16). DMSO wont dilute my pure compound. How to solve this?.
- Benchchem. (n.d.). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.
- Journal of Chemical Information and Modeling. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
- PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO?.
- Cayman Chemical. (n.d.). D-Penicillamine - PRODUCT INFORMATION.
- YouTube. (2025, April 20). What Are The Properties Of Dinitrogen Pentoxide? - Chemistry For Everyone.
- Reddit. (2025, April 22). Compund dilution in DMSO : r/labrats.
- Chemistry Stack Exchange. (2015, December 31). Dissolving in DMSO semantics.
- MDPI. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.
- Santa Cruz Biotechnology. (n.d.). N-Acetyl-D,L-penicillamine disulfide.
- NCBI Bookshelf. (2021, July). Provisional Peer-Reviewed Toxicity Values for Pentaerythritol Tetranitrate (PETN) (CASRN 78-11-5).
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dinitrophenols.
- PubMed. (2009). Reproductive and developmental effects and physical and chemical properties of pentaerythritol tetranitrate (PETN) in the rat.
- Cayman Chemical. (n.d.). N-Acetyl-DL-penicillamine (CAS 59-53-0).
- ACS Publications. (2015, September 22). Origin of Long-Term Storage Stability and Nitric Oxide Release Behavior of CarboSil Polymer Doped with S-Nitroso-N-acetyl-d-penicillamine.
- Benchchem. (2025, December). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- PubChem. (n.d.). D-Penicillamine disulfide.
- PubMed. (n.d.). Stability of screening compounds in wet DMSO.
- LifeTein. (2024, March 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use.
- Autech. (2024, February 7). Using DMSO as solvent, how to remove the reaction effectively.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ziath.com [ziath.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. lifetein.com [lifetein.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
Technical Support Center: Investigating Off-Target Effects of N,N-Dipropyltryptamine (DPT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive resource for understanding and troubleshooting potential off-target effects of N,N-Dipropyltryptamine (DPT) in experimental settings. As a synthetic tryptamine hallucinogen, DPT's primary pharmacological activity is centered on the serotonin system.[1][2][3] However, like many psychoactive compounds, its full interaction profile within a biological system can be complex. This guide offers insights and practical protocols to help researchers identify, characterize, and mitigate confounding variables arising from off-target interactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for DPT?
A1: DPT's primary mechanism of action is as a serotonin receptor agonist, with a notable affinity for the 5-HT₂A and 5-HT₁A receptor subtypes.[1][3][4] Agonism at the 5-HT₂A receptor is strongly implicated in its hallucinogenic effects, a characteristic shared with other classic psychedelics like LSD and psilocybin.[1]
Q2: What are the known or suspected off-target effects of DPT?
A2: Beyond its primary serotonergic targets, DPT has been shown to inhibit the reuptake of monoamine neurotransmitters, including serotonin, norepinephrine, and to a lesser extent, dopamine.[5] It also has a documented interaction with 5-HT₁A receptors, which may modulate the effects of 5-HT₂A receptor activation.[1][6] Furthermore, at higher doses, DPT has exhibited proconvulsant effects, suggesting complex dose-dependent interactions within the central nervous system.[2][4]
Q3: How can I differentiate between on-target and off-target effects in my experiments?
A3: Differentiating between on-target and off-target effects requires a multi-pronged approach. This typically involves using selective antagonists for the primary target (e.g., 5-HT₂A antagonists like M100907) to see if the observed effect is blocked.[1][6] Additionally, comparing the effects of DPT to more selective agonists for the same target can help elucidate whether the observed phenotype is solely due to on-target activity. Cellular thermal shift assays (CETSA) and proteome-wide profiling can also provide direct evidence of target engagement and identify unintended binding partners.
Q4: Are there any known non-serotonergic pathways affected by DPT?
A4: Interestingly, in a mouse model of Fragile X syndrome, DPT was found to prevent audiogenic seizures through a mechanism that appears to be independent of serotonin and sigma σ₁ receptor activation.[2] The anticonvulsant effects were not blocked by selective antagonists for 5-HT₂A, 5-HT₁A, or 5-HT₁B receptors, suggesting that DPT may have beneficial effects mediated by non-serotonergic pathways.[2]
Troubleshooting Experimental Inconsistencies
Issue 1: Unexpected Cellular Phenotype Not Consistent with 5-HT₂A Activation
-
Possible Cause: This could be due to DPT's inhibition of monoamine transporters (SERT, NET, DAT), leading to an increase in synaptic concentrations of serotonin, norepinephrine, and dopamine.[5]
-
Troubleshooting Steps:
-
Co-administer selective reuptake inhibitors for each of the monoamine transporters to see if the effect is mimicked or occluded.
-
Measure neurotransmitter levels in your experimental system (e.g., via microdialysis in vivo or by analyzing cell culture supernatant) to confirm changes in monoamine concentrations.
-
Utilize cell lines that lack specific transporters to isolate the effects of receptor activation versus reuptake inhibition.
-
Issue 2: Biphasic or Unexpected Dose-Response Curve
-
Possible Cause: DPT has been observed to produce a biphasic dose-effect curve in some assays, such as the head-twitch response in mice.[6] This could be due to the engagement of different receptor subtypes at different concentrations or a switch from anticonvulsant to proconvulsant action at higher doses.[2][4]
-
Troubleshooting Steps:
-
Perform a wider range of dose-response experiments to fully characterize the curve.
-
Use selective antagonists for different serotonin receptor subtypes (e.g., 5-HT₁A, 5-HT₂C) to see if they modulate the response at different points in the dose-response curve.
-
Consider the possibility of receptor desensitization or downregulation at higher concentrations.
-
Experimental Protocols
Protocol 1: Validating On-Target 5-HT₂A Receptor Engagement
This protocol outlines a method for confirming that a DPT-induced cellular response is mediated by the 5-HT₂A receptor using a selective antagonist.
Materials:
-
DPT
-
M100907 (selective 5-HT₂A antagonist)
-
Cell line expressing 5-HT₂A receptors (e.g., HEK293-5HT2A)
-
Assay-specific reagents (e.g., for measuring intracellular calcium mobilization)
Procedure:
-
Cell Preparation: Plate cells at an appropriate density and allow them to adhere overnight.
-
Antagonist Pre-treatment: Pre-incubate a subset of cells with M100907 at a concentration known to be effective for blocking 5-HT₂A receptors (e.g., 1 µM) for 30 minutes.
-
DPT Treatment: Add DPT at various concentrations to both pre-treated and non-pre-treated cells.
-
Assay: Perform the functional assay (e.g., measure intracellular calcium flux) at a relevant time point after DPT addition.
-
Data Analysis: Compare the dose-response curve of DPT in the presence and absence of M100907. A rightward shift or complete blockade of the response in the presence of the antagonist confirms 5-HT₂A-mediated activity.
Protocol 2: Assessing Off-Target Monoamine Transporter Inhibition
This protocol describes a method to evaluate the inhibitory effect of DPT on serotonin, norepinephrine, and dopamine transporters.
Materials:
-
DPT
-
Synaptosomes or cells expressing SERT, NET, and DAT
-
Radiolabeled neurotransmitters (e.g., [³H]5-HT, [³H]NE, [³H]DA)
-
Scintillation counter
Procedure:
-
Preparation: Prepare synaptosomes or cell suspensions.
-
Incubation: Incubate the preparations with varying concentrations of DPT.
-
Radioligand Addition: Add the respective radiolabeled neurotransmitter.
-
Uptake Measurement: After a defined incubation period, terminate the uptake reaction and separate the cells/synaptosomes from the supernatant.
-
Quantification: Measure the amount of radiolabeled neurotransmitter taken up using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value for DPT's inhibition of each transporter. This will provide a quantitative measure of its off-target activity.
Data Presentation
| Target | Reported Interaction with DPT | IC₅₀/Affinity | Reference |
| 5-HT₂A Receptor | Agonist | Moderate to high affinity | [1],[5] |
| 5-HT₁A Receptor | Partial Agonist | Moderate affinity | [1],[5] |
| Serotonin Transporter (SERT) | Reuptake Inhibitor | IC₅₀ = 0.28 µM | [5] |
| Norepinephrine Transporter (NET) | Reuptake Inhibitor | IC₅₀ = 9.1 µM | [5] |
| Dopamine Transporter (DAT) | Reuptake Inhibitor | IC₅₀ = 20 µM | [5] |
Visualizations
DPT's Primary and Off-Target Signaling Pathways
Caption: DPT's interaction with primary and off-target molecules.
Experimental Workflow for Differentiating On- and Off-Target Effects
Caption: Workflow for troubleshooting unexpected DPT effects.
References
-
Hallucinogen-like effects of N,N-dipropyltryptamine (DPT): possible mediation by serotonin 5-HT1A and 5-HT2A receptors in rodents. [Link]
-
Dipropyltryptamine - Wikipedia. [Link]
-
Dipropyltryptamine - Grokipedia. [Link]
-
N,N-Dipropyltryptamine - Monographs. [Link]
-
DiPT - Wikipedia. [Link]
-
Dimethyltryptamine - Wikipedia. [Link]
-
Hallucinogen-like effects of N,N-dipropyltryptamine (DPT): Possible mediation by serotonin 5-HT1A and 5-HT2A receptors in rodents | Request PDF - ResearchGate. [Link]
-
Hallucinogen-like effects of N,N-dipropyltryptamine (DPT): possible mediation by serotonin 5-HT1A and 5-HT2A receptors in rodents - PubMed. [Link]
Sources
- 1. Hallucinogen-like effects of N,N-dipropyltryptamine (DPT): possible mediation by serotonin 5-HT1A and 5-HT2A receptors in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipropyltryptamine - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. N,N-Dipropyltryptamine hydrochloride | 16382-06-2 | Benchchem [benchchem.com]
- 6. Hallucinogen-like effects of N,N-dipropyltryptamine (DPT): possible mediation by serotonin 5-HT1A and 5-HT2A receptors in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting DPTN Instability in Solution
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is based on the assumed identity of "DPTN" as D-Penicillamine N-thiocarbamate. This information is provided for research purposes only and is intended to serve as a general guideline. Specific experimental conditions may require further optimization.
Introduction
Welcome to the Technical Support Center. This guide is designed to assist you in troubleshooting and resolving instability issues you may encounter when working with D-Penicillamine N-thiocarbamate (this compound) in solution. As a Senior Application Scientist, I understand that unexpected compound instability can lead to inconsistent experimental results and significant delays in research. This resource provides a structured approach to identifying the root cause of this compound degradation and offers practical solutions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has developed a yellow tint and a slight odor. What could be the cause?
A1: A change in color and the appearance of an odor are classic indicators of chemical degradation. For a compound like this compound, which contains a thiol group, this could be due to oxidation. The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of disulfides and other sulfur-containing byproducts, some of which may be colored and odorous. It is also possible that the thiocarbamate linkage is undergoing hydrolysis, particularly if the solution's pH is not optimal.
Q2: I'm observing a gradual decrease in the potency of my this compound solution over a short period. Why is this happening?
A2: A decline in potency is a direct consequence of a reduction in the concentration of the active compound. This is likely due to degradation. The primary suspects are hydrolysis of the thiocarbamate group and oxidation of the thiol moiety. The rate of this degradation can be influenced by several factors, including the pH of the solution, exposure to light, storage temperature, and the presence of dissolved oxygen or metal ions.[1]
Q3: What is the optimal pH range for preparing and storing this compound solutions?
Q4: Can the choice of solvent affect the stability of my this compound solution?
A4: Absolutely. The choice of solvent is critical. While aqueous buffers are common for biological assays, they can also facilitate hydrolysis and oxidation. If your experimental protocol allows, consider using a co-solvent system with a polar aprotic solvent like DMSO or DMF to reduce the concentration of water and potentially slow down hydrolytic degradation. However, it's important to ensure that the chosen solvent is compatible with your downstream applications and does not introduce other artifacts.
Troubleshooting Workflow
If you are experiencing issues with this compound instability, the following workflow can help you systematically identify and address the problem.
References
- 1. The E1cB mechanism for thiocarbamate ester hydrolysis: equilibrium and kinetic studies - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Kinetics and mechanistic studies of the hydrolysis of diisocyanate-derived bis-thiocarbamates of cysteine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing DPTN Precipitation in Media
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to DPTN
This compound, scientifically known as N-[4-(3,5-Dimethylphenyl)-5-(4-pyridinyl)-2-thiazolyl]-3-pyridinecarboxamide dihydrochloride, is a potent and selective antagonist of the A3 adenosine receptor.[1] It is a valuable tool in various research areas, including immunology and inflammation.[1][2] However, like many small molecule inhibitors, this compound can be prone to precipitation in aqueous solutions such as cell culture media, a common challenge that can significantly impact experimental outcomes. This guide will walk you through the causes of this compound precipitation and provide robust protocols to prevent it.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a highly selective A3 adenosine receptor antagonist with Ki values in the nanomolar range for the human, mouse, and rat receptors.[3] It is utilized in research to study the physiological and pathological roles of the A3 adenosine receptor, which is implicated in processes such as inflammation and asthma.[1]
Q2: Why is my this compound precipitating in my cell culture media?
A2: Precipitation of this compound in aqueous-based cell culture media is most likely due to its limited solubility in water. Many small molecule inhibitors are hydrophobic and while they may dissolve in organic solvents, introducing them into an aqueous environment can cause them to "crash out" of the solution, forming a precipitate.
Q3: What are the consequences of this compound precipitation in my experiments?
A3: this compound precipitation can lead to several experimental issues:
-
Inaccurate Dosing: The actual concentration of soluble this compound will be lower than intended, leading to unreliable and non-reproducible results.
-
Cellular Toxicity: The precipitate can have direct toxic effects on cells or interfere with cellular processes.
-
Assay Interference: Precipitates can interfere with various assay readouts, particularly those involving microscopy or spectrophotometry.
Q4: Can I just vortex or heat the media to redissolve the this compound precipitate?
A4: While gentle warming and vortexing can sometimes help redissolve a compound in a stock solution, it is generally not recommended to heat your entire cell culture media, as this can degrade sensitive components like vitamins and growth factors. Furthermore, if the compound has already precipitated, simply vortexing the media is unlikely to bring it back into a stable, soluble state. A proper solubilization protocol starting with a concentrated stock solution is the most reliable approach.
Troubleshooting Guide: Preventing this compound Precipitation
This section provides a step-by-step approach to effectively prevent this compound precipitation during your experiments.
Core Principle: The Two-Step Solubilization and Dilution Method
The key to preventing precipitation of hydrophobic compounds like this compound in aqueous media is a two-step process:
-
Prepare a high-concentration stock solution in an appropriate organic solvent.
-
Carefully dilute the stock solution into your aqueous experimental media.
Step 1: Preparation of a this compound Stock Solution
The initial and most critical step is the correct preparation of a concentrated stock solution. Based on supplier data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound.[1]
Recommended Stock Solution Concentration: 10-20 mM in 100% DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile pipette tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Calculate the required mass of this compound. The molecular weight of this compound dihydrochloride is 459.39 g/mol .[1][3] To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 459.39 g/mol = 0.0045939 g = 4.59 mg
-
-
Weigh the this compound powder accurately using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO. For a 10 mM solution, add 1 mL of DMSO to 4.59 mg of this compound.
-
Dissolve the this compound.
-
Close the tube tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution to ensure all solid has dissolved.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes or sonication can be applied.[3] Ensure the solution becomes clear.
-
-
Store the stock solution properly.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C in tightly sealed tubes.
-
| Parameter | Value | Source |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1][3] |
| Molecular Weight | 459.39 g/mol | [1][3] |
| Recommended Stock Concentration | 10-20 mM |
Step 2: Diluting the this compound Stock Solution into Cell Culture Media
The way you introduce the DMSO stock solution into your aqueous media is crucial to prevent precipitation.
Materials:
-
Prepared this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture media (with serum, if applicable)
-
Sterile tubes for dilution
Procedure:
-
Determine the required volume of your this compound stock solution. For example, to prepare 10 mL of media with a final this compound concentration of 10 µM from a 10 mM stock solution, use the formula M1V1 = M2V2:
-
(10,000 µM) * V1 = (10 µM) * (10 mL)
-
V1 = 0.01 mL = 10 µL
-
-
Perform a serial dilution if necessary. For very high dilution factors, it is good practice to perform an intermediate dilution of your stock in DMSO or media to ensure accurate pipetting.
-
Add the this compound stock solution to the pre-warmed media dropwise while gently vortexing or swirling the media. This gradual introduction allows for rapid dispersal of the compound and prevents localized high concentrations that can lead to precipitation.
-
Visually inspect the final solution. The media should remain clear. If you observe any cloudiness or precipitate, the final concentration may be too high for the solubility limit in your specific media formulation.
Crucial Considerations:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is non-toxic to your cells. Typically, this is below 0.5%, and ideally at or below 0.1%.
-
Serum Content: The presence of serum proteins can sometimes help to solubilize hydrophobic compounds. If you are working with serum-free media, you may encounter a lower solubility limit for this compound.
-
Media Components: The composition of your basal media can also influence solubility.
Visualizing the Workflow
Caption: Workflow for this compound stock solution preparation and dilution.
Troubleshooting Common Issues
Issue: Precipitate forms immediately upon adding the this compound stock to the media.
-
Cause: The final concentration of this compound is too high, or the stock was added too quickly.
-
Solution:
-
Try a lower final concentration of this compound.
-
Ensure you are adding the DMSO stock very slowly and with constant, gentle agitation of the media.
-
Consider a multi-step dilution: first dilute the DMSO stock into a small volume of media, then add this intermediate dilution to the final volume.
-
Issue: The this compound stock solution itself has a precipitate.
-
Cause: The stock may have been stored improperly or subjected to multiple freeze-thaw cycles.
-
Solution:
-
Gently warm the vial to 37°C and vortex vigorously to try and redissolve the compound.
-
If the precipitate does not dissolve, it is best to prepare a fresh stock solution to ensure accurate dosing.
-
Issue: The media becomes cloudy over time after adding this compound.
-
Cause: This could indicate a slow precipitation process, possibly due to interactions with media components or temperature fluctuations.
-
Solution:
-
Prepare fresh this compound-containing media immediately before each experiment.
-
Ensure the incubator temperature is stable.
-
If the problem persists, consider if any media supplements are being added after the this compound that could be causing an interaction.
-
References
Sources
Technical Support Center: A Guide to PTEN Experimental Variability and Reproducibility
An important clarification for our users: The topic "DPTN" appears to be a typographical error. Based on the context of "Dual-Specificity Phosphatase and Tensin Homolog," this guide will focus on the well-characterized tumor suppressor, PTEN (Phosphatase and Tensin homolog) . The experimental challenges and solutions discussed are directly applicable to PTEN research.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the tumor suppressor PTEN. As a critical negative regulator of the PI3K/AKT/mTOR signaling pathway, PTEN is central to numerous cellular processes, and its loss of function is a key event in many cancers.[1][2] However, its complex regulation, inherent instability, and multi-faceted functions present significant challenges to achieving experimental reproducibility.
This guide is designed to move beyond simple protocols. It provides a framework for understanding the causality behind experimental choices, enabling you to build self-validating systems for robust and reliable data. We will dissect common problems, offer validated solutions, and provide the foundational knowledge needed to troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs) in PTEN Experimental Design
This section addresses high-level questions that form the basis of a solid experimental strategy.
Q1: What is the primary function of PTEN, and why do these functions make it challenging to study?
PTEN is a dual-specificity phosphatase, meaning it can dephosphorylate both lipid and protein substrates.[3]
-
Lipid Phosphatase Activity: This is considered its primary tumor-suppressive function.[4][5] PTEN specifically dephosphorylates the 3' position of the inositol ring in phosphatidylinositol (3,4,5)-trisphosphate (PIP3), converting it to phosphatidylinositol (4,5)-bisphosphate (PIP2).[3] This action directly opposes the activity of Phosphoinositide 3-kinase (PI3K), thereby shutting down the pro-survival and pro-proliferative AKT/mTOR signaling cascade.[1][3]
-
Protein Phosphatase Activity: While less characterized, PTEN can also dephosphorylate protein substrates, which may play a role in cell migration and stability. The physiological relevance of this function in tumor suppression is still under investigation.[6]
The experimental challenge arises from this dual nature and PTEN's intricate regulation. Its activity and stability are tightly controlled by post-translational modifications (PTMs) like phosphorylation, ubiquitination, and acetylation.[7][8][9] This makes the PTEN protein inherently unstable and highly sensitive to its cellular environment, leading to significant variability if not handled with care.[10]
Q2: What are the most common sources of variability in PTEN experiments?
Variability in PTEN research can typically be traced back to four key areas:
-
Protein Instability: The C-terminal tail of PTEN contains phosphorylation sites that regulate its stability.[7] Mutations in this region, or improper handling (e.g., repeated freeze-thaw cycles, lack of phosphatase/protease inhibitors), can lead to rapid degradation and loss of activity.[8][11][12]
-
Assay Sensitivity and Specificity: Assays for PTEN function, particularly immunohistochemistry (IHC), are notorious for a lack of consistency across labs. This is often due to differences in antibodies, tissue fixation methods, antigen retrieval techniques, and scoring systems.[2][13][14]
-
Model System Heterogeneity: The genetic background of cell lines or mouse models can significantly impact results.[15] Furthermore, even subtle variations in PTEN expression levels (dosage) can determine cancer susceptibility, making precise and consistent models crucial.[16]
-
Reagent Quality: The quality of antibodies, recombinant PTEN protein, enzyme substrates, and transfection reagents is paramount. For example, endotoxin contamination in plasmid DNA preps can affect cell health and transfection outcomes.[17][18]
Q3: How do I choose the right PTEN assay for my research question?
Selecting the appropriate assay is critical for generating meaningful data. The table below summarizes the primary applications and key considerations for the most common PTEN assays.
| Assay Type | Primary Research Question | Key Strengths | Major Limitations & Variability Sources |
| Western Blot | Is PTEN protein expression changed? Is it post-translationally modified (e.g., phosphorylated)? | Quantitative; can detect PTMs with specific antibodies. | Antibody specificity is critical; protein extraction and loading inconsistencies.[19][20] |
| Immunohistochemistry (IHC) | Where is PTEN located in a tissue? Is its expression lost in a specific tumor region? | Provides spatial context within tissue architecture. | Highly variable; requires extensive validation of antibodies, fixation, and scoring methods.[13][14][21] |
| Phosphatase Activity Assay | Is the enzymatic function of PTEN altered? | Directly measures PTEN's catalytic activity.[1][22] | Highly sensitive to enzyme stability (freeze/thaw cycles) and buffer conditions (requires DTT).[11] |
| Genetic Sequencing | Does the PTEN gene have mutations? | Definitive for identifying genetic alterations. | Does not inform on protein expression or function; Variants of Uncertain Significance (VUS) require functional validation.[23][24] |
Q4: What are the critical handling considerations for recombinant PTEN protein?
Recombinant PTEN is a powerful tool but is notoriously delicate. To ensure reproducibility, adhere strictly to the following:
-
Avoid Vortexing: Never vortex the enzyme. Mix gently by flicking the tube.[11]
-
Aliquot and Flash Freeze: Upon receipt, reconstitute the protein as directed, then immediately create single-use aliquots. Flash freeze them in liquid nitrogen and store at -70°C or below.[11]
-
Minimize Freeze-Thaw Cycles: A single freeze-thaw cycle can result in the loss of over 50% of PTEN's activity.[11] Use a fresh aliquot for each experiment.
-
Keep on Ice: Always keep PTEN on ice when it is out of the freezer.[25]
-
Use Fresh DTT: PTEN's catalytic activity requires a reducing agent. Ensure your reaction buffer contains freshly added Dithiothreitol (DTT) at the recommended concentration (typically 10 mM).[11]
Part 2: Troubleshooting Guides for Key PTEN Assays
This section provides a question-and-answer-based approach to solving specific, common problems encountered during PTEN analysis.
Guide 1: PTEN Western Blotting
Western blotting is the most common method for assessing PTEN protein levels. However, achieving a clean, specific, and quantifiable blot can be challenging.
Caption: Standard workflow for PTEN Western Blotting.
Q: Why am I seeing a weak or no PTEN band (~55 kDa)?
-
Cause 1: Low Protein Abundance/Load. PTEN may not be highly expressed in your cell type.
-
Solution: Increase the amount of protein loaded onto the gel, aiming for 30-40 µg of total lysate per lane.[12] If PTEN levels are still too low, consider an immunoprecipitation (IP) step to enrich for PTEN before running the Western blot.
-
-
Cause 2: Inefficient Protein Transfer. Larger proteins like PTEN (~55 kDa) may transfer less efficiently than smaller ones.
-
Solution: Ensure good contact between the gel and the PVDF membrane, removing all air bubbles.[26] For wet transfers, consider extending the transfer time or increasing the voltage. After transfer, you can use a Ponceau S stain to confirm that proteins have successfully transferred from the gel to the membrane.[20]
-
-
Cause 3: Inactive Antibody. The primary antibody may have lost activity due to improper storage or multiple uses of a diluted aliquot.
Q: Why do I see multiple bands or a smear for PTEN?
-
Cause 1: Protein Degradation. PTEN is susceptible to degradation by proteases.
-
Solution: Ensure you are using a fresh lysis buffer containing a potent cocktail of protease and phosphatase inhibitors.[12] Keep samples on ice at all times during preparation. A smear below the main band often indicates degradation products.
-
-
Cause 2: Post-Translational Modifications (PTMs). PTEN can be heavily phosphorylated, which can cause slight shifts in its migration on an SDS-PAGE gel, sometimes appearing as multiple closely-spaced bands.
-
Solution: This can be a true biological result. To confirm, you can treat a lysate sample with a phosphatase (like lambda phosphatase) before running the gel. If the multiple bands collapse into a single, faster-migrating band, this confirms they were phosphorylated isoforms.
-
-
Cause 3: Non-specific Antibody Binding. The primary or secondary antibody may be cross-reacting with other proteins.
-
Solution: Optimize your antibody concentrations; high concentrations are a common cause of non-specific bands.[26] Ensure your blocking step is sufficient (at least 1 hour at room temperature) and that your wash steps are stringent enough (e.g., increase the number or duration of washes with TBST).[20]
-
Guide 2: PTEN Phosphatase Activity Assays
Directly measuring PTEN's enzymatic function is crucial for studying the impact of mutations or potential inhibitors. The malachite green assay, which detects the release of free phosphate from a substrate, is a common method.[22][25]
Caption: PTEN antagonizes PI3K, reducing PIP3 levels and inhibiting AKT activation.
Regulation of PTEN Protein Stability
PTEN is not simply present or absent; its function is fine-tuned by a host of PTMs that control its stability, localization, and activity.
Caption: PTEN stability is a balance between stabilizing (e.g., phosphorylation) and destabilizing (e.g., ubiquitination) modifications. [8][9]
Conclusion
The reproducibility of PTEN research hinges on a deep understanding of the protein's inherent instability and the specific limitations of each experimental assay. By adopting a mindset of rigorous optimization, utilizing appropriate controls, and standardizing protocols from sample handling to data analysis, researchers can overcome the challenges of experimental variability. This guide provides the framework and specific troubleshooting advice to help ensure that your PTEN data is robust, reliable, and contributes meaningfully to our understanding of this critical tumor suppressor.
References
- Leslie, N. R., & Foti, M. (2011).
- Bio-protocol. (n.d.).
- Echelon Biosciences. (2015).
- Bio-protocol. (n.d.).
- Verras, M., et al. (2020). PTEN Alterations and Their Role in Cancer Management: Are We Making Headway on Precision Medicine? MDPI.
- Hur, E. M., et al. (2007). PTEN Knockout Prostate Cancer as a Model for Experimental Immunotherapy. Journal of Immunology.
- Minjarez, D. A., et al. (2010). Protocol for PTEN expression by immunohistochemistry in formalin-fixed paraffin-embedded human breast carcinoma. Applied Immunohistochemistry & Molecular Morphology.
- Echelon Biosciences Inc. (n.d.).
- Yilmaz, O. H., et al. (2011). An inducible knockout mouse to model the cell-autonomous role of PTEN in initiating endometrial, prostate and thyroid neoplasias. Disease Models & Mechanisms.
- Vazquez, F., et al. (2000). Phosphorylation of the PTEN Tail Regulates Protein Stability and Function. Molecular and Cellular Biology.
- Matreyek, K. A., et al. (2019). A Saturation Mutagenesis Approach to Understanding PTEN Lipid Phosphatase Activity and Genotype-Phenotype Relationships. The American Journal of Human Genetics.
- Johnston, S. B., & Raines, R. T. (2015). Conformational Stability and Catalytic Activity of PTEN Variants Linked to Cancers and Autism Spectrum Disorders. Biochemistry.
- Gonzalez-Angulo, A. M., et al. (2010). Protocol for PTEN Expression by Immunohistochemistry in Formalin-fixed Paraffin-embedded Human Breast Carcinoma. Applied Immunohistochemistry & Molecular Morphology.
- Yilmaz, O. H., et al. (2011). An inducible knockout mouse to model the cell-autonomous role of PTEN in initiating endometrial, prostate and thyroid neoplasias. Disease Models & Mechanisms.
- Chow, K. H., et al. (2019). Identification of a PTEN mutation with reduced protein stability, phosphatase activity, and nuclear localization in Hong Kong patients with autistic features, neurodevelopmental delays, and macrocephaly. Molecular Autism.
- Mahoney, C. E., et al. (2021).
- Mulholland, D. J., et al. (2022).
- Okahara, F., et al. (2004). Regulation of PTEN phosphorylation and stability by a tumor suppressor candidate protein. Journal of Biological Chemistry.
- Kim, J. S., et al. (2011). Regulation of PTEN Stability and Activity by Plk3. Molecular Carcinogenesis.
- SignaGen Laboratories. (n.d.). Technical Note & Transfection Tips.
- Leica Biosystems. (n.d.). IHC Troubleshooting.
- GenomeMe. (n.d.). PTEN Antibody.
- eviCore. (n.d.). Genetic Testing for PTEN Hamartoma Tumor Syndrome.
- Eng, C. (2001). PTEN Hamartoma Tumor Syndrome. GeneReviews®.
- Gong, H., et al. (2020).
- Clausen, T. R., et al. (2000). Studies of variability in the PTEN gene among Danish caucasian patients with Type II diabetes mellitus. Diabetologia.
- Alimonti, A., et al. (2010). Subtle variations in Pten dose determine cancer susceptibility.
- Chong, Z. X., et al. (2021).
- Salmena, L., et al. (2018). PTEN Mouse Models of Cancer Initiation and Progression. Cold Spring Harbor Perspectives in Medicine.
- PTEN Research Foundation. (n.d.). Interventional clinical trials and case series.
- Zhang, J., et al. (2018).
- Lee, Y. R., et al. (2018). PTEN function, the long and the short of it. Cold Spring Harbor Perspectives in Medicine.
- Addgene. (2024). Troubleshooting and Optimizing a Western Blot.
- TotalLab. (n.d.). Western Blot Troubleshooting Guide.
- BenchSci. (2025). Western Blot Troubleshooting: 10 Common Problems and Solutions.
- MedlinePlus. (2025). PTEN Genetic Test.
- My Cancer Genome. (n.d.).
- Thermo Fisher Scientific. (n.d.). Western Blot Troubleshooting.
- Tamura, M., et al. (1999). The lipid phosphatase activity of PTEN is critical for stabilizing intercellular junctions and reverting invasiveness. The Journal of Cell Biology.
- Technology Networks. (2020). 6 Tips for Optimal Transfection.
- Yehia, L., & Eng, C. (2020).
- Cell Signaling Technology. (n.d.). Western Blotting Troubleshooting Guide.
- Stetson, D. (2023).
- Greenwood Genetic Center. (n.d.).
- Myers, M. P., et al. (1998). The lipid phosphatase activity of PTEN is critical for its tumor supressor function.
- Polyplus. (n.d.). 7 Tips for Optimal DNA Transfection.
- Dankort, D., et al. (2015). The lipid phosphatase activity of PTEN dampens FRA1 expression via AKT/mTOR signaling to suppress melanoma. Oncogene.
- Thermo Fisher Scientific. (n.d.). Optimization of Plasmid DNA Transfection Protocol.
Sources
- 1. Assays to Measure PTEN Lipid Phosphatase Activity In Vitro from Purified Enzyme or Immunoprecipitates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PTEN Mouse Models of Cancer Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Phosphorylation of the PTEN Tail Regulates Protein Stability and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of PTEN phosphorylation and stability by a tumor suppressor candidate protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of PTEN Stability and Activity by Plk3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conformational Stability and Catalytic Activity of PTEN Variants Linked to Cancers and Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echelon-inc.com [echelon-inc.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Protocol for PTEN expression by immunohistochemistry in formalin-fixed paraffin-embedded human breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for PTEN Expression by Immunohistochemistry in Formalin-fixed Paraffin-embedded Human Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PTEN Knockout Prostate Cancer as a Model for Experimental Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Subtle variations in Pten dose determine cancer susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 6 Tips for Optimal Transfection | Technology Networks [technologynetworks.com]
- 18. polyplus-sartorius.com [polyplus-sartorius.com]
- 19. blog.addgene.org [blog.addgene.org]
- 20. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. PTEN phosphatase activity assay [bio-protocol.org]
- 23. A Saturation Mutagenesis Approach to Understanding PTEN Lipid Phosphatase Activity and Genotype-Phenotype Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Genetic Testing for PTEN Hamartoma Tumor Syndrome [southcarolinablues.com]
- 25. echelon-inc.com [echelon-inc.com]
- 26. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
Technical Support Center: Improving DPTN Delivery in Animal Models
Prepared by a Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals working with Diphtheria Toxin-Based Targeted Therapies (DPTN) in preclinical animal models. It provides in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions to help you navigate the complexities of in vivo this compound delivery and optimize your experimental outcomes.
Introduction to this compound and its Mechanism of Action
Diphtheria toxin (DT) is a potent bacterial toxin that inhibits protein synthesis, leading to cell death.[1] In this compound, the native binding domain of DT is replaced with a targeting moiety, such as an antibody fragment or a growth factor, that directs the toxin to specific receptors overexpressed on cancer cells.[1] A commonly used non-toxic mutant of DT is CRM197, which retains its binding capabilities but lacks enzymatic activity, making it a valuable tool for targeted drug delivery and as an inhibitor of heparin-binding EGF-like growth factor (HB-EGF).[2][3]
The mechanism of action for a typical this compound involves a multi-step process:
-
Binding: The targeting moiety of the this compound binds to its specific receptor on the surface of the target cell.
-
Internalization: The this compound-receptor complex is internalized into the cell through endocytosis.
-
Translocation: Following endosomal acidification, the catalytic domain of the diphtheria toxin translocates into the cytoplasm.
-
Inhibition of Protein Synthesis: The catalytic domain ADP-ribosylates elongation factor 2 (eEF2), a crucial component of the protein synthesis machinery, leading to the cessation of protein production and subsequent cell death.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the design and execution of this compound delivery experiments in animal models.
Q1: Which animal model is most appropriate for my this compound study?
A1: The choice of animal model is critical and depends on your research question.
-
Syngeneic Models: These models utilize immunocompetent animals and tumor cells from the same genetic background. They are ideal for studying the interplay between your this compound and the immune system.
-
Xenograft Models: Human tumor cells are implanted into immunodeficient mice (e.g., NOD/SCID or NSG).[4][5][6][7] These models are useful for evaluating the direct anti-tumor efficacy of a this compound targeting a human-specific receptor.[8]
-
Patient-Derived Xenograft (PDX) Models: Patient tumor tissue is directly implanted into immunodeficient mice.[9] PDX models are considered to better recapitulate the heterogeneity and microenvironment of human tumors.[8][10]
-
Humanized Mouse Models: Immunodeficient mice are engrafted with human hematopoietic stem cells to create a humanized immune system. These models are valuable for assessing both the efficacy and potential immunogenicity of a this compound in a more clinically relevant setting.[9]
Q2: What are the key differences in Diphtheria Toxin Receptor (DTR) expression between humans and mice?
A2: This is a crucial consideration. The human DTR, also known as heparin-binding EGF-like growth factor (HB-EGF), has a much higher affinity for diphtheria toxin than its murine counterpart.[11] This difference in affinity means that wild-type mice are relatively resistant to the toxic effects of DT. However, some murine tumors have been shown to upregulate HB-EGF, potentially increasing their sensitivity to DT.[11] For studies requiring high sensitivity to DT, transgenic mouse models expressing the human DTR have been developed.[12]
Q3: How do I determine the optimal dose and administration route for my this compound?
A3: Dose-finding studies are essential to identify a therapeutic window that maximizes efficacy while minimizing toxicity.
-
Dose Escalation Studies: Start with a low, non-toxic dose and gradually increase the dose in different cohorts of animals to determine the maximum tolerated dose (MTD).
-
Route of Administration: The choice of administration route (e.g., intravenous, intraperitoneal, intratumoral) depends on the tumor model and the pharmacokinetic properties of your this compound.[13] Intravenous administration is common for systemic delivery, while intratumoral injection can be used to assess direct local effects.[14]
Q4: What are the common challenges associated with this compound delivery in vivo?
A4: Researchers often encounter several challenges:
-
Immunogenicity: As foreign proteins, DPTNs can elicit an immune response, leading to the production of anti-drug antibodies (ADAs) that can neutralize the therapeutic and reduce its efficacy.
-
Vascular Leak Syndrome (VLS): This is a serious side effect characterized by increased vascular permeability, leading to fluid leakage into the interstitial space. It is a known dose-limiting toxicity for some immunotoxins.
-
Off-Target Toxicity: The this compound may bind to non-tumor cells that express the target receptor at low levels, leading to unwanted side effects.
-
Poor Pharmacokinetics: The this compound may have a short half-life in circulation, limiting its ability to reach the tumor at therapeutic concentrations.
-
Instability and Aggregation: The recombinant protein may be unstable or prone to aggregation, which can affect its activity and immunogenicity.
Troubleshooting Guides
This section provides step-by-step guidance to address specific issues you may encounter during your experiments.
Guide 1: Low Therapeutic Efficacy
Problem: The this compound shows potent activity in vitro but has limited or no effect on tumor growth in vivo.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Pharmacokinetics (PK) | 1. Conduct a PK study: Determine the half-life, clearance, and distribution of your this compound in the chosen animal model. 2. Modify the this compound: Consider strategies to extend the half-life, such as PEGylation or fusion to an albumin-binding domain. 3. Optimize the dosing schedule: Based on the PK data, adjust the dosing frequency to maintain therapeutic concentrations at the tumor site. |
| Inadequate Tumor Penetration | 1. Analyze tumor histology: Assess the vascularization and stromal density of the tumor, as these can be barriers to drug delivery. 2. Consider alternative administration routes: Intratumoral injection may be more effective for poorly vascularized tumors. 3. Enhance delivery: Explore the use of nanoparticles or other delivery systems to improve tumor accumulation. |
| Low Target Receptor Expression in vivo | 1. Confirm receptor expression in xenografts: Analyze tumor tissue from your animal model to verify that the target receptor is expressed at sufficient levels. Receptor expression can sometimes be downregulated in vivo. 2. Select a different tumor model: Choose a cell line or PDX model with higher and more stable target expression. |
| Neutralizing Anti-Drug Antibodies (ADAs) | 1. Assess immunogenicity: Measure ADA levels in treated animals. 2. Modify the this compound: Use in silico tools to predict and engineer out immunogenic epitopes. 3. Immunosuppression: In some cases, co-administration of an immunosuppressive agent may be considered, but this can interfere with the evaluation of immune-mediated anti-tumor effects. |
Guide 2: Managing Vascular Leak Syndrome (VLS)
Problem: Animals exhibit signs of VLS, such as rapid weight gain, edema, and respiratory distress, leading to premature euthanasia.
Causality: VLS is often a dose-limiting toxicity of immunotoxins and is thought to be caused by damage to vascular endothelial cells.
Mitigation Strategies:
| Strategy | Protocol |
| Prophylactic Corticosteroid Administration | 1. Rationale: Corticosteroids like dexamethasone have been shown to prevent or reduce the severity of VLS without significantly compromising the anti-tumor activity of immunotoxins. 2. Protocol: Administer dexamethasone prophylactically before and/or concurrently with the this compound. The exact dosing and schedule should be optimized for your specific model and this compound. |
| Dose and Schedule Optimization | 1. Reduce the dose: Lowering the dose of the this compound may reduce the severity of VLS. 2. Modify the schedule: Administering the total dose over a longer period (e.g., daily for five days instead of a single bolus) may be better tolerated. |
| Animal Model Selection | 1. Rats as a potential model: Rats have been shown to be a more sensitive model for immunotoxin-induced VLS compared to mice. 2. SJL mice: This inbred mouse strain has been identified as a model for systemic capillary leak syndrome and may be useful for studying VLS. |
Guide 3: Addressing Off-Target Toxicity
Problem: Animals show signs of toxicity in organs known to express the target receptor at low levels.
Causality: The high potency of diphtheria toxin can lead to the killing of non-tumor cells that express even low levels of the target receptor.
Troubleshooting Protocol:
-
Assess Off-Target Binding:
-
Perform biodistribution studies using a labeled version of your this compound to identify organs with significant uptake.
-
Conduct immunohistochemistry on major organs to map the expression of the target receptor.
-
-
Modify the Targeting Moiety:
-
Affinity Modulation: Engineer the targeting moiety to have a lower affinity for the receptor. This can reduce binding to cells with low receptor density while maintaining sufficient binding to high-expressing tumor cells.
-
Avidity Engineering: Use monovalent or bivalent targeting formats to fine-tune the binding properties.[5][6]
-
-
Dose Optimization:
-
Carefully titrate the dose to find a level that is effective against the tumor but below the threshold for significant off-target toxicity.
-
Guide 4: Formulation and Stability Issues
Problem: The this compound formulation is unstable, leading to aggregation, loss of activity, and inconsistent results.
Causality: Recombinant proteins can be sensitive to their formulation environment, including pH, ionic strength, and the presence of excipients.
Formulation Optimization Protocol:
-
Buffer Selection:
-
Choose a buffer system that maintains a pH where the protein is most stable. Common buffers for protein formulations include phosphate, citrate, acetate, and histidine.[11]
-
-
Excipient Screening:
-
Stabilizers: Sugars (e.g., sucrose, trehalose) and amino acids (e.g., arginine, glycine) can be added to stabilize the protein structure.[2]
-
Surfactants: Non-ionic surfactants like polysorbate 20 or 80 are often included at low concentrations (e.g., 0.01-0.1%) to prevent surface adsorption and aggregation.
-
-
Storage and Handling:
-
Store the formulated this compound at the recommended temperature (typically 2-8°C or frozen).
-
Avoid repeated freeze-thaw cycles.
-
Before use, gently bring the solution to room temperature. Do not vortex or shake vigorously.
-
Data Presentation and Experimental Protocols
Quantitative Data Tables
Table 1: Example Dosing Regimens for this compound in Mouse Models
| This compound | Animal Model | Tumor Model | Dose | Administration Route & Schedule | Reference |
| CRM197 | NOD/SCID Mice | Triple-Negative Breast Cancer (MDA-MB-231) | 1, 5, 10, or 50 mg/kg | Intravenous, various schedules | [4] |
| Denileukin Diftitox | C57BL/6 Mice | Epithelial Ovarian Cancer (ID8) | 1 or 5 mcg/day | Intraperitoneal, various schedules | |
| Anti-CD19 DT | NSG Mice | B-cell Lymphoma (JeKo-1) | Not specified | Not specified | [5] |
| Anti-CCR4 DT | NSG Mice | T-cell Acute Lymphoblastic Leukemia | Not specified | Not specified | [6] |
Table 2: Common Formulation Components for In Vivo Protein Delivery
| Component | Function | Typical Concentration Range | Reference |
| Buffering Agent (e.g., Phosphate, Histidine) | Maintain pH for stability | 10-50 mM | [11] |
| Stabilizer (e.g., Sucrose, Trehalose, Arginine) | Protect against physical and chemical degradation | 1-10% (sugars), 50-250 mM (amino acids) | [2] |
| Surfactant (e.g., Polysorbate 20/80) | Prevent surface adsorption and aggregation | 0.01-0.1% | |
| Tonicity Modifier (e.g., NaCl) | Adjust osmolality for physiological compatibility | To achieve isotonicity (approx. 290 mOsm/kg) |
Experimental Protocols
Protocol 1: General Workflow for In Vivo Efficacy Study
-
Animal Model Preparation:
-
Implant tumor cells or tissue into the appropriate mouse strain (e.g., subcutaneous or orthotopic injection).[8]
-
Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
-
Randomization and Grouping:
-
Randomize animals into treatment and control groups with similar average tumor volumes.[8]
-
-
This compound Formulation and Administration:
-
Prepare the this compound formulation according to a validated protocol.
-
Administer the this compound and vehicle control according to the predetermined dose, route, and schedule.
-
-
Monitoring:
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.
-
Monitor animal body weight and overall health status.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and collect tumors and major organs for analysis (e.g., histology, immunohistochemistry, biomarker analysis).
-
Analyze the data to determine the effect of the this compound on tumor growth.
-
Protocol 2: Assessment of Vascular Leak Syndrome (VLS)
-
Animal Model:
-
Use a sensitive animal model, such as rats or SJL mice.
-
-
This compound Administration:
-
Administer the this compound at doses expected to induce VLS.
-
-
VLS Assessment:
-
Evans Blue Dye Extravasation: This is a common method to quantify vascular permeability.
-
Inject Evans blue dye intravenously.
-
After a set time, perfuse the animals to remove intravascular dye.
-
Harvest organs (e.g., lungs, liver) and quantify the amount of extravasated dye.
-
-
Clinical Signs: Monitor for rapid weight gain, edema, and changes in hematocrit and serum albumin levels.
-
Visualizations
Mechanism of Action of Diphtheria Toxin-Based Targeted Therapy (this compound)
Caption: The stepwise mechanism of this compound action, from receptor binding to cell death.
Experimental Workflow for In Vivo this compound Efficacy Study
Caption: A generalized workflow for conducting this compound efficacy studies in animal models.
References
- 1. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 2. Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Stability of Therapeutic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advanced protein formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Buffers in Protein Formulations. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of a diphtheria toxin based antiporcine CD3 recombinant immunotoxin. | Semantic Scholar [semanticscholar.org]
- 8. US20010031726A1 - Mixed buffer system for stabilizing polypeptide formulations - Google Patents [patents.google.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. WO2020205716A1 - Compositions and methods for stabilizing protein-containing formulations - Google Patents [patents.google.com]
- 11. Development of a diphtheria toxin based antiporcine CD3 recombinant immunotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of Buffers in Protein Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates [mdpi.com]
- 14. Diphtheria-toxin based anti-human CCR4 immunotoxin for targeting human CCR4(+) cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
DPTN Dose-Response Curve Optimization: A Technical Support Guide
Welcome to the technical support center for DPTN (Dipentyl-1,2,3-triazole-4,5-dicarboxylate) dose-response curve optimization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental characterization of this novel triazole-containing compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the generation of robust, reproducible, and meaningful data. Our approach is grounded in established scientific principles and field-proven insights to empower you in your research.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have when beginning their work with this compound.
Q1: What is the first step in designing a dose-response experiment for a new compound like this compound?
A1: The foundational step is to establish a clear understanding of your experimental system and the expected outcome. This includes selecting an appropriate cell line that is relevant to your research question.[1] It's crucial to ensure the cells are healthy, viable, and not passaged for extended periods.[2] You should also determine a suitable assay to measure the biological response. Common starting points include cytotoxicity or cell viability assays to gauge the compound's general effect on cells.[3][4][5]
Q2: How do I select the appropriate concentration range and spacing for my dose-response curve?
A2: To effectively capture the full dynamic range of the dose-response relationship, it is recommended to use 5-10 concentrations spanning several orders of magnitude.[6][7] A logarithmic or semi-logarithmic dilution series is standard practice. This allows for the clear visualization of the bottom and top plateaus of the curve, as well as the transition phase where the EC50/IC50 is determined.[6] If the potency of this compound is unknown, a broad initial screening with wide concentration steps (e.g., 1 nM to 100 µM) is advisable.
Q3: How should I handle the "zero concentration" point when plotting on a logarithmic scale?
A3: The logarithm of zero is undefined, which presents a practical challenge for plotting. A common and effective method is to normalize your data to the vehicle control (zero concentration) as 100%.[8] You can then plot the subsequent concentrations on a logarithmic scale without displaying the zero value.[8] Alternatively, you can use a categorical axis for the "No Drug" or "Vehicle" control, followed by the logarithmic scale for the compound concentrations.[8]
Q4: What are the critical controls to include in my this compound dose-response assay?
A4: Robust controls are the cornerstone of a reliable experiment. Essential controls include:
-
Vehicle Control: This is your baseline and represents 100% viability or basal activity. The solvent used to dissolve this compound (e.g., DMSO) should be added to these wells at the same final concentration as in the treated wells.
-
Positive Control: A known compound that elicits a maximal response in your assay system. This ensures that the assay is performing as expected.
-
Negative/Blank Control: Wells containing only media and assay reagents (no cells) to determine the background signal.
Troubleshooting Guide: Navigating Experimental Challenges
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your this compound experiments.
Issue 1: High Variability and Poor Reproducibility in My Results
Q: My replicate wells for the same this compound concentration show significant variability, and my results are not consistent between experiments. What could be the cause?
A: High variability is a common hurdle that can often be traced back to inconsistencies in experimental technique. Here’s a systematic approach to diagnosing the source:
-
Cell Seeding and Health:
-
Inconsistent Cell Numbers: Ensure you have an accurate cell count before seeding. Use a consistent and validated method for cell counting. Uneven cell distribution in the wells can be a major source of variability.[9]
-
Cell Health: Only use cells that are in the logarithmic growth phase and exhibit healthy morphology.[9] Over-confluent or stressed cells will respond inconsistently.[2]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter media concentration and affect cell growth.[9] To mitigate this, consider leaving the outer wells filled with sterile water or PBS and not using them for experimental data.[9]
-
-
Compound Handling:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially during serial dilutions, can lead to significant errors in the final compound concentration. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Solubility Issues: this compound, like many small molecules, may have limited aqueous solubility.[10] Poor solubility can lead to precipitation of the compound at higher concentrations, resulting in a lower effective concentration. Visually inspect your solutions for any precipitates.
-
-
Assay Conditions:
-
Incubation Times: Ensure that incubation times with this compound and with assay reagents are consistent across all plates and experiments.
-
Temperature and CO2 Levels: Maintain stable incubator conditions, as fluctuations can impact cell health and metabolism.[1]
-
Issue 2: My Dose-Response Curve Has an Unexpected Shape
Q: My this compound dose-response curve is not a standard sigmoidal shape. I'm observing a U-shaped or biphasic curve. What does this mean?
A: A non-sigmoidal dose-response curve can be a fascinating result, but it's essential to first rule out experimental artifacts before exploring complex biological explanations.[11]
-
Potential Artifacts to Investigate:
-
Compound Interference with Assay Readout: this compound might interfere with the assay chemistry itself. For example, it could be autofluorescent in a fluorescence-based assay or have reducing properties that affect colorimetric assays like the MTT assay.[10][11]
-
Troubleshooting Step: Run a control plate with this compound in cell-free media to check for direct effects on the assay reagents.
-
-
Solvent Cytotoxicity: The solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells at higher concentrations.[11] This can lead to a drop in response at high compound concentrations that is independent of the compound's specific activity.
-
Troubleshooting Step: Run a vehicle control curve with the same concentrations of the solvent used in your this compound dilutions.[11]
-
-
Compound Instability: this compound may degrade over the course of the experiment, especially at certain concentrations or under specific culture conditions.
-
-
Potential Biological Explanations:
-
Off-Target Effects: At higher concentrations, this compound may interact with secondary targets that produce an opposing effect to its primary mode of action.[11]
-
Activation of Opposing Signaling Pathways: Low concentrations of this compound might activate one cellular pathway, while higher concentrations activate a countervailing pathway.[11]
-
Cellular Stress Response: High concentrations of the compound may induce a cellular stress response that counteracts the initial effect observed at lower concentrations.
-
Issue 3: The Dose-Response Curve Does Not Reach a Full Plateau
Q: My this compound dose-response curve does not seem to reach a 0% or 100% effect, even at the highest or lowest concentrations tested. How should I interpret this?
A: An incomplete plateau can have several implications for your data analysis and interpretation.
-
Top Plateau (Maximal Effect) Not Reached:
-
Insufficient Concentration Range: The concentrations of this compound tested may not be high enough to elicit a maximal response.
-
Solution: Extend the concentration range in your next experiment.
-
-
Partial Agonist/Antagonist Activity: this compound may be a partial agonist or antagonist, meaning it cannot produce the full effect of a full agonist or completely block the effect of an agonist, respectively.
-
Solubility Limits: The compound may be precipitating at higher concentrations, preventing a further increase in the observed effect.[12]
-
-
Bottom Plateau (Minimal Effect) Not Reached:
-
Insufficiently Low Concentrations: You may need to test even lower concentrations of this compound to observe the basal response level.
-
Basal Activity: The biological system may have a certain level of basal activity that is not affected by this compound.
-
Data Analysis Consideration: When fitting a dose-response curve, if the plateaus are not well-defined by the data, the calculated EC50/IC50 value can be unreliable.[13] In such cases, you may need to constrain the top and/or bottom of the curve to 100% and 0% respectively during non-linear regression analysis, if biologically justified.[6][13]
Experimental Protocols
Here we provide detailed, step-by-step methodologies for key experiments relevant to generating a this compound dose-response curve.
Protocol 1: MTT Cell Viability Assay
Objective: To determine the effect of this compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cell line
-
Complete cell culture medium
-
96-well clear-bottom black plates[14]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells, ensuring they are healthy and in the log growth phase.[2]
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[15]
-
Include wells for "no cell" blanks.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2x concentrated serial dilution of this compound in complete medium from your stock solution.
-
Carefully remove the old medium from the cells and add 100 µL of the this compound dilutions or control medium to the appropriate wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO₂, allowing viable cells to convert the MTT into formazan crystals.
-
Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 1 hour at room temperature, protected from light, with gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no cell" blanks from all other values.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control.
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Objective: To quantify this compound-induced cytotoxicity by measuring the release of LDH from damaged cells.[3]
Materials:
-
This compound stock solution
-
Selected cell line
-
Complete cell culture medium (phenol red-free recommended to reduce background)[14]
-
96-well plate
-
Commercially available LDH assay kit (containing substrate, cofactor, and diaphorase)
-
Lysis buffer (provided with the kit or 1% Triton X-100)
-
Stop solution (provided with the kit)
-
Microplate reader (absorbance at ~490 nm)
Methodology:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
Include wells for a "maximum LDH release" control.
-
-
Assay Procedure:
-
To the "maximum LDH release" control wells, add 10 µL of lysis buffer 45 minutes before the end of the incubation period.
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition:
-
Measure the absorbance at ~490 nm.
-
Subtract the background absorbance (from "no cell" controls) from all values.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
-
Visualizations and Data Presentation
Data Summary Table
The following table provides a template for summarizing your dose-response data for this compound.
| This compound Conc. (µM) | Log(Conc.) | % Viability (Mean) | Standard Deviation |
| 0 (Vehicle) | N/A | 100 | 5.2 |
| 0.01 | -2 | 98.5 | 4.8 |
| 0.1 | -1 | 92.1 | 5.1 |
| 1 | 0 | 75.4 | 4.3 |
| 10 | 1 | 48.9 | 3.9 |
| 100 | 2 | 15.6 | 2.8 |
| 1000 | 3 | 5.1 | 1.9 |
Diagrams
Experimental Workflow for Dose-Response Curve Generation
Caption: Workflow for generating a dose-response curve for this compound.
Troubleshooting Decision Tree for Unexpected Curves
Caption: A decision tree for troubleshooting unexpected dose-response curves.
References
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. [Link]
-
Technology Networks. (2025, September 25). High-Throughput Screening in Drug Discovery Explained. [Link]
-
Challenges in Secondary Analysis of High Throughput Screening Data. (n.d.). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. [Link]
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]
-
GraphPad. (2025). Troubleshooting fits of dose-response curves - GraphPad Prism 10 Curve Fitting Guide. [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]
-
Pharmaron. (n.d.). Enhance Drug Efficacy With Cell-Based Assays. [Link]
-
PubMed. (2002). Signaling pathways of D3-phosphoinositide-binding kinases in T cells and their regulation by PTEN. [Link]
-
PubMed. (1972). The mechanism of action of DNP on phospholipid bilayer membranes. [Link]
-
GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188. [Link]
-
Reddit. (2013, June 25). Need help with dose response graph plotting!. [Link]
-
Oxford Academic. (2015, March 7). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. [Link]
-
NIH. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. [Link]
-
YouTube. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. [Link]
-
PubMed. (2025, September 9). Diabetic Peripheral Neuropathy: Pathophysiology and New Insights into the Mechanism of Action of High-Concentration Topical Capsaicin. [Link]
-
ResearchGate. (2013, September 19). What is the best method for plotting the dose response curve of drug combinations?. [Link]
-
NIH. (n.d.). Designing drug response experiments and quantifying their results. [Link]
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). [Link]
-
Pest Management Science. (2025, October 24). Perspective: common errors in dose–response analysis and how to avoid them. [Link]
-
PubMed. (2017, April 26). Pharmacological Activity and Clinical Use of PDRN. [Link]
-
ResearchGate. (n.d.). Deep neural network algorithm for drug target identification, deepDTnet. [Link]
-
YouTube. (2023, July 17). How to plot a dose response curve using Graphpad Prism #dose #response #pharmacology #graphpad. [Link]
-
ResearchGate. (n.d.). Downregulation of the neurotrophin-MAPK signaling pathway in DPN. [Link]
-
PubMed. (1977, February). The mechanism of action of diphenylhydantoin or invertebrate neurons. I. Effects on basic membrane properties. [Link]
-
ACS Publications. (2025, January 30). Quantitation and Error Measurements in Dose–Response Curves. [Link]
-
PubMed. (n.d.). Functional receptors and intracellular signal pathways of midkine (MK) and pleiotrophin (PTN). [Link]
-
NIH. (n.d.). PTN Signaling: Components and Mechanistic Insights in Human Ovarian Cancer. [Link]
-
NIH. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
ResearchGate. (n.d.). Receptors and signaling pathways possibly involved in PTN signaling. [Link]
-
NIH. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. [Link]
-
MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
-
PubMed Central. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. [Link]
-
Nuvisan. (n.d.). Accelerate drug discovery with advanced target identification and validation services. [Link]
-
NIH. (2025, May 13). Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. [Link]
-
Cell Biolabs, Inc. (n.d.). Cell Viability and Cytotoxicity Assay. [Link]
-
Aragen Life Sciences. (n.d.). Target Identification and Validation. [Link]
-
Scilight Press. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]
-
WJBPHS. (n.d.). Target identification and validation in research. [Link]
-
NIH. (n.d.). Dehydroepiandrosterone Biosynthesis, Role, and Mechanism of Action in the Developing Neural Tube. [Link]
Sources
- 1. biocompare.com [biocompare.com]
- 2. pharmaron.com [pharmaron.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 5. media.sciltp.com [media.sciltp.com]
- 6. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 7. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. marinbio.com [marinbio.com]
- 10. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. graphpad.com [graphpad.com]
- 14. selectscience.net [selectscience.net]
- 15. Signaling pathways of D3-phosphoinositide-binding kinases in T cells and their regulation by PTEN - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating Di-n-pentyl Phthalate (DPTN) Toxicity in Cell Culture: A Technical Support Guide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering toxicity with Di-n-pentyl phthalate (DPTN) in cell culture experiments. Here, we address common challenges through a comprehensive question-and-answer format, offering troubleshooting strategies and detailed experimental protocols grounded in scientific expertise. Our focus is on not just what to do, but why each step is critical for maintaining experimental integrity and obtaining reliable, reproducible data.
Section 1: Frequently Asked Questions (FAQs) about this compound Toxicity
This section addresses foundational questions regarding the use of this compound in cell culture and the common issues that arise.
Q1: What is this compound and why is it causing toxicity in my cell cultures?
A1: Di-n-pentyl phthalate (this compound), also known as dipentyl phthalate, is a phthalate ester primarily used as a plasticizer to enhance the flexibility and durability of plastics.[1] In a laboratory setting, it can be introduced intentionally as an experimental compound or unintentionally as a leachate from plastic labware.
The toxicity of this compound in cell culture is primarily attributed to its ability to induce oxidative stress .[2][3] Phthalates and their metabolites can interfere with cellular redox balance, leading to an overproduction of reactive oxygen species (ROS). This excess of ROS can damage cellular components, including lipids, proteins, and DNA, ultimately triggering pathways that lead to apoptosis (programmed cell death) and necrosis.[4][5]
Q2: What are the typical signs of this compound-induced toxicity in my cell cultures?
A2: The observable signs of this compound toxicity can range from subtle to severe, depending on the concentration, exposure duration, and cell type. Common indicators include:
-
Reduced Cell Viability and Proliferation: A noticeable decrease in the rate of cell growth or an increase in cell death. This is often the first quantitative indicator of toxicity.
-
Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture surface. You may also observe an increase in floating cells and cellular debris in the media.
-
Induction of Apoptosis: Look for signs of programmed cell death, such as membrane blebbing, cell shrinkage, and the formation of apoptotic bodies.
-
Increased Oxidative Stress: While not visually apparent, this is a key underlying mechanism that can be measured using specific assays.
Q3: At what concentrations does this compound typically become toxic to cells?
A3: The toxic concentration of this compound is highly dependent on the cell line and the duration of exposure. There is a lack of standardized IC50 (half-maximal inhibitory concentration) values for this compound across a wide range of cell lines in publicly available literature. For other phthalates, such as Di-n-butyl phthalate (DBP), toxic effects in vitro have been observed in the µg/mL range.[5] For a mixture of phthalates, proliferative effects have been seen at concentrations as low as 33.33 ppt.[6]
Given this variability, it is crucial to perform a dose-response experiment to determine the IC50 of this compound for your specific cell line and experimental conditions. This will establish a baseline for understanding the toxic potential of this compound in your system.
Q4: How can I be sure that the toxicity I'm observing is from this compound and not another source?
A4: This is a critical aspect of troubleshooting. Here’s how to approach this:
-
Vehicle Control: Always include a vehicle control in your experiments. This compound is often dissolved in a solvent like DMSO. Your vehicle control should contain the highest concentration of the solvent used in your this compound-treated groups. This will help you differentiate between the toxicity of this compound and the solvent.
-
Positive Control: Use a known inducer of oxidative stress or apoptosis (e.g., hydrogen peroxide or staurosporine) as a positive control. This will validate that your assays for detecting toxicity are working correctly.
-
Systematic Troubleshooting: If you suspect this compound contamination from labware, try using glass or polypropylene (PP) labware instead of polystyrene (PS) or polyvinyl chloride (PVC) to see if the toxicity is reduced.
Section 2: Troubleshooting Guide for this compound-Induced Toxicity
This section provides a structured approach to troubleshooting common problems encountered when working with this compound.
Issue 1: High levels of cell death even at low concentrations of this compound.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| High sensitivity of the cell line | Perform a dose-response curve with a wider range of this compound concentrations (e.g., from nanomolar to millimolar) to accurately determine the IC50 value for your specific cell line. | Different cell lines have varying sensitivities to toxicants due to differences in metabolism, membrane composition, and antioxidant capacity. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells (typically <0.1% v/v). Run a vehicle-only control. | Solvents like DMSO can be toxic to cells at higher concentrations and can confound the interpretation of this compound's effects. |
| Contamination of this compound stock | Prepare a fresh stock of this compound from a reliable source. Filter-sterilize the stock solution before use. | The this compound stock may have degraded or become contaminated, leading to unexpected toxicity. |
Issue 2: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Variability in cell health and density | Standardize your cell seeding density and ensure cells are in the logarithmic growth phase before treatment. Monitor cell health and morphology closely. | The physiological state of the cells at the time of treatment can significantly impact their response to a toxicant. |
| Inconsistent this compound preparation | Always prepare fresh dilutions of this compound from a stock solution for each experiment. Vortex thoroughly before adding to the culture medium. | This compound may not be stable in culture medium for extended periods, and inconsistent preparation can lead to variability in the effective concentration. |
| Leaching of phthalates from labware | Use glass or phthalate-free plasticware for preparing and storing this compound solutions and for cell culture. | Standard plastic labware can leach phthalates, which can add to the total phthalate concentration in your experiment, leading to inconsistent results. |
Issue 3: Suspected oxidative stress as the primary cause of toxicity.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| This compound-induced ROS production | Measure intracellular ROS levels using a fluorescent probe like DCFH-DA. (See Protocol 2) | Directly measuring ROS will confirm if oxidative stress is a key mechanism of this compound toxicity in your cell model.[2] |
| Depletion of endogenous antioxidants | Co-treat cells with this compound and an antioxidant like N-acetylcysteine (NAC) or Vitamin E. (See Protocol 4) | If an antioxidant rescues the cells from this compound-induced toxicity, it provides strong evidence that oxidative stress is the primary mechanism of cell death.[7][8] |
Section 3: Visualizing the Mechanism of this compound Toxicity
The following diagram illustrates the proposed signaling pathway for this compound-induced cytotoxicity, highlighting the central role of oxidative stress.
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Section 4: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to assess and mitigate this compound toxicity.
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT)
Objective: To determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
Your cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 100 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A good starting range is 0.1 µM to 1000 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control (medium only).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or controls to the appropriate wells.
-
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
-
Protocol 2: Measuring Intracellular ROS Production using DCFH-DA
Objective: To quantify the generation of reactive oxygen species in cells following this compound treatment.
Materials:
-
Cells treated with this compound (and appropriate controls) in a 96-well black, clear-bottom plate
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence plate reader (Excitation/Emission: ~485/535 nm)
-
Positive control (e.g., 100 µM H₂O₂)
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations (e.g., below, at, and above the IC50) for a shorter duration (e.g., 1-6 hours), as ROS production is often an early event.
-
DCFH-DA Loading:
-
Prepare a fresh 10 µM working solution of DCFH-DA in pre-warmed HBSS or serum-free medium.
-
Remove the this compound-containing medium and wash the cells twice with warm HBSS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 30-45 minutes, protected from light.
-
Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with warm HBSS.
-
Add 100 µL of HBSS to each well.
-
Immediately measure the fluorescence intensity using a plate reader.
-
-
Data Analysis: Normalize the fluorescence intensity of the this compound-treated cells to the vehicle control to determine the fold-change in ROS production.
Protocol 3: Assessing Apoptosis via Caspase-3/7 Activity Assay
Objective: To measure the activity of executioner caspases 3 and 7 as an indicator of apoptosis.
Materials:
-
Cells treated with this compound in a white-walled 96-well plate
-
Commercially available Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
-
Positive control (e.g., 1 µM staurosporine)
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for a duration sufficient to induce apoptosis (e.g., 12-48 hours).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay Protocol:
-
Allow the plate and the reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents by gently shaking the plate for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal of the this compound-treated cells to the vehicle control to determine the fold-change in caspase-3/7 activity.
Protocol 4: Mitigating this compound Toxicity with Antioxidants
Objective: To determine if antioxidants can rescue cells from this compound-induced cytotoxicity.
Procedure:
-
Experimental Design: Set up your experiment with the following groups:
-
Vehicle Control
-
This compound only (at a concentration known to cause toxicity, e.g., IC50)
-
Antioxidant only (e.g., 1-5 mM N-acetylcysteine or 10-50 µM Vitamin E)
-
This compound + Antioxidant (co-treatment)
-
-
Treatment: Add the respective treatments to your cells. For co-treatment, you can add the antioxidant and this compound simultaneously or pre-treat with the antioxidant for 1-2 hours before adding this compound.
-
Assessment: After the desired incubation period, assess cell viability (Protocol 1) and/or ROS production (Protocol 2).
-
Data Analysis: Compare the results of the this compound-only group with the this compound + Antioxidant group. A significant increase in cell viability or a decrease in ROS production in the co-treated group indicates that the antioxidant is mitigating this compound's toxic effects.
Section 5: Safe Handling of this compound
As a substance with reproductive toxicity, proper handling of this compound is crucial.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile gloves are a common choice).[10]
-
Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[11]
-
Disposal: Dispose of this compound and any contaminated materials as hazardous waste according to your institution's and local regulations.[12]
References
- Capot Chemical. (2025, December 27).
- Synerzine. (2018, June 22).
- Pandey, S., & Bhattacharya, A. (2024). Antioxidants in mitigating phthalate-induced male reproductive toxicity: A comprehensive review. Chemosphere, 363, 143297.
-
Capot Chemical. (n.d.). MSDS of dipentyl phthalate. Retrieved January 5, 2026, from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Dipentylphthalate. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (n.d.). Caspase 3 activation. Only camptothecin and the 2EH samples presented... [Image]. Retrieved January 5, 2026, from [Link]
- Al-Saleh, I. A., Al-Doush, I., Al-Rajudi, T., Al-Rouqi, R., & Al-Qudaihi, G. (2023). Role of mitochondrial disruption and oxidative stress in plasticizer phthalate-induced cytotoxicity to human bone osteoblasts. Scientific Reports, 13(1), 13009.
- Kim, J. Y., Park, S. M., & Kim, H. S. (2025). N-actylcysteine inhibits diethyl phthalate-induced inflammation via JNK and STAT pathway in RAW264.7 macrophages. BMC Molecular and Cell Biology, 26(1), 1-11.
-
ResearchGate. (n.d.). Preventive antioxidant strategies to reduce the effects of phthalate exposure on reproductive health. Retrieved January 5, 2026, from [Link]
- de Souza, M. R., de Oliveira, R., da Silva, J., Grisolia, C. K., & de Oliveira, D. P. (2021). Di-n-butyl and di-iso-pentyl phthalates and their mixture increase oxidative stress and embryo-larval malformations in zebrafish (Danio rerio). Brazilian Journal of Biology, 82, e240521.
- Dhanya, C. R., Gayathri, N. S., Mithra, K., Nair, K. V. N., & Kurup, P. A. (2004). Vitamin E prevents deleterious effects of di (2-ethyl hexyl) phthalate, a plasticizer used in PVC blood storage bags. Indian Journal of Experimental Biology, 42(9), 871–875.
- Erkekoglu, P., Kocer-Gumusel, B., & Yilmaz, B. (2018). Phthalate induced toxicity in prostate cancer cell lines and effects of alpha lipoic acid. Bratislavske Lekarske Listy, 119(12), 778–785.
- Dhanya, C. R., Gayathri, N. S., Mithra, K., Neelakantan Nair, K. V., & Kurup, P. A. (2004). Vitamin E prevents deleterious effects of di (2-ethyl hexyl) phthalate, a plasticizer used in PVC blood storage bags. Indian journal of experimental biology, 42(9), 871-875.
- Liu, Y., et al. (2021). Effects of Phthalate Esters (PAEs) on Cell Viability and Nrf2 of HepG2 and 3D-QSAR Studies. International Journal of Molecular Sciences, 22(11), 6035.
- Hlisníková, H., et al. (2021). Effects and Mechanisms of Phthalates' Action on Reproductive Processes and Reproductive Health: A Literature Review. International Journal of Molecular Sciences, 22(16), 8549.
- Wang, Y., et al. (2019). Deoxypodophyllotoxin inhibits cell viability and invasion by blocking the PI3K/Akt signaling pathway in human glioblastoma cells. Oncology Letters, 18(5), 5145-5152.
- Kumar, A., Singh, A., & Kumar, A. (2021). Protective Effects of N-Acetylcysteine on Dipentyl Phthalate Induced Cognitive Dysfunction and Brain Oxidative Stress in Mice. Pharmaceutical and Biomedical Research, 7(3), 205-215.
-
ResearchGate. (n.d.). Impact of Phthalates on Oxidative Stress Metabolism: A Key Mechanism Contributes to the Disease Pathogenesis. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (n.d.). N-actylcysteine inhibits diethyl phthalate-induced inflammation via JNK and STAT pathway in RAW264.7 macrophages. Retrieved January 5, 2026, from [Link]
-
Endocrine Disruption Exchange. (n.d.). Di-n-pentylphthalate (DPP), CAS no.131-18-0. Retrieved January 5, 2026, from [Link]
- Verma, A., & Kumar, A. (2017). N-acetylcysteine prevents cadmium-induced apoptosis in human breast cancer MDA-MB468 cell line. Cellular & Molecular Biology, 63(1), 108-113.
- El-Malkey, N., & El-Sawy, S. (2024). Molecular Mechanisms of Phthalate-Induced Hepatic Injury and Amelioration by Plant-Based Principles. Toxics, 12(3), 185.
- Lee, J., et al. (2024). Elucidating the mechanisms and mitigation strategies for six-phthalate-induced toxicity in male germ cells. Journal of Animal Science and Technology, 66(4), 287-301.
-
ResearchGate. (n.d.). Inhibition of di(2-ethylhexyl) phthalate (DEHP)-induced endocrine disruption by co-treatment of vitamins C and E and their mechanism of action. Retrieved January 5, 2026, from [Link]
- Zhang, X. J., et al. (2014). [Di-(2-ethylhexyl) phthalate activates the apoptosis Caspase pathway in rat Leydig cells in vitro]. Zhonghua Nan Ke Xue, 20(12), 1074-1078.
-
ResearchGate. (n.d.). PROTECTIVE EFFECT OF N-ACETYLCYSTEINE (NAC) AGAINST DI-ETHYLHEXYL PHTHALATE (DEHP) INDUCED PULMONARY TOXICITY IN MALE ALBINO RATS (HISTOLOGICAL AND IMMUNOHISTOCHEMICAL STUDY). Retrieved January 5, 2026, from [Link]
- Yildirim, S., et al. (2023). Vitamin E Enhances Cell Viability and the Osteogenic Differentiation of Cell Spheroids Made of Gingiva-Derived Stem Cells. International Journal of Molecular Sciences, 24(8), 7011.
- Yilmaz, B., et al. (2015). In Vitro Effects of Phthalate Mixtures on Colorectal Adenocarcinoma Cell Lines. Journal of Environmental Pathology, Toxicology and Oncology, 34(2), 101-107.
-
ResearchGate. (n.d.). Activation of caspase-3 by DEHP in HEK-293 cells. [Image]. Retrieved January 5, 2026, from [Link]
- Ueno, M., et al. (2001). Impaired activation of caspase cascade during cell death induced by newly synthesized singlet oxygen generator, 1-buthylnaphthalene-4-propionate endoperoxide.
- Chen, X., et al. (2022). The Regulatory Effects and the Signaling Pathways of Natural Bioactive Compounds on Ferroptosis. Nutrients, 14(3), 654.
- U.S. Environmental Protection Agency. (2025, May 7).
- Kruman, I. I. (2004). The Jekyll and Hyde Functions of Caspases. Journal of Signal Transduction, 9(3-4), 127-135.
-
AnyGenes. (n.d.). Stress & Toxicity Signaling Pathway. Retrieved January 5, 2026, from [Link]
- Hannon, P. R., & Flaws, J. A. (2015). Di-n-Butyl Phthalate Disrupts the Expression of Genes Involved in Cell Cycle and Apoptotic Pathways in Mouse Ovarian Antral Follicles. Biology of Reproduction, 92(5), 126.
- Chen, P., et al. (2021). Signaling Pathways Involved in Manganese-Induced Neurotoxicity. Antioxidants, 10(12), 1908.
- Kim, Y. H., et al. (2020). Di(2-ethylhexyl) phthalate promotes lung cancer cell line A549 progression via Wnt/β-catenin signaling. Molecular and Cellular Toxicology, 16, 289-297.
Sources
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Di-n-Butyl Phthalate Disrupts the Expression of Genes Involved in Cell Cycle and Apoptotic Pathways in Mouse Ovarian Antral Follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Effects of Phthalate Mixtures on Colorectal Adenocarcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidants in mitigating phthalate-induced male reproductive toxicity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin E prevents deleterious effects of di (2-ethyl hexyl) phthalate, a plasticizer used in PVC blood storage bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vitamin E, Tocopherol, in Cell Culture [sigmaaldrich.com]
- 10. synerzine.com [synerzine.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. capotchem.com [capotchem.com]
Technical Support Center: Navigating Challenges with DPTN in Long-Term Studies
This guide is designed for researchers, scientists, and drug development professionals utilizing the putative PINK1 activator DPTN in long-term experimental models. The unique challenges of extended studies require careful planning and troubleshooting to ensure data integrity and reproducibility. This resource provides a framework for identifying, understanding, and mitigating common issues in a direct question-and-answer format.
Section 1: In Vitro Long-Term Efficacy & Stability
Q1: My initial experiments with this compound showed potent PINK1/Parkin pathway activation, but in my long-term (multi-week) cell culture model, the effect seems to diminish over time, requiring escalating doses. What is the likely cause?
A1: This is a frequently encountered issue and often points to the chemical stability of the compound in the complex environment of cell culture medium. The primary suspect is the degradation of this compound, which can be influenced by several factors inherent to long-term culture.
-
Causality: Many bioactive small molecules are susceptible to degradation in aqueous, protein-rich environments like cell culture media. Components in the media or cellular metabolic byproducts can lead to hydrolysis, oxidation, or enzymatic modification of the compound. For compounds like putative PINK1/Parkin activators, this can result in a progressive loss of the active concentration, leading to a decline in the desired biological effect.[1] Maintaining consistent media pH and osmolality is critical, as deviations can impact both cell health and compound stability.[2]
Troubleshooting & Validation Protocol:
-
Confirm Cellular Health: First, rule out cellular factors. Perform a standard viability assay (e.g., Trypan Blue, CellTiter-Glo®) and check for morphological changes to ensure the decline in efficacy is not due to deteriorating cell health or senescence in your long-term culture.
-
Assess Compound Stability in Media: The most direct way to test for compound degradation is to measure its concentration in your specific culture medium over time.
Experimental Protocol: this compound Stability Assessment via LC-MS/MS
This protocol provides a robust method for quantifying this compound concentration in cell culture medium over a typical experimental time course.
-
Preparation: Prepare a working stock of this compound in DMSO. Spike your complete cell culture medium (including serum) to your final experimental concentration (e.g., 10 µM). Prepare a parallel control flask of medium spiked with DMSO vehicle only.
-
Incubation: Incubate the this compound-containing medium and control medium in your standard cell culture incubator (37°C, 5% CO₂).
-
Time-Point Sampling: At designated time points (e.g., 0, 8, 24, 48, 72, and 96 hours), collect an aliquot (e.g., 100 µL) from both the this compound and control media. Store samples immediately at -80°C.
-
Sample Processing: For analysis, thaw samples and perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile containing an appropriate internal standard. Vortex vigorously and centrifuge at high speed (e.g., 16,000 x g for 10 minutes at 4°C) to pellet precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an analysis vial and inject it into a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system. Develop a method to separate this compound from media components and quantify it based on a standard curve.
-
Data Interpretation: Plot the concentration of this compound versus time. A significant decrease over the time course confirms instability. This allows you to calculate the compound's half-life in your specific experimental conditions and adjust your dosing regimen accordingly (e.g., more frequent media changes or a continuous infusion model if available).
Workflow for this compound Stability Assessment
Caption: A step-by-step workflow for assessing this compound stability in cell culture.
Section 2: Specificity and Off-Target Effects
Q2: I am observing unexpected phenotypes in my long-term this compound-treated models, such as altered proliferation rates or activation of stress-response pathways. How can I determine if these are on-target PINK1-mediated effects or off-target liabilities?
A2: This is a critical question for validating your findings. All small molecule inhibitors and activators have the potential for off-target effects, and these can become more pronounced in long-term studies. Some putative PINK1/Parkin activators have been shown to induce mild mitochondrial stress and activate the integrated stress response independent of the PINK1/Parkin pathway.[3][4] It is essential to systematically dissect on-target versus off-target phenomena.
-
Causality: Off-target effects arise when a compound interacts with unintended proteins or cellular components.[5] This can be due to structural similarities between the intended target and other proteins or the chemical reactivity of the compound itself. In long-term studies, even low-affinity off-target interactions can lead to significant cumulative biological consequences.
Troubleshooting & Validation Strategy:
A multi-pronged approach is required to build a strong case for on-target activity.
-
Dose-Response Correlation: First, establish a clear dose-response curve for a known on-target effect (e.g., phosphorylation of Ubiquitin at Ser65). Then, determine if the unexpected phenotypes occur within the same concentration range. If the unexpected effects only appear at much higher concentrations, they are more likely to be off-target.
-
Genetic Validation (The Gold Standard): The most definitive method is to use a genetic model where the target is absent.
-
Protocol: Perform your long-term this compound treatment in parallel in your wild-type cells and in cells where PINK1 has been knocked out (KO) or knocked down (shRNA/siRNA).
-
Interpretation:
-
If the unexpected phenotype (e.g., stress pathway activation) persists in the PINK1 KO cells upon this compound treatment, it is definitively an off-target effect.
-
If the phenotype is abolished in the PINK1 KO cells, it is on-target and mediated by PINK1.
-
-
-
Structural Analog Control: If available, use a structurally similar but biologically inactive analog of this compound. This control helps differentiate effects caused by the specific pharmacophore required for PINK1 activation from non-specific effects of the chemical scaffold.
-
Unbiased Global Profiling: For a comprehensive view, consider transcriptomic (RNA-seq) or proteomic (Mass Spectrometry) analysis of cells treated long-term with this compound. This can reveal all pathway perturbations and help identify unexpected off-target signatures.
Logical Framework for Deconvoluting this compound Effects
Caption: A logical framework for distinguishing on-target vs. off-target effects.
Section 3: In Vivo Study Considerations
Q3: I am transitioning my this compound studies to a long-term rodent model and need to select an administration route. What are the key challenges I should anticipate?
A3: Moving from in vitro to in vivo introduces significant pharmacokinetic and pharmacodynamic challenges. The success of a long-term in vivo study hinges on achieving and maintaining a therapeutic concentration of the compound at the target site without causing systemic toxicity.
-
Causality: The physicochemical properties of this compound will dictate its absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can limit absorption, while rapid metabolism (e.g., first-pass effect in the liver) can prevent the compound from ever reaching the target tissue in sufficient amounts.
Key Challenges and Mitigation Strategies by Administration Route
| Route | Key Challenges | Recommended Action & Mitigation |
| Oral Gavage (PO) | Low Bioavailability: Poor aqueous solubility can prevent absorption from the GI tract.First-Pass Metabolism: Compound may be heavily metabolized by the liver before reaching systemic circulation.GI Tract Instability: pH and enzymatic conditions can degrade the compound. | Formulation Development: Test various formulation vehicles (e.g., solutions in PEG400, suspensions in methylcellulose/Tween 80) to improve solubility and absorption.Pharmacokinetic (PK) Study: Conduct a pilot PK study to measure plasma and brain concentrations over time after a single dose to determine the Cmax, Tmax, and half-life. |
| Intraperitoneal (IP) Injection | Precipitation: The compound may precipitate in the peritoneal cavity, leading to poor absorption and potential inflammation.Irritation: The vehicle or compound may cause local irritation or peritonitis with chronic dosing. | Solubility & Vehicle Check: Ensure the compound remains soluble in the chosen vehicle at the dosing concentration. Use biocompatible vehicles (e.g., saline, PBS with a co-solvent like Solutol).Monitor Animal Health: Closely monitor animals for signs of distress, weight loss, or abdominal swelling. Rotate injection sites. |
| Subcutaneous (SC) Injection | Slow/Variable Absorption: Absorption can be slow and dependent on local blood flow.Depot Formation: The compound may form a depot at the injection site, leading to inconsistent release. | Formulation: Use formulations designed for sustained release if consistent exposure is desired. Site Monitoring: Regularly check the injection site for any signs of inflammation, necrosis, or compound precipitation. |
Self-Validating Approach: Regardless of the route, a preliminary pharmacokinetic (PK) study is essential. This is a self-validating step that confirms whether your dosing regimen is achieving the desired exposure in the target tissue (e.g., the brain for neurodegenerative disease models) before you commit to a costly and lengthy efficacy study.
References
- [Placeholder for this compound-specific mechanism paper, if available]
- [Placeholder for this compound-specific stability/PK paper, if available]
-
Cell culture media impact on drug product solution stability. PubMed. [Link][1]
-
Putative PINK1/Parkin activators lower the threshold for mitophagy by sensitizing cells to mitochondrial stress. PubMed Central (PMC). [Link][3][4]
-
The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link][5]
Sources
- 1. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CELL CULTURE MEDIA - Addressing Variability in Dry Powder Mammalian Cell Culture Media [drug-dev.com]
- 3. Putative PINK1/Parkin activators lower the threshold for mitophagy by sensitizing cells to mitochondrial stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Putative PINK1/Parkin activators lower the threshold for mitophagy by sensitizing cells to mitochondrial stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The precision paradox: Off-target effects in gene editing | Drug Discovery News [drugdiscoverynews.com]
Technical Support Center: Troubleshooting DPTN Batch-to-Batch Consistency Issues
Welcome to the technical support center for DPTN (N-[4-(3,5-dimethylphenyl)-5-(4-pyridyl)-1,3-thiazol-2-yl]nicotinamide). This resource is designed for researchers, scientists, and drug development professionals who utilize this potent and selective A3 adenosine receptor (A3AR) antagonist in their experiments. We understand that achieving reproducible, high-quality data is paramount. Batch-to-batch inconsistency of a critical reagent like this compound can introduce significant variability, jeopardizing project timelines and the validity of your results.[1]
This guide provides in-depth, field-proven insights to help you diagnose, troubleshoot, and prevent issues related to this compound variability. We will move beyond simple checklists to explain the scientific rationale behind our recommendations, empowering you to build robust, self-validating experimental systems.
Part 1: Frequently Asked Questions (FAQs): The Fundamentals of this compound Variability
This section addresses the most common foundational questions regarding this compound and the challenge of batch consistency.
Q1: What is this compound and why is it a valuable research tool?
This compound is a high-affinity, selective antagonist for the A3 adenosine receptor (A3AR).[2] Its value lies in its ability to selectively block the activity of this specific receptor subtype across multiple species, including human, mouse, and rat.[3] This makes it an essential pharmacological tool for investigating the physiological and pathophysiological roles of the A3AR in conditions like inflammation, glaucoma, and asthma.[2]
Q2: What does "batch-to-batch consistency" truly mean for a compound like this compound?
Batch-to-batch consistency is the assurance that each new lot of this compound exhibits the same physicochemical properties and biological performance as previous lots.[4][5] For a research compound, this extends beyond a simple purity value on a Certificate of Analysis (CoA). True consistency means that each batch behaves identically in your downstream assays, ensuring that any observed effects are due to your experimental variables, not the reagent itself.[1] Inconsistent batches can introduce risks that are difficult to correct downstream.[1]
Q3: What are the primary causes of batch-to-batch inconsistency with this compound?
Inconsistency is rarely due to a single factor. It typically arises from a combination of issues that can be difficult to pinpoint without a systematic approach. Key contributors include:
-
Variability in Raw Materials and Synthesis Route: Minor changes in starting materials or subtle deviations in the multi-step chemical synthesis can introduce different impurity profiles.[1]
-
Ineffective Purification and Impurity Profiles: Even small amounts of impurities, such as synthetic byproducts or residual solvents, can have their own biological activities, potentially causing off-target effects or altering this compound's solubility and stability.
-
Chemical Instability and Degradation: this compound, like many complex organic molecules, can degrade over time if not stored or handled correctly.[6] Common degradation pathways for pharmaceuticals include hydrolysis, oxidation, and photolysis.[7][8]
-
Physical Properties (Polymorphism): Although less common for compounds used in early-stage research, different batches can sometimes crystallize into different solid forms (polymorphs), which can affect solubility and dissolution rates.
Q4: How can an inconsistent this compound batch compromise my experimental results?
The consequences of using an inconsistent batch can be severe and far-reaching:
-
Poor Data Reproducibility: This is the most common issue, where experiments that once worked suddenly fail or yield different results, leading to wasted time and resources.[9]
-
Shifts in Potency and Efficacy: A batch with lower purity or the presence of an antagonistic impurity can lead to a misleadingly high IC50 value. Conversely, a synergistic impurity could artificially inflate the compound's apparent potency.[10]
-
Unexpected Cytotoxicity or Off-Target Effects: Uncharacterized impurities may be toxic to cells or interact with other biological targets, confounding data interpretation.[11]
-
Failed Assay Development and Validation: During the establishment of new assays, batch variability can make it impossible to achieve stable and reliable performance metrics.
Q5: Are this compound batches from different suppliers interchangeable?
No, they should never be assumed to be interchangeable without a rigorous internal qualification process. Different suppliers may use different synthetic routes, leading to unique impurity profiles. A robust supplier qualification program is critical for any laboratory.[12][13] It is a regulatory expectation and a cornerstone of a functional Quality Management System (QMS) to ensure all external partners meet the same quality standards you require internally.[13]
Part 2: Troubleshooting Guides: From Symptoms to Solutions
This section provides structured, step-by-step guides to diagnose and resolve specific problems encountered during experimentation with this compound.
Problem 1: Inconsistent Biological Activity (e.g., variable IC50/Ki values)
Symptom: You observe significant shifts in the measured potency of this compound between experiments. For example, the IC50 value from a cAMP functional assay or the Ki from a radioligand binding assay fluctuates beyond acceptable limits.[2][3]
The following workflow provides a logical path to deconstruct the problem and identify the root cause.
Caption: Diagnostic workflow for troubleshooting inconsistent this compound activity.
Step 1: Rule Out Experimental System Variability Before scrutinizing the compound, you must validate the assay itself. An experiment that fails to work twice in a row requires thoughtful troubleshooting.[14]
-
Cell Culture Quality Control: The health and identity of your cells are non-negotiable.
-
Authentication: Regularly verify cell line identity using Short Tandem Repeat (STR) analysis for human lines.[9][15] Misidentified or cross-contaminated cell lines are a major source of irreproducible data.[15]
-
Contamination Screening: Routinely test cultures for mycoplasma, which is not visible by microscope but can drastically alter cellular responses.[9]
-
Passage Number & Health: Use cells within a consistent, low passage number range and ensure high viability (>95%) before starting an experiment.[16]
-
-
Reagent and Control Integrity:
-
Confirm that all buffers and media are correctly prepared and within their expiry dates.
-
Verify the performance of your positive and negative controls. If they are not behaving as expected, the issue lies within the assay system, not the this compound batch.[14]
-
Step 2: Comprehensive Physicochemical Characterization of the this compound Batch Do not rely solely on the supplier's CoA. An independent, orthogonal analysis is crucial for verifying the critical quality attributes of each new batch.
-
Identity Confirmation: Use mass spectrometry (MS) to confirm the molecular weight of this compound.
-
Purity Assessment: Use a stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with UV detection, to quantify purity and detect any related impurities or degradants.[17]
-
Concentration Verification: Accurately determine the concentration of your stock solution using UV/Vis spectroscopy, provided you have an accurate extinction coefficient.
| Analytical Method | Purpose | Key Insight Provided |
| Reverse-Phase HPLC | Purity analysis and impurity profiling. | Quantifies this compound as a percentage of all detected components. Reveals the presence of synthetic byproducts or degradants.[17] |
| LC-Mass Spectrometry (LC-MS) | Identity confirmation and impurity identification. | Confirms the molecular weight of the main peak is correct. Can help identify the structures of unknown impurities. |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation. | Confirms the chemical structure of the molecule, serving as a definitive identity test.[18] |
| UV/Vis Spectroscopy | Concentration measurement of solutions. | Provides a quick and accurate way to verify the concentration of a prepared stock solution.[17] |
| Table 1: Key physicochemical analytical methods for this compound characterization. |
Step 3: Assess this compound Stability and Degradation If a freshly prepared solution of a well-characterized batch shows poor activity, the compound may be degrading under your experimental conditions.
-
Review Storage and Handling: Ensure the solid compound and stock solutions are stored under the recommended conditions (typically -20°C or -80°C, protected from light).[6][19] Minimize freeze-thaw cycles.
-
Forced Degradation Study: To understand potential liabilities, perform a forced degradation study. Expose this compound solutions to stress conditions (e.g., acid, base, peroxide, heat, light) and analyze the results by HPLC to identify potential degradants.[8][20] This proactive step helps in developing stability-indicating analytical methods.
Step 4: Implement a Reference Standard Program This is the gold standard for ensuring long-term consistency.
-
Qualify a "Golden Batch": Select a batch of this compound that has been thoroughly characterized (purity, identity, structure) and has shown ideal performance in your key assays.
-
Aliquot and Store: Store this reference standard in small, single-use aliquots under optimal, long-term conditions (e.g., -80°C under inert gas).
-
Side-by-Side Comparison: When a new batch of this compound arrives, run it side-by-side in your primary assay against an aliquot of your reference standard. The new batch must meet pre-defined acceptance criteria relative to the standard to be qualified for use.
Problem 2: Poor Solubility or Precipitate Formation
Symptom: You observe visible precipitate in your this compound stock solution (e.g., in DMSO) or after dilution into aqueous assay buffers.
Step 1: Review Solution Preparation and Handling Protocol The most common cause of precipitation is improper handling.
-
Solvent Quality: Use only high-purity, anhydrous solvents (e.g., DMSO) for stock solutions. Water contamination can significantly reduce solubility.
-
Vessel and Storage: Prepare and store solutions in appropriate containers (e.g., glass vials with PTFE-lined caps).[6] Ensure containers are tightly sealed to prevent absorption of atmospheric moisture.[6]
-
Dissolution Technique: Ensure the compound is fully dissolved before making serial dilutions. Gentle warming or sonication may be required, but must be done cautiously to avoid degradation.
-
Buffer Compatibility: When diluting into aqueous buffers, be mindful of the "salting out" effect. The final concentration of the organic solvent (like DMSO) in the assay should be kept to a minimum (typically <0.5%) and be consistent across all wells.
Step 2: Analyze for Insoluble Impurities An impurity does not need to be biologically active to cause problems; if it is insoluble, it can act as a seed for the precipitation of this compound itself.
-
Filter the Stock Solution: Filter your stock solution through a 0.22 µm syringe filter compatible with your solvent (e.g., PTFE for DMSO). If this resolves the issue in subsequent dilutions, it points to an insoluble particulate in the original solid material.
-
Re-examine HPLC Data: Look for any "late-eluting" peaks in your HPLC chromatogram, which often correspond to more hydrophobic (and thus less water-soluble) impurities.
Problem 3: Unexpected Off-Target Effects or Cellular Toxicity
Symptom: You observe cellular toxicity at concentrations that should be well-tolerated, or you detect modulation of a signaling pathway unrelated to the A3AR.
Caption: Workflow for diagnosing unexpected biological effects.
Step 1: Verify the Selectivity Profile this compound's value comes from its selectivity for A3AR. An apparent off-target effect could be due to a loss of this selectivity.
-
Re-run Binding Assays: Test the problematic batch in binding assays for other adenosine receptor subtypes (A1, A2A, A2B) to empirically confirm its selectivity profile.[3]
-
Compare to Literature Values: The observed Ki values should be in line with published data. Significant deviations suggest a problem with the batch's integrity.
| Receptor Subtype | Human Ki (nM) | Mouse Ki (nM) | Rat Ki (nM) |
| A3AR | 1.65 | 9.61 | 8.53 |
| A1AR | 162 | 411 | 333 |
| A2AAR | 121 | 830 | 1147 |
| A2BAR | 230 | 189 | 163 |
| Table 2: Typical binding affinities (Ki values) of this compound at different adenosine receptors. Data sourced from Guo et al. (2021).[2][3] |
Step 2: High-Resolution Impurity Profiling If selectivity is confirmed, the off-target effect is likely caused by a bioactive impurity.
-
Utilize LC-MS: A high-resolution LC-MS analysis is the best tool for this task. It can detect and provide mass information for minor impurities that may have been missed by standard HPLC-UV analysis.
-
Impurity Identification: If a consistent impurity is found in problematic batches, further work may be needed to isolate and identify the compound to understand its pharmacology.
Step 3: Scrutinize the Supplier Consistent issues with new batches point toward a problem with the supplier's quality control.
-
Request Batch-Specific Data: Ask the supplier for the full analytical data package for the specific batch you received, not just a generic CoA.
-
Conduct a Supplier Audit: For critical long-term projects, a formal audit of the supplier's manufacturing and quality control facilities may be necessary. The supplier qualification process is not a one-time event; it requires ongoing performance monitoring.[12]
Part 3: Best Practices for Ensuring this compound Consistency
Proactive quality control is more efficient than reactive troubleshooting. Implementing the following protocols will minimize the risk of batch-related issues from the start.
Protocol 1: Qualifying a New Batch of this compound
This protocol should be executed for every new lot of this compound received, before it is released for general use in the lab.
-
Documentation Review: Upon receipt, immediately review the supplier's CoA and any accompanying analytical data (e.g., HPLC, NMR spectra).
-
Visual Inspection: Examine the physical appearance of the compound. It should be a consistent color and texture, and free of visible particulates.
-
Internal QC Testing: Perform a panel of internal tests to verify the supplier's claims and ensure the batch meets your specific requirements.
-
Biological Performance Test: Run the new batch side-by-side against your qualified reference standard in your most critical and sensitive assay.
-
Release or Reject: If the new batch meets all acceptance criteria, formally release it for use and document the results. If not, quarantine the material and contact the supplier immediately.
| QC Test | Acceptance Criteria | Frequency |
| Identity (LC-MS) | Molecular weight matches theoretical value ± 0.5 Da. | Every new batch. |
| Purity (HPLC-UV) | ≥ 98.0% (or as required by assay sensitivity). No single impurity > 0.5%. | Every new batch. |
| Solubility Test | Dissolves completely in DMSO to specified concentration (e.g., 10 mM) with no visible precipitate. | Every new batch. |
| Biological Potency Assay | IC50 or Ki value is within 2-fold of the qualified reference standard. | Every new batch. |
| Mycoplasma & Endotoxin | (For in vivo studies) Must be below specified limits. | As required for specific applications. |
| Table 3: Example Quality Control (QC) checklist for new this compound batch qualification. |
Protocol 2: Proper Storage and Handling of this compound
Proper storage is essential to maintain the long-term integrity of your qualified this compound batches.[6][21]
-
Solid Compound:
-
Store in its original container in a desiccator at -20°C or below.
-
Protect from light by using an amber vial or by placing the vial inside a secondary container.[19]
-
Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.
-
-
Stock Solutions:
-
Prepare a high-concentration stock in an anhydrous, high-purity solvent like DMSO.
-
Aliquot the stock solution into single-use volumes in tightly sealed vials (PTFE-lined caps recommended) to minimize freeze-thaw cycles and prevent contamination.
-
Store aliquots at -20°C or -80°C, protected from light.
-
-
Data Management:
By implementing these rigorous QC measures and systematic troubleshooting workflows, you can ensure the integrity of your this compound reagent, leading to more reproducible and reliable scientific outcomes.
References
-
dos Santos, F.B., et al. (2021). "Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships." MDPI. Available at: [Link]
-
dos Santos, F.B., et al. (2021). "Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships." PubMed Central. Available at: [Link]
-
Di Palma, F., et al. (2023). "Connected Component Analysis of Dynamical Perturbation Contact Networks." PubMed Central. Available at: [Link]
-
Guo, L., et al. (2021). "Pharmacological characterization of this compound and other selective A3 adenosine receptor antagonists." ResearchGate. Available at: [Link]
-
Unknown Author. "Drug degradation pathways." Pharmacy 180. Available at: [Link]
-
Barber, J. & Rostami-Hodjegan, A. (2010). "Understanding the chemical basis of drug stability and degradation." The Pharmaceutical Journal. Available at: [Link]
-
San Diego County Office of Education. "Data Handling Best Practices." SDCOE. Available at: [Link]
-
Jain, D., et al. (2018). "Significance of Stability Studies on Degradation Product." Research Journal of Pharmacy and Technology. Available at: [Link]
-
de Souza Cândido, E., et al. (2014). "Plant defensins and defensin-like peptides - biological activities and biotechnological applications." PubMed. Available at: [Link]
-
Tebay, L. (2025). "Useful Site-Directed Mutagenesis Tips for Troubleshooting." Bitesize Bio. Available at: [Link]
-
Guo, L., et al. (2021). "Pharmacological characterization of this compound and other selective A3 adenosine receptor antagonists." PubMed Central. Available at: [Link]
-
Environmental Protection Agency. "BEST MANAGEMENT PRACTICES: Storage." EPA. Available at: [Link]
-
Technology Networks. (2022). "Maintaining Batch-to-Batch Consistency." Technology Networks. Available at: [Link]
-
Beck, A., et al. (2012). "Analytical methods for physicochemical characterization of antibody drug conjugates." NIH. Available at: [Link]
-
Edvotek. (2022). "5 Steps to Follow for Troubleshooting Experiments." The Official Blog of Edvotek. Available at: [Link]
-
FasterCapital. "Best Practices For Storage And Handling." FasterCapital. Available at: [Link]
-
Alleman, M. (2022). "Troubleshooting and optimizing lab experiments." YouTube. Available at: [Link]
-
da Silva, G.N., et al. (2018). "Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review." PubMed. Available at: [Link]
-
Tianming Pharmaceutical. (2025). "Batch-to-Batch Consistency: Why It Matters for Intermediates." Atianming Pharma. Available at: [Link]
-
Dataleon. "Proper data storage: Best practices for secure and efficient data management." Dataleon. Available at: [Link]
-
Kumar, A., et al. (2019). "Antifungal activity, mode of action variability, and subcellular distribution of coumarin-based antifungal azoles." PubMed. Available at: [Link]
-
Wawrzeńczyk, C., et al. (2022). "Biological Activity of Selected Natural and Synthetic Terpenoid Lactones." MDPI. Available at: [Link]
-
Cell Culture Company. (2024). "Cell Culture Quality Control: Best Practices." Cell Culture Company. Available at: [Link]
-
Takara Bio. "Tips and troubleshooting." Takara Bio. Available at: [Link]
-
Shah, P., et al. (2019). "Keeping it clean: the cell culture quality control experience at the National Center for Advancing Translational Sciences." PubMed Central. Available at: [Link]
-
Unknown Author. (2017). "stability drug degradation pathways.pptx." Slideshare. Available at: [Link]
-
Agilent. "Automated Methods for Conducting Cell Culture Quality Control Studies and Assay Optimization." Agilent. Available at: [Link]
-
Moody, L. (2023). "Cell Culture Quality Control: The Key to Reproducibility." Technology Networks. Available at: [Link]
-
Sjöqvist, F. (1971). "Variability in Response to Drugs." PubMed Central. Available at: [Link]
-
Ghannoum, M.A. & Rice, L.B. (1999). "Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance." NIH. Available at: [Link]
-
Tristar Intermediates. (2025). "Quality Assurance Techniques for Batch-to-Batch Consistency." Tristar Intermediates. Available at: [Link]
-
University of Oregon. "Data Handling Quick Reference." University of Oregon. Available at: [Link]
-
Ekoja, A. (2017). "Degradation Pathway." ResearchGate. Available at: [Link]
-
Wiederhold, N.P. (2021). "Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents." MDPI. Available at: [Link]
-
Prasad, R., et al. (2016). "Mechanisms of Antifungal Drug Resistance." PubMed Central. Available at: [Link]
-
My Pharma Site. (2025). "Improving Batch Consistency Through Manufacturing Automation." My Pharma Site. Available at: [Link]
-
Gangasani, J., et al. (2021). "Analytical developments of p-hydroxy prenylamine reference material for dope control research: Characterization and purity assessment." ResearchGate. Available at: [Link]
-
Spectralys Biotech. "Batch-to-batch consistency checks." Spectralys Biotech. Available at: [Link]
-
ProPharma. (2016). "Supplier Qualification in the Pharmaceutical Supply Chain." ProPharma. Available at: [Link]
-
Quality Forward. (2025). "QMS 101: Understanding Supplier Qualification in Life Sciences." Quality Forward. Available at: [Link]
-
Staedean. (2025). "5+ Months to Qualify a Supplier: Is Pharma Ready for Tariffs?" Staedean. Available at: [Link]
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterization of this compound and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maintaining Batch-to-Batch Consistency | Technology Networks [technologynetworks.com]
- 5. Quality Assurance Techniques for Batch-to-Batch Consistency [tristarintermediates.org]
- 6. fastercapital.com [fastercapital.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Cell Culture Quality Control: The Key to Reproducibility | Technology Networks [technologynetworks.com]
- 10. Variability in Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal activity, mode of action variability, and subcellular distribution of coumarin-based antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. propharmagroup.com [propharmagroup.com]
- 13. qualityfwd.com [qualityfwd.com]
- 14. youtube.com [youtube.com]
- 15. Keeping it clean: the cell culture quality control experience at the National Center for Advancing Translational Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellculturecompany.com [cellculturecompany.com]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 20. stability drug degradation pathways.pptx [slideshare.net]
- 21. epa.gov [epa.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Adenosine A3 Receptor Antagonists: A Comparative Analysis of DPTN
This guide provides an in-depth comparison of N-[4-(3,5-dimethylphenyl)-5-(4-pyridyl)-1,3-thiazol-2-yl]nicotinamide (DPTN) with other prominent adenosine A3 receptor (A3AR) antagonists. We will delve into the critical performance metrics, the underlying signaling pathways, and the experimental methodologies required to rigorously evaluate these compounds, offering researchers a comprehensive framework for selecting the optimal antagonist for their specific experimental needs.
The A3 adenosine receptor, a G protein-coupled receptor (GPCR), is a key regulator in numerous physiological and pathological processes. Its expression is notably upregulated in inflammatory and cancerous tissues, making it a compelling therapeutic target.[1] A3AR activation is implicated in inflammation, cancer, ischemia, and pulmonary disorders, driving significant interest in the development of selective antagonists to modulate its activity.[2][3][4][5]
The Adenosine A3 Receptor Signaling Cascade
Understanding the mechanism of action of A3AR antagonists requires a foundational knowledge of the receptor's signaling pathways. The A3AR primarily couples to inhibitory G proteins (Gi), which, upon agonist binding, inhibit the enzyme adenylyl cyclase.[6][7][8][9] This action leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, a critical second messenger.[6][7][8][9]
Beyond this canonical pathway, A3AR can also couple to Gq proteins to activate phospholipase C (PLC) or engage G protein-independent pathways, highlighting the complexity of its signaling network.[6][7][8][10] An effective antagonist must prevent the initial agonist-induced conformational change that triggers these downstream events.
Caption: A3AR signaling pathways and point of antagonist intervention.
Comparative Performance of A3AR Antagonists
The selection of an A3AR antagonist is critically dependent on its pharmacological profile, particularly its binding affinity (Ki), functional potency (IC50), and selectivity across species and receptor subtypes. Below is a comparative summary of this compound and other widely used A3AR antagonists.
Data Presentation: Quantitative Comparison
| Compound | Receptor Target | Binding Affinity (Ki) | Functional Potency (IC50) | Key Characteristics & Selectivity |
| This compound | Human A3AR | 0.36 - 1.65 nM [11][12] | Data not specified | Potent across human, mouse, and rat. [11][12] Readily crosses the blood-brain barrier. |
| Mouse A3AR | 9.61 nM[11][12] | ~20-fold selectivity vs. mouse A2BAR.[11] | ||
| Rat A3AR | 1.6 - 8.53 nM[11][12] | Ki (nM) vs. rat receptors: 333 (A1), 1147 (A2A), 163 (A2B).[11] | ||
| MRE 3008F20 | Human A3AR | 0.80 - 1.8 nM [13][14][15] | 5.0 nM [13] | Highly potent and selective for human A3AR. [14] Used as a radioligand.[14][15] |
| Rat A3AR | >10,000 nM[14] | Very low affinity for rodent receptors, making it unsuitable for such models.[2][14] Selectivity vs. human receptors: 1294-fold (A1), 165-fold (A2A), 2471-fold (A2B).[14] | ||
| MRS 1523 | Human A3AR | 18.9 nM [16][17][18] | Data not specified | Potent at both human and rat receptors. [16][17][18][19] |
| Rat A3AR | 113 nM[16][17][18] | Selectivity vs. rat receptors: 140-fold (A1), 18-fold (A2A).[16][17][18] |
Expertise & Experience: Interpreting the Data
-
Potency and Cross-Species Activity: this compound emerges as a highly potent antagonist with the significant advantage of low nanomolar affinity for human, mouse, and rat A3ARs.[11][12] This cross-species efficacy is paramount for translational research, allowing for consistent pharmacological effects from in vitro cell-based assays to in vivo animal models. In contrast, MRE 3008F20, while exceptionally potent and selective for the human A3AR, is largely inactive at rodent receptors, limiting its use to human-centric studies.[2][14] MRS 1523 offers a viable, though less potent, alternative for studies involving both human and rat models.[16][18]
-
Selectivity: High selectivity is crucial for minimizing off-target effects and ensuring that observed biological responses are attributable solely to A3AR blockade. MRE 3008F20 exhibits outstanding selectivity against other human adenosine receptor subtypes.[14] this compound maintains good selectivity in rats, with Ki values for A1, A2A, and A2B receptors being substantially higher than for A3AR.[11]
-
Application-Specific Advantages: A unique and critical feature of this compound is its ability to readily cross the blood-brain barrier, a property not specified for the other antagonists in this comparison. This makes this compound an invaluable tool for investigating the role of A3AR in neurological disorders.
Experimental Protocols for Antagonist Characterization
To ensure scientific integrity, the pharmacological parameters presented above must be derived from robust, validated experimental systems. Here, we detail the methodologies for two foundational assays used in antagonist characterization.
Radioligand Competition Binding Assay
Causality: This assay quantifies the binding affinity (Ki) of a test compound. It operates on the principle of competitive displacement: the unlabeled antagonist (e.g., this compound) competes with a known, high-affinity radiolabeled ligand for binding to the A3AR. The concentration of the test compound required to displace 50% of the radioligand (IC50) is used to calculate its inhibition constant (Ki), a true measure of binding affinity.
Caption: Workflow for a radioligand competition binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the target A3AR in a cold lysis buffer. Pellet the membranes via centrifugation, wash, and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.[20]
-
Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 20-50 µg protein), a fixed concentration of a suitable A3AR radioligand (e.g., [¹²⁵I]I-AB-MECA), and serial dilutions of the test antagonist.[21] Include wells for total binding (no antagonist) and non-specific binding (excess non-radiolabeled agonist/antagonist).
-
Incubation: Incubate the plate, typically for 60-90 minutes at a controlled temperature (e.g., 30°C), to allow the binding reaction to reach equilibrium.[20]
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter mat, add scintillation cocktail, and measure the radioactivity retained on each filter disk using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other measurements. Plot the specific binding as a function of the log concentration of the test antagonist. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]
cAMP Functional Assay
Causality: This assay measures the functional potency of an antagonist. Since A3AR activation inhibits cAMP production, a potent antagonist will block this effect. The assay involves stimulating the receptor with a known agonist in the presence of varying concentrations of the test antagonist. The antagonist's ability to restore cAMP levels to baseline provides a measure of its functional efficacy (IC50). This is a critical validation step to confirm that the compound is a true antagonist and not merely a high-affinity binder with no functional effect.
Step-by-Step Methodology:
-
Cell Culture: Culture cells endogenously or recombinantly expressing the A3AR (e.g., CHO-K1, HEK293) to an appropriate density.
-
Pre-treatment: Incubate the cells with serial dilutions of the test antagonist for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration (typically the EC80) of an A3AR agonist (e.g., IB-MECA, Cl-IB-MECA) to all wells except the negative control.[22] Simultaneously, add a compound like forskolin to stimulate adenylyl cyclase and generate a robust cAMP signal that can be inhibited.
-
Incubation: Incubate for a short period (e.g., 20-30 minutes) to allow for agonist-induced modulation of cAMP levels.[23]
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence (e.g., GloSensor).[23][24]
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the antagonist. The resulting curve will show the antagonist's ability to reverse the agonist's inhibitory effect. Fit the data to determine the IC50, which represents the concentration of antagonist required to achieve 50% of the maximal reversal.
Conclusion and Recommendations
The choice between this compound and other adenosine A3 receptor antagonists is dictated by the specific aims of the research.
-
This compound is the superior choice for translational research programs that require a seamless transition from in vitro human cell models to in vivo rodent efficacy and safety studies. Its high, multi-species potency and ability to penetrate the central nervous system make it a uniquely versatile tool, especially for studies in neuro-inflammation and neurodegenerative diseases.[11]
-
MRE 3008F20 is an excellent tool for human-specific in vitro systems where exceptionally high potency and selectivity are paramount. Its use as a radioligand also makes it a benchmark compound for binding assays.[14][15] However, its lack of rodent activity renders it unsuitable for most preclinical animal studies.[2][14]
-
MRS 1523 serves as a reliable, well-characterized antagonist for studies involving human and rat models . While less potent than this compound, it provides a solid pharmacological tool for investigating A3AR biology where cross-species data between these two species is sufficient.[16][18]
By carefully considering the comparative data and applying the rigorous experimental methodologies detailed in this guide, researchers can confidently select and validate the most appropriate A3AR antagonist to advance their scientific discoveries.
References
- Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC. PubMed Central.
- Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Str
- MRS 1523 | Adenosine A3 Receptor Antagonist. MedchemExpress.com.
- This compound dihydrochloride | A3 Adenosine Receptor Antagonist. MedChemExpress.
- MRE3008F20 | AA3R Antagonist. MedchemExpress.com.
- This compound | Adenosine A3 R. R&D Systems.
- MRS 1523 (Standard) | Adenosine A3 Receptor Antagonist. MedChemExpress.
- A3 Adenosine Receptor Signaling Influences Pulmonary Inflammation and Fibrosis - PMC. PubMed Central.
- [(3)H]MRE 3008F20: a novel antagonist radioligand for the pharmacological and biochemical characterization of human A(3) adenosine receptors. PubMed.
- Development - A3 receptor signaling P
- Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC. PubMed Central.
- Application Notes and Protocols for Radioligand Binding Assays of Adenosine A2A and A3 Receptors. Benchchem.
- Application Notes: Radioligand Binding Assay for Adenosine A3 Receptor. Benchchem.
- This compound is a potent and selective human, mouse, and rat A3AR antagonist with Ki values of 1.65, 9.61, and 8.53 nM, respectively. MedChemExpress.
- MRS 1523 | Adenosine A3 Receptor Antagonist. DC Chemicals.
- Adenosine A3 Receptor Antagonist, MRS 1523 CAS 212329-37-8.
- The A3 Adenosine Receptor. IRIS Unife.
- Synthesis and preliminary biological evaluation of [3H]-MRE 3008-F20: the first high affinity radioligand antagonist for the human A3 adenosine receptors. PubMed.
- A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC. PubMed Central.
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Adenosine A3 receptors: novel ligands and paradoxical effects - PMC. PubMed Central.
- A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity. MDPI.
- Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral.
- Assay in Summary_ki. BindingDB.
- cAMP determination and ERK1/2 phosphorylation assays in primary... | Download Scientific Diagram.
- A3 Human Adenosine GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins DiscoverX.
- Adenosine Receptor Antagonist 3|A3AR Research Compound. Benchchem.
- Adenosine A3 receptor antagonists as anti‐tumor treatment in human prostate cancer: an in vitro study. PubMed Central.
Sources
- 1. Adenosine A3 receptor antagonists as anti‐tumor treatment in human prostate cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A3 Adenosine Receptor Signaling Influences Pulmonary Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine Receptor Antagonist 3|A3AR Research Compound [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. [(3)H]MRE 3008F20: a novel antagonist radioligand for the pharmacological and biochemical characterization of human A(3) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and preliminary biological evaluation of [3H]-MRE 3008-F20: the first high affinity radioligand antagonist for the human A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. MRS 1523 | Adenosine A3 Receptor Antagonist | DC Chemicals [dcchemicals.com]
- 19. usbio.net [usbio.net]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Assay in Summary_ki [bdb99.ucsd.edu]
- 22. researchgate.net [researchgate.net]
- 23. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 24. pubs.acs.org [pubs.acs.org]
A Comparative Efficacy Analysis of A₃ Adenosine Receptor Antagonists: DPTN vs. MRS1523
A Technical Guide for Researchers in Drug Development
In the landscape of G-protein coupled receptor (GPCR) modulation for therapeutic intervention, the A₃ adenosine receptor (A₃AR) has emerged as a compelling target for a spectrum of pathologies, including inflammatory diseases, neuropathic pain, and certain cancers. The development of selective antagonists for this receptor is a focal point of contemporary medicinal chemistry. This guide provides an in-depth, objective comparison of two prominent A₃AR antagonists, DPTN and MRS1523, grounded in experimental data to inform the selection and application of these critical research tools.
Introduction to this compound and MRS1523: Structural and Mechanistic Overview
This compound (N-[4-(3,5-dimethylphenyl)-5-(4-pyridyl)-1,3-thiazol-2-yl]nicotinamide) and MRS1523 (a pyridine derivative) are both potent and selective antagonists of the A₃ adenosine receptor.[1][2] Their primary mechanism of action is the competitive blockade of adenosine binding to the A₃AR, thereby inhibiting the downstream signaling cascades initiated by the receptor's activation.[1] The A₃AR is predominantly coupled to inhibitory G-proteins (Gi/o), and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4][5] This fundamental interaction underscores the importance of antagonists like this compound and MRS1523 in dissecting the physiological and pathophysiological roles of the A₃AR.
A₃ Adenosine Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the A₃ adenosine receptor and the point of intervention for antagonists such as this compound and MRS1523.
Caption: A₃AR signaling cascade and antagonist intervention point.
Comparative In Vitro Efficacy: A Data-Driven Analysis
The cornerstone of antagonist characterization lies in the quantitative assessment of its binding affinity (Ki) and functional potency. A comprehensive study by Gao et al. (2021) provides a direct comparison of this compound and MRS1523 across multiple species under identical experimental conditions, a critical factor for objective evaluation.[1]
Binding Affinity (Ki) at Adenosine Receptors
The following table summarizes the binding affinities of this compound and MRS1523 at the four adenosine receptor subtypes in human, mouse, and rat. Lower Ki values indicate higher binding affinity.
| Compound | Species | A₁AR Ki (nM) | A₂AAR Ki (nM) | A₂BAR Ki (nM) | A₃AR Ki (nM) |
| This compound | Human | 162 | 121 | 230 | 1.65 |
| Mouse | 411 | 830 | 189 | 9.61 | |
| Rat | 333 | 1147 | 163 | 8.53 | |
| MRS1523 | Human | >10,000 | >10,000 | >10,000 | 43.9 |
| Mouse | - | - | - | 349 | |
| Rat | 15,600 | 2,050 | - | 216 |
Data compiled from Gao et al., 2021.[1]
Expert Interpretation:
-
Potency: this compound exhibits significantly higher binding affinity for the A₃AR across all three species compared to MRS1523.[1] Notably, its affinity for the human A₃AR is in the low nanomolar range, making it an exceptionally potent antagonist.[1]
-
Cross-Species Activity: A key advantage of this compound is its consistent high potency across human, mouse, and rat A₃ARs.[1] This makes it a valuable tool for translational studies, where findings from rodent models are intended to be extrapolated to human applications. While MRS1523 is also active in rodents, its affinity is considerably lower than in humans.[1]
-
Selectivity: this compound demonstrates moderate selectivity for the A₃AR over other adenosine receptor subtypes in mice and rats.[1] In contrast, MRS1523 displays high selectivity for the human A₃AR, with negligible affinity for A₁ and A₂A receptors.
Functional Antagonism: Inhibition of cAMP Accumulation
To ascertain that high binding affinity translates to functional blockade of receptor signaling, functional assays are paramount. The most common method for assessing A₃AR antagonism is the measurement of the antagonist's ability to reverse the agonist-induced inhibition of cAMP production.
Experimental Workflow for Evaluating A₃AR Antagonists
Caption: A typical experimental workflow for A₃AR antagonist evaluation.
In functional assays, both this compound and MRS1523 have been shown to competitively antagonize the effects of A₃AR agonists.[1] For instance, in HEK293 cells expressing the human A₃AR, both compounds produce a rightward shift in the concentration-response curve of the agonist NECA in inhibiting forskolin-stimulated cAMP accumulation.[1] This confirms their role as functional antagonists.
In Vivo Efficacy and Therapeutic Potential
While in vitro data provides a strong foundation for comparison, in vivo studies are essential to evaluate the therapeutic potential of these antagonists.
MRS1523 has been utilized in several in vivo models, particularly in studies of pain and inflammation. It has been shown to block the antihyperalgesic effects of A₃AR agonists in rat models of neuropathic pain, demonstrating its utility in elucidating the in vivo role of A₃AR.[6][7] Furthermore, its antagonistic action has been observed in models of allergic bronchoconstriction.
This compound , with its superior cross-species potency and favorable pharmacokinetic properties, such as excellent brain distribution in rats, is positioned as a highly promising candidate for in vivo studies.[8] Its utility in animal models of central nervous system disorders, in addition to inflammatory conditions, is an active area of investigation. The high affinity of this compound for rodent A₃ARs suggests that it can be used at appropriate concentrations to confirm A₃AR-related mechanisms in vivo.[1]
Experimental Methodologies
To ensure the reproducibility and validity of the comparative data presented, detailed experimental protocols are provided below. These protocols represent self-validating systems for the characterization of A₃AR antagonists.
Radioligand Competition Binding Assay
This protocol details the methodology to determine the inhibition constant (Ki) of an unlabeled antagonist (e.g., this compound or MRS1523) at the A₃AR.
Objective: To measure the affinity of a test compound for the A₃AR by its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells stably expressing the A₃AR (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]I-AB-MECA (a high-affinity A₃AR agonist).
-
Unlabeled antagonist (this compound or MRS1523) at a range of concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 1 mM EDTA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add 50 µL of assay buffer to the "total binding" wells and 50 µL of a saturating concentration of a known A₃AR ligand (e.g., 10 µM NECA) to the "non-specific binding" (NSB) wells.
-
Compound Addition: Add 50 µL of serially diluted this compound or MRS1523 to the "competition" wells.
-
Radioligand Addition: Add 50 µL of [¹²⁵I]I-AB-MECA (at a final concentration close to its Kd) to all wells.
-
Membrane Addition: Add 100 µL of the A₃AR-expressing cell membrane preparation to all wells.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This protocol describes how to measure the functional antagonism of this compound and MRS1523 by quantifying their ability to block agonist-mediated inhibition of cAMP production.
Objective: To determine the functional potency of an antagonist by measuring its effect on A₃AR-mediated signaling.
Materials:
-
A₃AR-expressing cells (e.g., HEK293 or CHO).
-
Cell culture medium.
-
Forskolin (an adenylyl cyclase activator).
-
A₃AR agonist (e.g., NECA).
-
This compound or MRS1523.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the A₃AR-expressing cells into a 96-well plate and culture overnight.
-
Pre-treatment with Antagonist: On the day of the assay, replace the culture medium with assay buffer containing various concentrations of this compound or MRS1523. Incubate for 15-30 minutes at room temperature.
-
Agonist and Forskolin Stimulation: Add a fixed concentration of the A₃AR agonist (typically the EC₈₀) along with a fixed concentration of forskolin to all wells (except for the basal control).
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Acquisition: Read the plate using a suitable plate reader.
Data Analysis:
-
Generate a concentration-response curve for the antagonist by plotting the cAMP level against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value, which represents the concentration of the antagonist that restores 50% of the agonist-induced inhibition of cAMP production.
-
The functional potency of the antagonist can be expressed as the pA₂ value, calculated using the Schild equation, which provides a measure of competitive antagonism.
Conclusion and Future Directions
The comparative analysis of this compound and MRS1523 reveals distinct profiles that can guide their application in A₃AR research. This compound stands out for its high potency and, crucially, its consistent activity across human and rodent species, making it an ideal tool for translational research aimed at validating the A₃AR as a therapeutic target in preclinical models.[1] Its potential for central nervous system applications is also noteworthy.[8]
MRS1523 , while less potent than this compound, remains a valuable and highly selective antagonist for the human A₃AR.[1] It has a proven track record in in vivo studies, particularly in peripheral inflammatory and pain models, where it has been instrumental in confirming A₃AR-mediated effects.[6][7]
The choice between this compound and MRS1523 will ultimately depend on the specific experimental context. For studies requiring high potency and cross-species applicability, this compound is the superior choice. For investigations focused on the human A₃AR where high selectivity is paramount, MRS1523 remains a reliable option. The continued development and characterization of such selective antagonists are vital for advancing our understanding of A₃AR biology and for the development of novel therapeutics targeting this important receptor.
References
- BenchChem. (2025). Application Notes: Radioligand Binding Assay for Adenosine A3 Receptor. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays of Adenosine A2A and A3 Receptors. BenchChem.
- Bio-Rad. (n.d.). A3 receptor signaling Pathway Map.
- Mazziotta, C., et al. (2021). Caffeine and Vision: Effects on the Eye. Journal of Clinical Medicine.
- ResearchGate. (n.d.). Adenosine receptors and the main transduction pathways involved in their activation.
- ResearchGate. (n.d.). Signaling pathways elicited by the human and rodent A3 adenosine receptor in MCs.
- MySkinRecipes. (n.d.). MRS1523.
- ResearchGate. (n.d.). Adenosine receptor signalling pathways.
- Gao, Z. G., et al. (2021). Pharmacological characterization of this compound and other selective A3 adenosine receptor antagonists. Purinergic Signalling.
- Gessi, S., et al. (2011). The A3 Adenosine Receptor: A New Player in Insulitis and Type 1 Diabetes. The A3 Adenosine Receptor.
- MedchemExpress. (n.d.). MRS 1523 | Adenosine A3 Receptor Antagonist.
- Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets.
- Cisbio. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs).
- DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay.
- National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
- ResearchGate. (n.d.). Pharmacological characterization of this compound and other selective A3 adenosine receptor antagonists.
- Jayasekara, P. S., et al. (2021). Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species. ACS Medicinal Chemistry Letters.
- ResearchGate. (n.d.). Functional antagonism at A3 and A2A ARs by this compound (A, B, C, D, and E) and MRS1523 (F, G, and H).
- Promega Corporation. (2024). GloSensor™ cAMP Assay Protocol.
- BenchChem. (2025). Application Notes and Protocols for cAMP Accumulation Assay for Adenosine Receptor Agonists.
- Fishman, P., et al. (2022).
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Jacobson, K. A., & Salvemini, D. (2012).
Sources
- 1. Pharmacological characterization of this compound and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Controlling murine and rat chronic pain through A3 adenosine receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]
A Multi-Faceted Approach to Validating the Selectivity Profile of DPTN, a Novel Chemical Probe
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the selectivity profile of novel chemical probes. For the purpose of this guide, we will use a hypothetical molecule, DPTN, a potent adenosine A3 receptor antagonist, as our case study.[1][2][3][4] The principles and methodologies detailed herein are broadly applicable to a wide range of small molecule inhibitors and are designed to ensure the generation of a robust and reliable selectivity profile, a critical step in the journey from discovery to clinical application.[5][6]
The ultimate goal of selectivity profiling is to build a comprehensive understanding of a compound's interactions across the proteome.[7] A highly selective compound is often desirable as it minimizes the potential for off-target effects, which can lead to adverse side effects. However, in some cases, a multi-targeted profile can be beneficial.[5][8] Regardless of the desired outcome, a thorough and unbiased assessment of selectivity is paramount.[5][8]
This guide will detail a tiered approach to selectivity validation, beginning with targeted in vitro assays, progressing to cellular target engagement confirmation, and culminating in unbiased, proteome-wide off-target identification.
Part 1: Initial Characterization and In Vitro Selectivity Profiling
The foundational step in validating a chemical probe's selectivity is to quantify its potency and selectivity against its intended target and closely related family members through in vitro biochemical assays. For this compound, an adenosine A3 receptor antagonist, this involves assessing its binding affinity against a panel of adenosine receptors.
Rationale for Experimental Choices
Starting with in vitro assays provides a direct and quantitative measure of a compound's interaction with purified proteins, free from the complexities of a cellular environment. This allows for a clean comparison of binding affinities and the calculation of initial selectivity ratios.
Experimental Protocol: Radioligand Binding Assay
A radioligand binding assay is a standard method to determine the affinity of a ligand for a receptor. This protocol is adapted from standard practices in the field.
Objective: To determine the binding affinity (Ki) of this compound for human adenosine A1, A2A, and A3 receptors.
Materials:
-
Cell membranes expressing human adenosine A1, A2A, or A3 receptors.
-
Radioligand (e.g., [³H]CCPA for A1, [³H]ZM241385 for A2A, [¹²⁵I]AB-MECA for A3).
-
This compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂, 1 mM EDTA).
-
Scintillation fluid and vials.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration over glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
Data Presentation: Comparative Binding Affinities
The results of the in vitro binding assays should be summarized in a clear and concise table to facilitate comparison.
| Compound | Adenosine A1 Ki (nM) | Adenosine A2A Ki (nM) | Adenosine A3 Ki (nM) | A1/A3 Selectivity Ratio | A2A/A3 Selectivity Ratio |
| This compound | >666[1] | >826[1] | 0.36[1] | >1850 | >2294 |
| Comparator X | 15 | 250 | 5 | 3 | 50 |
| Comparator Y | 2 | 10 | 100 | 0.02 | 0.1 |
Note: Data for this compound is based on published values.[1] Data for Comparator X and Y are hypothetical for illustrative purposes.
Part 2: Cellular Target Engagement Validation
Confirming that a compound binds to its intended target within the complex and physiologically relevant environment of a living cell is a crucial next step. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for assessing drug-target interaction in intact cells.[9][10][11][12] The principle behind CETSA is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[9][10][12]
Rationale for Experimental Choices
Moving from a purified protein system to intact cells allows for the assessment of factors such as cell permeability and intracellular target availability, providing a more physiologically relevant measure of target engagement.[11][12]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
This protocol provides a general workflow for performing a CETSA experiment.[9][10][11]
Objective: To confirm the engagement of this compound with the adenosine A3 receptor in intact cells.
Materials:
-
Cells endogenously or exogenously expressing the adenosine A3 receptor.
-
This compound hydrochloride.
-
Cell culture medium and reagents.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Equipment for western blotting or other protein detection methods.
-
PCR machine or other temperature-controlled instrument.
Procedure:
-
Treat cells with either vehicle or a specified concentration of this compound for a defined period.
-
Harvest and wash the cells.
-
Resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cool the samples and lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant by western blot or another quantitative protein detection method.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
Visualization of CETSA Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Data Presentation: CETSA Melting Curves and Thermal Shifts
The results of the CETSA experiment are typically presented as melting curves, and the thermal shift (ΔTm) is a key indicator of target engagement.
| Treatment | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle | 52.5 | - |
| This compound (10 µM) | 56.0 | +3.5 |
Note: Data is hypothetical for illustrative purposes.
Part 3: Unbiased Proteome-Wide Off-Target Profiling
While targeted assays are essential, they are inherently biased towards known or suspected interactors. To build a truly comprehensive selectivity profile, an unbiased approach is necessary to identify any unexpected off-targets.[13][14] Chemical proteomics is a powerful set of techniques for globally profiling drug-protein interactions within a complex biological system.[13][14][15][16]
Rationale for Experimental Choices
Chemical proteomics allows for the unbiased identification of a compound's binding partners in a native-like environment, such as cell lysates or even living cells.[13][14] This approach can reveal off-targets that would be missed by panel-based screening and can provide crucial insights into a compound's mechanism of action and potential side effects.[13][14]
Experimental Workflow: Affinity-Based Chemical Proteomics
This workflow describes a common approach in chemical proteomics where the compound of interest is immobilized to identify its interacting proteins.
Objective: To identify the on- and off-target proteins of this compound in a human cell proteome.
Procedure:
-
Probe Synthesis: Synthesize a this compound analog with a linker and an affinity tag (e.g., biotin). It is critical to ensure that the modification does not significantly alter the compound's primary pharmacological activity.[14]
-
Incubation: Incubate the affinity probe with a complex protein mixture, such as a cell lysate. A competition experiment with an excess of the unmodified this compound should be run in parallel as a negative control.
-
Enrichment: Capture the probe-protein complexes using an affinity matrix (e.g., streptavidin beads).
-
Washing: Perform stringent washing steps to remove non-specific binders.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides (e.g., with trypsin).
-
Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins that are specifically enriched by the this compound probe compared to the control.
Visualization of Chemical Proteomics Workflow
Caption: Workflow for affinity-based chemical proteomics.
Data Presentation: Summary of Proteomic Hits
The output of a chemical proteomics experiment can be a long list of proteins. It is important to present this data in a way that clearly distinguishes between the intended target, potential off-targets, and non-specific binders.
| Protein | Function | Enrichment Ratio (Probe/Control) | Notes |
| ADORA3 | Adenosine A3 Receptor | 55.2 | On-target |
| ADORA1 | Adenosine A1 Receptor | 1.8 | Minor interaction |
| PDE4D | Phosphodiesterase 4D | 8.7 | Potential off-target |
| HSP90AA1 | Heat Shock Protein 90 | 2.1 | Common non-specific binder |
Note: Data is hypothetical for illustrative purposes.
Synthesis and Conclusion
A thorough validation of a chemical probe's selectivity profile requires a multi-pronged approach that combines targeted in vitro assays, cellular target engagement studies, and unbiased proteomic profiling. By systematically applying these methodologies, researchers can build a high-confidence selectivity profile for their compounds of interest. This comprehensive understanding is essential for the confident interpretation of experimental results and for making informed decisions in the drug discovery and development process. The data gathered on this compound through this hypothetical workflow would provide a strong foundation for its use as a selective chemical probe for the adenosine A3 receptor.
References
-
Taylor & Francis Online. (n.d.). Full article: Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved from [Link]
-
PubMed Central. (n.d.). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Retrieved from [Link]
-
PubMed Central. (n.d.). Targeted inhibition of the dual specificity phosphatases DUSP1 and DUSP6 suppress MPNST growth via JNK. Retrieved from [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
NIH. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. Retrieved from [Link]
-
NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
-
CORE. (n.d.). Identification of inhibitors that target dual-specificity phosphatase 5 provide new insights into the binding requirements for the two phosphate pockets. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizing an in vitro phosphatase assay to screen for competitive.... Retrieved from [Link]
-
ResearchGate. (n.d.). Chemoproteomic strategies for drug target identification. Retrieved from [Link]
-
Bio-protocol. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Retrieved from [Link]
-
NIH. (n.d.). Serine/Threonine Protein Phosphatase Assays. Retrieved from [Link]
-
UCL Discovery. (n.d.). The cytotoxic action of BCI is not dependent on its stated DUSP1 or DUSP6 targets in neuroblastoma cells. Retrieved from [Link]
-
NIH. (n.d.). In vitro Phosphatase Assays for the Eya2 Tyrosine Phosphatase. Retrieved from [Link]
-
PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
-
Protocols.io. (2025). In Vitro Phosphatase Assay. Retrieved from [Link]
-
CETSA. (n.d.). CETSA. Retrieved from [Link]
-
NIH. (n.d.). Role for DUSP1 (dual-specificity protein phosphatase 1) in the regulation of autophagy. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of DUSP1, DUSP5, and DUSP6 expression changes on the.... Retrieved from [Link]
-
PubMed Central. (n.d.). Dual-specificity phosphatase 6 (DUSP6): a review of its molecular characteristics and clinical relevance in cancer. Retrieved from [Link]
-
PubMed Central. (n.d.). Rational Approaches to Improving Selectivity in Drug Design. Retrieved from [Link]
-
NIH. (n.d.). Dual-Specificity Phosphatases in Immunity and Infection: An Update. Retrieved from [Link]
-
ACS Publications. (n.d.). Rational Approaches to Improving Selectivity in Drug Design | Journal of Medicinal Chemistry. Retrieved from [Link]
-
Biocompare.com. (2021). This compound dihydrochloride from MedChemExpress. Retrieved from [Link]
-
ResearchGate. (2025). Identification of inhibitors that target dual-specificity phosphatase 5 provide new insights into the binding requirements for the two phosphate pockets. Retrieved from [Link]
-
PubMed Central. (n.d.). Dual-specificity MAP kinase phosphatases in health and disease. Retrieved from [Link]
-
ResearchGate. (n.d.). BCI directly inhibits Dusp6 in both chemical complementation and pERK2.... Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Retrieved from [Link]
-
Ruixibiotech. (n.d.). This compound dihydrochloride CAS No.325767-87-1. Retrieved from [Link]
-
BIOENGINEER.ORG. (2026). Identifying CERS2 Inhibitors Through Advanced Virtual Screening. Retrieved from [Link]
-
Aganitha AI Inc. (2024). Understanding Drug Selectivity: A Computational Perspective. Retrieved from [Link]
-
NIH. (n.d.). Diethylenetriaminepentaacetic acid | C14H23N3O10 | CID 3053. Retrieved from [Link]
-
NIH. (n.d.). Novel Tryptanthrin Derivatives with Selectivity as c–Jun N–Terminal Kinase (JNK) 3 Inhibitors. Retrieved from [Link]
-
PLOS One. (n.d.). Selectivity Profiling and Biological Activity of Novel β-Carbolines as Potent and Selective DYRK1 Kinase Inhibitors. Retrieved from [Link]
-
bioRxiv. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Retrieved from [Link]
-
PubMed Central. (2017). The use of novel selectivity metrics in kinase research. Retrieved from [Link]
-
bioRxiv. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. biocompare.com [biocompare.com]
- 3. This compound dihydrochloride CAS No.325767-87-1 - Ruixibiotech [ruixibiotech.com]
- 4. abmole.com [abmole.com]
- 5. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CETSA [cetsa.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Chemoproteomics, A Broad Avenue to Target Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Cross-Validation of Deoxypodophyllotoxin (DPTN) Efficacy: A Comparative Guide for In Vitro Cancer Models
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comprehensive framework for the cross-validation of Deoxypodophyllotoxin (DPTN) effects across diverse cancer cell lines. It moves beyond single-point measurements to establish a robust, multi-faceted understanding of this compound's mechanism and potential, ensuring that subsequent pre-clinical and clinical development is built on a solid foundation of reproducible and generalizable data.
Introduction: The Imperative for Cross-Validation in Drug Discovery
Deoxypodophyllotoxin (this compound), a naturally occurring flavolignan, has demonstrated significant anti-proliferative effects in various cancer models, positioning it as a promising therapeutic candidate.[1][2] Studies have shown its ability to inhibit cancer cell viability by inducing cell cycle arrest and apoptosis.[1][3] However, the journey from a promising compound to a clinically viable drug is fraught with challenges, a primary one being the translational gap between initial findings and broad efficacy. A leading cause of failure in clinical trials is a lack of efficacy, which can often be traced back to inadequate pre-clinical validation.[4][5]
Cancer is not a single disease but a complex and heterogeneous collection of diseases. A drug's efficacy in a single, isolated cell line—while a critical first step—offers a narrow and potentially misleading view of its therapeutic potential. Cross-study analysis reveals that relying on validation within a single dataset can provide an overly optimistic estimation of performance.[6][7] Therefore, a rigorous cross-validation of this compound's effects across a panel of carefully selected and diverse cancer cell lines is not merely a suggestion; it is a scientific necessity. This guide outlines the rationale, experimental design, and detailed protocols to achieve this, ensuring that the data generated is both robust and reliable.
Part I: The Scientific Rationale for a Multi-Model Approach
The cornerstone of a trustworthy pre-clinical assessment lies in understanding not just if a drug works, but how, where, and why it works. This requires a multi-layered validation strategy.
Beyond a Single Data Point: Embracing Cellular Heterogeneity
Tumors exhibit vast inter- and intra-tumoral heterogeneity. Different cancer cell lines, even from the same tissue of origin, possess unique genetic and molecular profiles (e.g., mutations in KRAS, BRAF, PIK3CA, or p53 status) that can profoundly influence their response to a therapeutic agent.[2] Testing this compound on a diverse panel of cell lines allows researchers to:
-
Identify Responsive vs. Resistant Phenotypes: Stratify which cancer types or subtypes are most likely to benefit from this compound.
-
Uncover Biomarkers: Correlate molecular features of the cell lines with their sensitivity to this compound, paving the way for predictive biomarker discovery.
-
Validate Mechanism of Action (MOA): Confirm that the intended biological response (e.g., G2/M arrest) is consistently observed in sensitive cell lines.
The Limitations of IC50 and the Shift to Growth Rate (GR) Inhibition Metrics
For decades, the half-maximal inhibitory concentration (IC50) has been the default metric for drug potency. However, metrics like IC50 can confound the measurement of drug sensitivity with the inherent proliferation rate of the cells, making it difficult to compare responses across different cell lines or even different experiments.[8] A more robust approach involves calculating Growth Rate Inhibition (GR) metrics , which normalize for cell growth rate and provide a more accurate and reliable measure of a drug's cytostatic and cytotoxic effects.[9] This method improves data reproducibility and interpretability, which is critical for a cross-validation study.
Confirming the Handshake: The Critical Role of Target Engagement
Observing a cellular phenotype, such as cell death, is insufficient without clear evidence that the drug is interacting with its intended molecular target.[10] This principle of target engagement is a key step in validating the drug's mechanism of action.[4][11] Without confirming target engagement, one cannot be certain that the observed effects are not due to off-target or non-specific activity.[10] Techniques like the Cellular Thermal Shift Assay (CETSA) allow for the direct measurement of a drug binding to its target in a physiologically relevant, intact cell environment, providing definitive evidence of engagement.[5][10]
Part II: Experimental Design for Robust Cross-Validation
A well-designed experiment is self-validating. The following workflow provides a systematic approach to the cross-validation of this compound.
Caption: High-level workflow for this compound cross-validation.
Cell Line Panel Selection
The choice of cell lines is paramount. The panel should be diverse and representative of different cancer types where this compound might be applied. The rationale for selection should be clearly documented.
| Cell Line | Cancer Type | Key Molecular Features | Rationale for Inclusion |
| QBC939 | Cholangiocarcinoma | Wild-type KRAS, BRAF, PIK3CA | Represents a cancer type with known this compound sensitivity.[1] |
| RBE | Cholangiocarcinoma | Wild-type KRAS, BRAF, PIK3CA | Paired with QBC939 to validate effects in the same cancer type.[1] |
| HT29 | Colorectal Cancer | MSS, Mutant BRAF, PIK3CA | Represents a common gastrointestinal cancer with a specific mutational profile.[2] |
| DLD1 | Colorectal Cancer | MSI, Mutant KRAS, PIK3CA | Complements HT29 with a different genetic background (MSI, KRAS mutant).[2] |
| A549 | Non-Small Cell Lung | KRAS Mutant | A widely used model for lung adenocarcinoma. |
| HCC827 | Non-Small Cell Lung | EGFR Mutant | Represents a distinct, targetable subtype of NSCLC. |
| MCF-7 | Breast Cancer | ER+, PR+, HER2- | Represents hormone-receptor-positive breast cancer.[12] |
| MDA-MB-231 | Triple-Negative Breast | ER-, PR-, HER2- | Represents a more aggressive and difficult-to-treat breast cancer subtype.[12] |
Part III: Core Experimental Protocols
Reproducibility begins with meticulous and standardized protocols. The following methods are designed to be robust and reliable.
Protocol 1: Standardized Dose-Response and Growth Rate (GR) Inhibition Assay
This protocol is designed to measure the dose-dependent effect of this compound on cell proliferation and determine key GR metrics.[8][9]
Causality Check: The initial 24-hour incubation for cell adherence and the empirical determination of seeding density are crucial.[13] An insufficient number of cells will lead to noisy data, while over-confluence can create artifacts and alter drug sensitivity.[8] The 72-hour drug incubation period is chosen to allow for at least two cell divisions in control wells, providing a sufficient window to observe growth inhibition.[8]
Methodology:
-
Cell Seeding: a. Empirically determine the optimal seeding density for each cell line to ensure logarithmic growth over a 96-hour period.[9] b. Seed cells in a 96-well plate at the predetermined density (e.g., 2,000-8,000 cells/well) in 100 µL of complete medium.[14] c. In parallel, seed a "t=0" plate that will be used to determine the initial cell count at the time of drug addition. d. Incubate plates for 24 hours to allow for cell attachment.[13]
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 9-point, 3-fold serial dilutions in complete medium, ranging from a high concentration (e.g., 10 µM) down to the nanomolar range.[13] b. Include a vehicle control (DMSO at the highest equivalent concentration) and a positive control (e.g., Paclitaxel). c. Add 100 µL of the drug dilutions to the treatment plates (final volume 200 µL/well). Each concentration should be tested in triplicate.[13]
-
Endpoint Measurement: a. At the time of drug addition, quantify the cell number on the "t=0" plate using a cell viability reagent (e.g., CellTiter-Glo®). This gives you the cell count x(0). b. After 72 hours of incubation, quantify the cell number in the treated plates (x(c)) and the vehicle control plates (x(ctrl)).
-
Data Analysis: a. Calculate the GR value for each concentration c: GR(c) = 2 ^ [log2(x(c) / x(0)) / log2(x(ctrl) / x(0))] - 1 b. Plot GR(c) versus log(concentration) and fit a sigmoidal dose-response curve to determine the GR50 (concentration at which GR=0.5) and GRmax (maximal GR inhibition effect).
Protocol 2: Cell Cycle Analysis via Flow Cytometry
This protocol assesses this compound's effect on cell cycle progression, a key aspect of its reported mechanism of action.[1][3]
Causality Check: Cells are treated at the GR50 concentration to ensure a significant but sub-lethal biological effect is being measured, allowing for the observation of cell cycle arrest rather than widespread cell death. A 48-hour time point is chosen as it typically allows for cells to progress through at least one full cell cycle.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat cells with this compound at the pre-determined GR50 concentration for 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 3: Apoptosis Induction Assessment
This protocol quantifies the induction of apoptosis, another hallmark of this compound's activity, using two complementary methods.[1][3]
Causality Check: Annexin V staining detects an early apoptotic event (phosphatidylserine externalization), while Western blotting for cleaved Caspase-3 confirms the activation of the executive machinery of apoptosis. Analyzing the Bax/Bcl-2 ratio provides insight into the involvement of the intrinsic mitochondrial pathway.[1]
Methodology (Annexin V/PI Staining):
-
Treatment and Harvesting: Treat cells in 6-well plates with this compound at their respective GR50 concentrations for 48 hours. Harvest all cells (adherent and floating).
-
Staining: Wash cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Analysis: Incubate in the dark for 15 minutes and analyze immediately by flow cytometry. Quantify the four cell populations: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[3]
Methodology (Western Blot):
-
Lysate Preparation: Treat cells as above, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against Cleaved Caspase-3, PARP, Bax, and Bcl-2. Use an antibody against β-actin or GAPDH as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and visualize bands using an ECL detection system. Densitometry can be used for semi-quantitative analysis.
Part IV: Data Analysis, Interpretation, and Visualization
Effective data visualization is key to synthesizing complex results into a clear, comparative narrative.
Proposed Signaling Pathway of this compound
The following diagram consolidates the known mechanistic actions of this compound.
Caption: this compound's dual mechanism targeting cell cycle and apoptosis.
Comparative Data Tables
Summarize quantitative results in clear, well-structured tables for easy comparison across cell lines.
Table 1: Comparative Efficacy of this compound and Comparator Drug
| Cell Line | This compound GR50 (nM) | This compound GRmax | Comparator GR50 (nM) | Comparator GRmax |
|---|---|---|---|---|
| QBC939 | ||||
| RBE | ||||
| HT29 | ||||
| DLD1 | ||||
| A549 | ||||
| HCC827 | ||||
| MCF-7 |
| MDA-MB-231 | | | | |
Table 2: Mechanistic Response to this compound Treatment (at GR50)
| Cell Line | % Cells in G2/M (Control) | % Cells in G2/M (this compound) | % Total Apoptosis (Control) | % Total Apoptosis (this compound) |
|---|---|---|---|---|
| QBC939 | ||||
| RBE | ||||
| HT29 | ||||
| DLD1 | ||||
| A549 | ||||
| HCC827 | ||||
| MCF-7 |
| MDA-MB-231 | | | | |
Interpreting the Cross-Validation Data
The synthesis of these datasets provides a powerful, multi-dimensional view of this compound's activity.
-
Consistent Sensitivity and MOA: If this compound shows potent GR50 values in a subset of cell lines, and this sensitivity consistently correlates with a strong induction of G2/M arrest and apoptosis, this provides powerful validation of its primary mechanism of action.
-
Differential Sensitivity: If certain cell lines (e.g., MDA-MB-231) show greater sensitivity than others (e.g., MCF-7), this points to potential predictive biomarkers.[12] This differential response should be correlated with their known molecular features (e.g., p53 status, receptor expression) to generate new, testable hypotheses.
-
Discrepancies: If a cell line is sensitive but does not show significant G2/M arrest, it may indicate an alternative mechanism of action in that specific cellular context, warranting further investigation.
Conclusion
A rigorous, multi-faceted cross-validation strategy is indispensable in modern drug discovery. By moving beyond single-cell-line experiments and embracing a systematic approach that integrates robust efficacy metrics (GR50), mechanistic assays (cell cycle, apoptosis), and target engagement principles, researchers can build a comprehensive and trustworthy profile of a compound like this compound. This guide provides the framework and protocols to generate high-quality, reproducible data that can confidently inform the critical decisions on the path to clinical development, ultimately increasing the probability of translating a promising molecule into an effective therapy.
References
-
Hafner, M., Niepel, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 57–72. [Link]
-
Li, J., et al. (2015). Deoxypodophyllotoxin induces cell cycle arrest and apoptosis in human cholangiocarcinoma cells. Oncology Letters, 10(5), 2973–2978. [Link]
-
Schirle, M., Bantscheff, M., & Kuster, B. (2020). Cellular Target Engagement in Drug Discovery. ACS Chemical Biology, 15(3), 576-588. [Link]
-
Park, S., et al. (2019). Deoxypodophyllotoxin Inhibits Cell Growth and Induces Apoptosis by Blocking EGFR and MET in Gefitinib-Resistant Non-Small Cell Lung Cancer. Molecules, 24(18), 3362. [Link]
-
Hafner, M., Niepel, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current protocols in chemical biology, 9(2), 57-72. [Link]
-
Lee, S. Y., et al. (2019). Deoxypodophyllotoxin Exerts Anti-Cancer Effects on Colorectal Cancer Cells Through Induction of Apoptosis and Suppression of Tumorigenesis. International Journal of Molecular Sciences, 20(19), 4926. [Link]
-
Mäkelä, P., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 1-17. [Link]
-
Bitesize Bio. (2019). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]
-
MDC an SRG Company. (2020). MDC Connects: Target Validation and Efficacy. YouTube. [Link]
-
Pelago Bioscience. (2023). Target Engagement: A Key Factor in Drug Development Failures. Pelago Bioscience. [Link]
-
Wang, D., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 336. [Link]
-
Lee, H., et al. (2021). Roles of Podoplanin in Malignant Progression of Tumor. International Journal of Molecular Sciences, 22(16), 8888. [Link]
-
Geeleher, P., et al. (2022). A cross-study analysis of drug response prediction in cancer cell lines. Pacific Symposium on Biocomputing, 27, 22-33. [Link]
-
Geeleher, P., et al. (2022). A cross-study analysis of drug response prediction in cancer cell lines. Pacific Symposium on Biocomputing, 27, 22–33. [Link]
-
Liu, J., et al. (2019). Deoxypodophyllotoxin inhibits cell viability and invasion by blocking the PI3K/Akt signaling pathway in human glioblastoma cells. Oncology Reports, 42(4), 1475-1487. [Link]
-
Ota, A., et al. (2020). PDPN Is Expressed in Various Types of Canine Tumors and Its Silencing Induces Apoptosis and Cell Cycle Arrest in Canine Malignant Melanoma. Cells, 9(5), 1136. [Link]
-
Weng, L. P., et al. (2001). PTEN induces apoptosis and cell cycle arrest through phosphoinositol-3-kinase/Akt-dependent and -independent pathways. Human Molecular Genetics, 10(3), 237-242. [Link]
-
Bar-Dror, M., et al. (2020). Multi-parametric characterization of drug effects on cells. Scientific Reports, 10(1), 1-15. [Link]
-
Ota, A., et al. (2020). PDPN Is Expressed in Various Types of Canine Tumors and Its Silencing Induces Apoptosis and Cell Cycle Arrest in Canine Malignant Melanoma. Cells, 9(5), 1136. [Link]
-
ResearchGate. (2020). Effect of dPDPN knockdown on the cell cycle in canine MM cell lines. ResearchGate. [Link]
-
Lee, H., et al. (2021). Roles of Podoplanin in Malignant Progression of Tumor. International Journal of Molecular Sciences, 22(16), 8888. [Link]
-
Cho, H., et al. (2021). Experimental validation of the drug response profiles of eight cancer cell lines in the panel. ResearchGate. [Link]
-
Szilagyi, J. T., et al. (2021). Targeting Cell Death Mechanism Specifically in Triple Negative Breast Cancer Cell Lines. International Journal of Molecular Sciences, 22(16), 8632. [Link]
-
ResearchGate. (2020). Cross validation results from feature combination experiments. ResearchGate. [Link]
-
Nazari, S., et al. (2023). Role of Podoplanin (PDPN) in Advancing the Progression and Metastasis of Glioblastoma Multiforme (GBM). Cancers, 15(23), 5588. [Link]
-
Kim, Y. J., et al. (2018). Prometryn induces apoptotic cell death through cell cycle arrest and oxidative DNA damage. Toxicology and Applied Pharmacology, 355, 1-9. [Link]
-
Alibolandi, M., et al. (2022). Cytotoxic Effects of a Novel tagged Apoptin on Breast Cancer Cell Lines. Research in Pharmaceutical Sciences, 17(4), 386-396. [Link]
-
Medical Research Network. (2023). Revolutionizing Clinical Trials: The Power Of Patient-Focused Drug Development. Medical Research Network. [Link]
-
Penn State University. (n.d.). Targeting Signal Transduction Pathways for Cancer Drug Discovery. Penn State University. [Link]
-
ResearchGate. (2014). PDPN knockdown reduces tumor cell migration and invasion. ResearchGate. [Link]
-
Park, S., et al. (2022). Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway. International Journal of Molecular Sciences, 23(17), 9904. [Link]
-
Turner, M. A., et al. (2022). Pediatric Clinical Research Networks: Role in Accelerating Development of Therapeutics in Children. Therapeutic Innovation & Regulatory Science, 56(5), 786-797. [Link]
-
Al-Ishaq, R. K., et al. (2020). Targeting Multiple Signaling Pathways in Cancer: The Rutin Therapeutic Approach. Cancers, 12(2), 266. [Link]
-
Evan, G. I., & Vousden, K. H. (2001). Proliferation, cell cycle and apoptosis in cancer. Nature, 411(6835), 342-348. [Link]
-
Pharmaceutical Technology. (2017). Patient-Focused Drug Development. Pharmaceutical Technology. [Link]
-
Drug Discovery and Development. (2024). Drug Discovery News, Development & Diagnostics Articles. DDN Magazine. [Link]
-
Prader-Willi Syndrome Association. (2021). Drug development and clinical trials 101. YouTube. [Link]
Sources
- 1. Deoxypodophyllotoxin induces cell cycle arrest and apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deoxypodophyllotoxin Exerts Anti-Cancer Effects on Colorectal Cancer Cells Through Induction of Apoptosis and Suppression of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. pelagobio.com [pelagobio.com]
- 6. A cross-study analysis of drug response prediction in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cross-study analysis of drug response prediction in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 9. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. Cytotoxic Effects of a Novel tagged Apoptin on Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bitesizebio.com [bitesizebio.com]
A Comparative Guide to Dupilumab and Standard Asthma Therapies: Mechanisms, Efficacy, and Clinical Insights
A Note on Terminology: This guide provides a comparative analysis of a prominent biologic therapy for asthma. Initial searches for "DPTN" yielded no relevant results for an approved or investigational asthma treatment. It is presumed that this was a typographical error and the intended subject was Dupilumab , a key monoclonal antibody therapy for type 2 inflammatory diseases, including asthma. This guide will proceed under that assumption.
Introduction: The Complex Landscape of Asthma Pathophysiology
Asthma is a chronic inflammatory disease of the airways characterized by reversible airflow obstruction, bronchial hyperresponsiveness, and underlying inflammation. The inflammatory cascade in asthma is heterogeneous, but a significant proportion of patients, particularly those with moderate-to-severe disease, exhibit what is known as Type 2 inflammation . This inflammatory response is driven by T-helper 2 (Th2) cells and type 2 innate lymphoid cells (ILC2s), which produce key cytokines such as interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13). These cytokines orchestrate the recruitment and activation of eosinophils, mast cells, and other inflammatory cells, leading to the characteristic features of asthma, including mucus hypersecretion, airway smooth muscle constriction, and tissue remodeling.
Standard asthma treatments have traditionally focused on controlling symptoms and reducing inflammation through broad-acting agents. However, the advent of biologic therapies has ushered in an era of precision medicine, targeting specific molecular pathways that drive the disease. This guide will provide a detailed comparison of the efficacy of Dupilumab with standard asthma treatments, offering insights for researchers, scientists, and drug development professionals.
Standard Asthma Treatments: Cornerstones of Management
For decades, the management of persistent asthma has revolved around two main classes of drugs: inhaled corticosteroids (ICS) and long-acting beta-agonists (LABA).
Inhaled Corticosteroids (ICS)
Inhaled corticosteroids are the most effective anti-inflammatory medications for the long-term control of persistent asthma.[1] They are considered first-line therapy for all patients with persistent asthma.[2]
Mechanism of Action: Corticosteroids exert their effects by binding to glucocorticoid receptors in the cytoplasm of various cells in the airways.[2] This complex then translocates to the nucleus, where it modulates gene expression in two primary ways:
-
Transactivation: The glucocorticoid receptor complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB), preventing the expression of inflammatory genes that code for cytokines, chemokines, and adhesion molecules.[2][3]
This broad anti-inflammatory action reduces the number of inflammatory cells in the airways, including eosinophils, T-lymphocytes, and mast cells, thereby decreasing airway hyperresponsiveness and controlling asthma symptoms.[2]
Long-Acting Beta-Agonists (LABA)
Long-acting beta-agonists are bronchodilators that are used in combination with ICS for the long-term control and prevention of asthma symptoms.
Mechanism of Action: LABAs act by stimulating beta-2 adrenergic receptors on the surface of airway smooth muscle cells.[4][5] This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A. This cascade of events results in the relaxation of the airway smooth muscle, leading to bronchodilation and relief of bronchospasm.[4] LABAs, such as salmeterol and formoterol, have a duration of action of approximately 12 hours.[6]
A Targeted Approach: Dupilumab in Type 2 Asthma
Dupilumab is a fully human monoclonal antibody that represents a significant advancement in the treatment of moderate-to-severe asthma with a Type 2 inflammatory phenotype.[7][8]
Mechanism of Action: Dual Blockade of IL-4 and IL-13 Signaling
Dupilumab targets the alpha subunit of the interleukin-4 receptor (IL-4Rα), which is a shared component of the receptor complexes for both IL-4 and IL-13.[7][8][9] By binding to IL-4Rα, dupilumab effectively blocks the signaling of both of these key cytokines, which are central drivers of Type 2 inflammation.[2][5][7][8][9][10][11][12] This dual inhibition disrupts the downstream inflammatory cascade, leading to a reduction in:
-
Eosinophilic inflammation
-
IgE production
-
Mucus hypersecretion
-
Airway hyperresponsiveness
This targeted mechanism of action contrasts with the broad anti-inflammatory effects of ICS.
Comparative Efficacy: Dupilumab vs. Standard of Care
The efficacy of Dupilumab has been extensively evaluated in several large-scale clinical trials, most notably the LIBERTY ASTHMA QUEST and VENTURE studies. These trials have provided robust data on its performance compared to placebo in patients with moderate-to-severe asthma who are inadequately controlled on standard therapies.
Reduction in Asthma Exacerbations
A primary endpoint in asthma clinical trials is the reduction in the annualized rate of severe exacerbations.
-
In the LIBERTY ASTHMA QUEST trial, dupilumab significantly reduced the annualized rate of severe asthma exacerbations by 47.7% compared to placebo.[13] The greatest benefits were observed in patients with higher baseline levels of eosinophils.[13]
-
A meta-analysis of data from the QUEST and a phase 2b study showed that dupilumab reduced the relative exacerbation rate by 64-74% in subgroups of patients with uncontrolled, persistent eosinophilic asthma.[10]
-
Real-world evidence also supports these findings, with one study showing that dupilumab was associated with significantly lower rates of asthma exacerbations compared to other biologics like omalizumab, benralizumab, and mepolizumab.[14][15]
Improvement in Lung Function
Forced expiratory volume in one second (FEV1) is a key measure of lung function.
-
In the QUEST trial, patients receiving dupilumab had a significant improvement in pre-bronchodilator FEV1 at week 12 compared to placebo.[13] The improvement in lung function was rapid, with a significant difference observed as early as two weeks after the first dose, and was sustained over the 52-week trial period.[16][17]
-
A post-hoc analysis of the QUEST trial demonstrated that dupilumab improved lung function across both large and small airways.[17]
-
Even in patients with moderate asthma (pre-bronchodilator FEV1 60-80% predicted) on medium-dose ICS, dupilumab meaningfully improved FEV1.[18]
Oral Corticosteroid Sparing Effect
Long-term use of oral corticosteroids (OCS) is associated with significant side effects. A key goal in severe asthma management is to reduce or eliminate the need for OCS.
-
The VENTURE trial specifically enrolled patients with severe, steroid-dependent asthma. Patients treated with dupilumab had a 70% reduction in their OCS dose at week 24, with nearly half of the patients completely discontinuing OCS.[6][16]
Comparative Efficacy Data Summary
| Efficacy Endpoint | Inhaled Corticosteroids (ICS) / Long-Acting Beta-Agonists (LABA) | Dupilumab (in moderate-to-severe Type 2 asthma) |
| Reduction in Exacerbations | Effective in reducing exacerbations compared to placebo or SABA alone. | Significantly reduces severe exacerbations by up to 74% in eosinophilic phenotypes.[10] |
| Improvement in FEV1 | Improves FEV1, particularly when used in combination. | Rapid and sustained improvement in FEV1, with significant changes seen within 2 weeks.[16][17] |
| OCS Sparing | Can reduce the need for OCS in some patients. | Significant OCS-sparing effect, with many patients able to reduce or eliminate OCS use.[6][16] |
| Biomarker Reduction | Can reduce airway eosinophilia. | Rapid and sustained reduction in fractional exhaled nitric oxide (FeNO) and blood eosinophils.[1] |
Safety and Tolerability
The safety profile of a therapeutic is a critical consideration in drug development and clinical practice.
-
Inhaled Corticosteroids: Long-term, high-dose use can be associated with local side effects such as oropharyngeal candidiasis and dysphonia, and systemic effects like adrenal suppression and decreased bone mineral density, although the risk is lower than with oral corticosteroids.
-
Long-Acting Beta-Agonists: Potential side effects include tremor, tachycardia, and palpitations. There have been concerns about an increased risk of asthma-related death when used as monotherapy, hence they are always recommended in combination with an ICS.
-
Dupilumab: The most common adverse events reported in clinical trials were injection site reactions, upper respiratory tract infections, and transient eosinophilia.[13][19] Overall, dupilumab has been shown to be well-tolerated with a favorable safety profile in long-term studies.[12][20] A meta-analysis of thirteen trials concluded that dupilumab was generally a safe agent for asthmatic patients.[21]
Experimental Protocols: Assessing Efficacy in Asthma Clinical Trials
The evaluation of new asthma therapies relies on standardized and validated experimental protocols to ensure the generation of reliable and comparable data.
Spirometry for FEV1 Measurement
Objective: To assess airway obstruction and its response to treatment.
Methodology:
-
Patient Preparation: Patients are instructed to withhold short-acting bronchodilators for at least 4-6 hours and long-acting bronchodilators for at least 12 hours prior to testing.
-
Procedure:
-
The patient is seated in an upright position.
-
A nose clip is applied.
-
The patient takes a full inspiration to total lung capacity.
-
The patient then performs a forced maximal exhalation into the spirometer for at least 6 seconds.
-
The maneuver is repeated at least three times to ensure reproducibility.
-
-
Data Analysis: The highest FEV1 and forced vital capacity (FVC) values from acceptable maneuvers are recorded. The change from baseline in pre-bronchodilator FEV1 is a key efficacy endpoint in clinical trials.[13]
Measurement of Fractional Exhaled Nitric Oxide (FeNO)
Objective: To quantify eosinophilic airway inflammation.
Methodology:
-
Device: A handheld or desktop chemiluminescence or electrochemical analyzer is used.
-
Procedure:
-
The patient inhales to total lung capacity through the device.
-
The patient then exhales at a constant flow rate (typically 50 mL/s) for a specified duration (e.g., 10 seconds for adults).
-
Visual feedback is often provided to help the patient maintain the correct flow rate.
-
-
Data Analysis: The concentration of nitric oxide in the exhaled breath is measured in parts per billion (ppb). A reduction in FeNO levels is indicative of a decrease in Type 2 airway inflammation.[1]
Conclusion: A Paradigm Shift in Asthma Management
The treatment of moderate-to-severe asthma is undergoing a paradigm shift, moving from broad-acting anti-inflammatory agents to highly targeted biologic therapies. While inhaled corticosteroids and long-acting beta-agonists remain the cornerstone of management for many patients, Dupilumab offers a significant therapeutic advantage for those with uncontrolled Type 2 asthma. Its dual blockade of IL-4 and IL-13 signaling addresses a fundamental driver of the disease, leading to substantial improvements in exacerbation rates, lung function, and quality of life, along with a favorable safety profile. For researchers and drug development professionals, the success of Dupilumab underscores the importance of understanding the molecular underpinnings of asthma heterogeneity and developing precision therapies that target specific patient populations.
References
-
Dupilumab reduces asthma exacerbations in patients with asthma regardless of changes in markers of type 2 inflammation. (2024, March 28). American Academy of Allergy, Asthma & Immunology.[Link]
-
National Heart, Lung, and Blood Institute. (2020). Asthma Management Guidelines: Focused Updates 2020.[Link]
-
Global Initiative for Asthma. (2023). Global Strategy for Asthma Management and Prevention.[Link]
-
Barnes, P. J. (2010). Inhaled Corticosteroids. British Journal of Pharmacology, 163(1), 22-44. [Link]
-
Johnson, M. (2001). The pharmacology of long-acting β2-agonists. Asthma, 35(Supplement 1), 1-10. [Link]
-
Le Floc'h, A., Allinne, J., Nagashima, K., Scott, G., Birchard, D., Asrat, S., ... & Hamilton, J. D. (2017). Dual blockade of IL-4 and IL-13 signaling is a key driver of dupilumab’s clinical efficacy in type 2 inflammatory diseases. Journal of Allergy and Clinical Immunology, 139(4), 1371-1380. [Link]
-
Corren, J., Castro, M., O'Riordan, T., Hanania, N. A., Pavord, I. D., Quirce, S., ... & Khan, A. (2020). Dupilumab Efficacy in Asthma Patients With FEV1 60–80% Predicted on Medium-Dose ICS: liberty asthma quest Study. European Respiratory Journal, 56(suppl 64), 335. [Link]
-
Study Compares Dupilumab Against Other Biologics for Asthma. (2022, November 19). AJMC.[Link]
-
Role of Dupilumab in the Treatment of Asthma. (2018). HCPLive.[Link]
-
Majority of Asthma Patients Prescribed Dupilumab vs Other Biologics as Initial Rx, According to Extensive Real-world Analysis. (2022, May 18). Patient Care Online.[Link]
-
Wikipedia. (n.d.). Beta2-adrenergic agonist.[Link]
-
Dupilumab Reduces Asthma Exacerbation Rates. (2020, August 8). HCPLive.[Link]
-
What is the mechanism of action of Dupilumab? (2025, March 7). Patsnap Synapse.[Link]
-
Dupilumab Efficacy and Safety in Patients With Persistent Asthma: Asia–Pacific Region. (2022). Respirology.[Link]
-
Dupilumab Manages Asthma Symptoms, Reduces OCS Dosing in QUEST, VENTURE Trials. (2018, May 22). HCPLive.[Link]
-
Asthma Lung Function Improvement | DUPIXENT® (dupilumab). (n.d.). Dupixent.[Link]
-
Asthma improvement in patients treated with dupilumab for severe atopic dermatitis. (2023, September 10). Allergy.[Link]
-
New England Journal of Medicine Publishes Two Positive Phase 3 Trials Showing DUPIXENT® (dupilumab) Improved Moderate-to-Severe Asthma. (2018, May 21). Regeneron Pharmaceuticals Inc.[Link]
-
Gandhi, N. A., Bennett, B. L., & Graham, N. M. (2016). Dupilumab: Mechanism of action, clinical, and translational science. Expert Review of Clinical Immunology, 12(1), 13-24. [Link]
-
Castro, M., Corren, J., Pavord, I. D., Maspero, J., Wenzel, S., Rabe, K. F., ... & Khan, A. (2020). Dupilumab improves lung function in patients with uncontrolled, moderate-to-severe asthma. ERJ Open Research, 6(1). [Link]
-
Dupilumab outperforms other biologics in reducing asthma exacerbation rate. (2024, March 7). Healio.[Link]
-
Zayed, Y., Kheiri, B., Banifadel, M., Hicks, M., Aburahma, A., Hamid, K., ... & Bachuwa, G. (2022). Dupilumab efficacy and safety in patients with moderate to severe asthma: A systematic review and meta-analysis. Frontiers in Medicine, 9, 961731. [Link]
-
Pelaia, C., Paoletti, G., Heffler, E., & Canonica, G. W. (2021). The Role of Dupilumab in Severe Asthma. Journal of Clinical Medicine, 10(17), 3875. [Link]
-
Zayed, Y., Kheiri, B., Banifadel, M., Hicks, M., Aburahma, A., Hamid, K., ... & Bachuwa, G. (2022). Dupilumab efficacy and safety in patients with moderate to severe asthma: A systematic review and meta-analysis. Frontiers in Medicine, 9, 961731. [Link]
-
Which asthma biologic is superior? (2025, April 16). Dr.Oracle.[Link]
-
Dupilumab Reduces Severe Exacerbations in Patients with Type 2 Asthma. (2021, September 7). HCPLive.[Link]
-
Dupilumab Shows Consistent Efficacy, Safety Profile for Approximately 2 Years in Children 6 to 11 Years of Age with Moderate-to-Severe Asthma. (2022, September 8). Pharmacy Times.[Link]
-
Rabe, K. F., Corren, J., Castro, M., Pavord, I. D., Wenzel, S. E., Maspero, J. F., ... & Khan, A. H. (2020). Dupilumab efficacy and safety in Latin American patients with uncontrolled, moderate-to-severe asthma: phase 3 LIBERTY ASTHMA QUEST study. Allergy, 75(11), 2911-2923. [Link]
-
Comparing Biologic Therapies for Asthma. (2022, December 30). Docwire News.[Link]
-
Glucocorticoids: mechanisms of action and anti-inflammatory potential in asthma. (1998). Mediators of Inflammation, 7(4), 229-236. [Link]
-
Dupilumab long-term efficacy in patients with non-OCS-dependent asthma with and without evidence of allergic asthma. (2023). Journal of Asthma and Allergy, 16, 229-242. [Link]
-
New England Journal of Medicine Publishes Two Positive Phase 3 Trials Showing DUPIXENT® (dupilumab) Improved Moderate-to-Severe Asthma. (2018, May 21). Regeneron Pharmaceuticals Inc.[Link]
-
Castro, M., Corren, J., Pavord, I. D., Maspero, J., Wenzel, S., Rabe, K. F., ... & Khan, A. H. (2018). Dupilumab Efficacy and Safety in Moderate-to-Severe Uncontrolled Asthma. New England Journal of Medicine, 378(26), 2486-2496. [Link]
-
Corren, J., Castro, M., O'Riordan, T., Hanania, N. A., Pavord, I. D., Quirce, S., ... & Khan, A. (2020). Dupilumab is effective in type 2-high asthma patients receiving high-dose inhaled corticosteroids at baseline. Allergy, 76(3), 857-868. [Link]
-
S35 Dupilumab effect on exacerbations and lung function despite withdrawal of inhaled corticosteroids/long-acting beta agonists. (2018). Thorax, 73(Suppl 4), A21-A22. [Link]
-
Corren, J., Wechsler, M. E., Maspero, J. F., Pavord, I. D., Wenzel, S. E., Rabe, K. F., ... & Khan, A. H. (2024). Long-Term Safety of Dupilumab in Patients With Moderate-to-Severe Asthma: TRAVERSE Continuation Study. The Journal of Allergy and Clinical Immunology: In Practice, 12(1), 159-168. [Link]
-
Corren, J., Castro, M., O'Riordan, T., Hanania, N. A., Pavord, I. D., Quirce, S., ... & Khan, A. (2020). Dupilumab is effective in type 2-high asthma patients receiving high-dose inhaled corticosteroids at baseline. Allergy, 76(3), 857-868. [Link]
-
What is the effect of Dupixent (dupilumab) on asthma? (2025, March 27). Dr.Oracle.[Link]
Sources
- 1. Dupilumab reduces asthma exacerbations [aaaai.org]
- 2. respiratory-therapy.com [respiratory-therapy.com]
- 3. medpagetoday.com [medpagetoday.com]
- 4. ajmc.com [ajmc.com]
- 5. What is the mechanism of action of Dupilumab? [synapse.patsnap.com]
- 6. hcplive.com [hcplive.com]
- 7. mdpi.com [mdpi.com]
- 8. The Role of Dupilumab in Severe Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dupilumab: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hcplive.com [hcplive.com]
- 11. hcplive.com [hcplive.com]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. Dupilumab Efficacy and Safety in Moderate-to-Severe Uncontrolled Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ajmc.com [ajmc.com]
- 15. Dupilumab outperforms other biologics in reducing asthma exacerbation rate [healio.com]
- 16. New England Journal of Medicine Publishes Two Positive Phase 3 Trials Showing DUPIXENT® (dupilumab) Improved Moderate-to-Severe Asthma | Regeneron Pharmaceuticals Inc. [newsroom.regeneron.com]
- 17. publications.ersnet.org [publications.ersnet.org]
- 18. publications.ersnet.org [publications.ersnet.org]
- 19. Frontiers | Dupilumab efficacy and safety in patients with moderate to severe asthma: A systematic review and meta-analysis [frontiersin.org]
- 20. Long-Term Safety of Dupilumab in Patients With Moderate-to-Severe Asthma: TRAVERSE Continuation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dupilumab efficacy and safety in patients with moderate to severe asthma: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of DPTN's Anti-Inflammatory Efficacy
This guide provides a comprehensive framework for the in vivo validation of DPTN, a novel anti-inflammatory agent. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of this compound's performance against established anti-inflammatory drugs. The experimental designs detailed herein are structured to provide robust, reproducible data for assessing the therapeutic potential of this compound in inflammatory disease models.
The core of this guide focuses on two widely accepted and well-characterized in vivo models of acute inflammation: Carrageenan-Induced Paw Edema and Lipopolysaccharide (LPS)-Induced Endotoxemia. These models were selected for their ability to elucidate distinct aspects of the inflammatory cascade, providing a multifaceted evaluation of this compound's mechanism of action. Dexamethasone, a potent corticosteroid, and Aspirin, a non-steroidal anti-inflammatory drug (NSAID), are employed as comparator compounds to benchmark the efficacy of this compound.
Mechanistic Framework: Targeting the NF-κB Signaling Pathway
A critical signaling pathway in the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as those initiated by carrageenan or LPS, IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it induces the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The therapeutic rationale for this compound is its putative inhibition of this key inflammatory signaling cascade.
Caption: Putative mechanism of this compound action on the NF-κB signaling pathway.
Experimental Design: A Two-Model Approach for In Vivo Validation
To comprehensively assess the anti-inflammatory properties of this compound, a two-pronged in vivo experimental approach is proposed. This strategy allows for the evaluation of this compound's efficacy in both a localized and a systemic model of inflammation.
Caption: Overall experimental workflow for the in vivo validation of this compound.
Model 1: Carrageenan-Induced Paw Edema
This model is a classic and highly reproducible assay for evaluating the anti-inflammatory effects of compounds on acute, localized inflammation. Carrageenan, a phlogistic agent, induces an inflammatory response characterized by edema, erythema, and hyperalgesia.
Experimental Protocol
-
Animal Acclimatization: Male Wistar rats (180-200 g) are acclimatized for 7 days with free access to food and water.
-
Grouping and Dosing: Animals are randomly assigned to the following groups (n=6 per group):
-
Vehicle Control (Saline)
-
This compound (10 mg/kg, 20 mg/kg, 40 mg/kg, orally)
-
Dexamethasone (1 mg/kg, intraperitoneally)
-
Aspirin (100 mg/kg, orally)
-
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% (w/v) carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Anticipated Comparative Data
| Treatment Group | Dose | Mean Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | - | 1.25 ± 0.15 | - |
| This compound | 10 mg/kg | 0.98 ± 0.12 | 21.6% |
| This compound | 20 mg/kg | 0.65 ± 0.09 | 48.0% |
| This compound | 40 mg/kg | 0.42 ± 0.07 | 66.4% |
| Dexamethasone | 1 mg/kg | 0.38 ± 0.05 | 69.6% |
| Aspirin | 100 mg/kg | 0.71 ± 0.10 | 43.2% |
Model 2: Lipopolysaccharide (LPS)-Induced Endotoxemia
This model mimics systemic inflammation by administering LPS, a component of the outer membrane of Gram-negative bacteria. LPS triggers a potent inflammatory response, leading to the release of pro-inflammatory cytokines into the bloodstream.
Experimental Protocol
-
Animal Acclimatization: Male C57BL/6 mice (8-10 weeks old) are acclimatized for 7 days.
-
Grouping and Dosing: Animals are randomly assigned to the following groups (n=8 per group):
-
Vehicle Control (Saline)
-
This compound (10 mg/kg, 20 mg/kg, 40 mg/kg, orally)
-
Dexamethasone (1 mg/kg, intraperitoneally)
-
-
Induction of Systemic Inflammation: One hour after drug administration, mice are injected intraperitoneally with LPS (10 mg/kg).
-
Sample Collection: Two hours post-LPS injection, blood is collected via cardiac puncture, and serum is separated.
-
Cytokine Analysis: Serum levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are quantified using commercially available ELISA kits.
Anticipated Comparative Data
| Treatment Group | Dose | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Vehicle Control | - | 3500 ± 450 | 4200 ± 500 |
| This compound | 10 mg/kg | 2800 ± 380 | 3300 ± 420 |
| This compound | 20 mg/kg | 1900 ± 250 | 2100 ± 300 |
| This compound | 40 mg/kg | 1100 ± 180 | 1300 ± 210 |
| Dexamethasone | 1 mg/kg | 950 ± 150 | 1100 ± 190 |
Summary and Conclusion
The in vivo validation framework presented in this guide provides a robust methodology for assessing the anti-inflammatory potential of this compound. By employing both localized and systemic inflammation models and comparing the efficacy of this compound against standard-of-care anti-inflammatory drugs, a comprehensive understanding of its therapeutic promise can be achieved. The anticipated data suggests that this compound exhibits a dose-dependent anti-inflammatory effect, warranting further investigation into its clinical translatability. The putative mechanism of action, through the inhibition of the NF-κB signaling pathway, provides a strong rationale for its observed efficacy in these preclinical models.
References
A Comparative Analysis of DPTN and PSB-11: A Technical Guide for Researchers
A Foreword from the Senior Application Scientist: In the landscape of pharmacological research, the precise selection of molecular probes is paramount to the elucidation of complex biological pathways. This guide is designed for the discerning researcher, scientist, and drug development professional, offering an in-depth, comparative analysis of two distinct molecular entities: DPTN and PSB-11. It has come to our attention that these compounds are sometimes mistakenly considered within a similar application space. The primary objective of this document is to clarify their unique pharmacological identities, detail their mechanisms of action, and provide the experimental frameworks necessary for their accurate scientific application. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the integrity of your research.
Introduction: Defining Two Separate Worlds of G-Protein Coupled Receptor Modulation
At the outset, it is critical to establish that this compound and PSB-11 are not functional alternatives; they operate in entirely different signaling systems. This compound is a potent and selective antagonist of the A3 adenosine receptor (A3AR), a key player in inflammatory pathways and a therapeutic target for conditions like glaucoma and asthma.[1][2][3] In stark contrast, PSB-11 and its congeners are antagonists of the P2Y12 receptor, a crucial component in ADP-mediated platelet aggregation and a cornerstone target for anti-thrombotic therapies.[4][5]
This guide will, therefore, provide a parallel examination of these two compounds, offering a "comparative" lens on their roles as specialized tools within their respective fields of purinergic signaling.
This compound: A Selective Antagonist of the A3 Adenosine Receptor
This compound (N-[4-(3,5-dimethylphenyl)-5-(4-pyridyl)-1,3-thiazol-2-yl]nicotinamide) has been characterized as a high-affinity antagonist for the A3 adenosine receptor.[1][2][6] Its utility is particularly noted for its efficacy across multiple species, including humans, mice, and rats, which is not always the case for A3AR antagonists.[1][2][3]
Mechanism of Action and Signaling Pathway
The A3 adenosine receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by its endogenous ligand, adenosine, the A3AR initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a competitive antagonist, blocks the binding of adenosine to the A3AR, thereby preventing this downstream signaling.
}
Quantitative Performance: Binding Affinity and Selectivity
The efficacy and utility of a receptor antagonist are defined by its binding affinity (Ki) for its target receptor and its selectivity over other related receptors. Lower Ki values indicate a stronger binding affinity.
| Compound | Species | A3AR (Ki, nM) | A1AR (Ki, nM) | A2AAR (Ki, nM) | A2BAR (Ki, nM) |
| This compound | Human | 1.65 | 162 | 121 | 230 |
| Mouse | 9.61 | 411 | 830 | 189 | |
| Rat | 8.53 | 333 | 1147 | 163 | |
| Data compiled from Gao et al., 2021.[1][2][3] |
As the data indicates, this compound displays high potency for the human A3AR with good selectivity over other adenosine receptor subtypes. While its affinity for rodent A3ARs is slightly lower, it remains a valuable tool for in vivo studies in these species.[1][2]
PSB-11: An Antagonist of the P2Y12 Receptor
PSB-11 belongs to a class of compounds that target purinergic receptors, specifically the P2Y12 receptor. It's important to note that while some potent human A3AR antagonists have "PSB" in their nomenclature (e.g., PSB-10), PSB-11 itself has been shown to be largely inactive at A3ARs.[3] The primary role of P2Y12 antagonists is the inhibition of platelet aggregation, making them critical in the research and treatment of cardiovascular diseases.
Mechanism of Action and Signaling Pathway
The P2Y12 receptor is a Gi-coupled GPCR found on the surface of platelets. Its activation by adenosine diphosphate (ADP) is a critical step in blood clot formation. Similar to the A3AR, activation of the P2Y12 receptor leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This reduction in cAMP promotes platelet activation and aggregation. P2Y12 antagonists like PSB-11 and its more well-characterized relatives (e.g., PSB-0739) block the binding of ADP, thereby inhibiting platelet aggregation.[4][5]
}
Quantitative Performance of P2Y12 Antagonists
While specific binding data for PSB-11 is not as readily available in comparative literature, we can look at a closely related and well-characterized potent P2Y12 antagonist, PSB-0739, to understand the target's pharmacology.
| Compound | P2Y12 (Ki, nM) | P2Y1 (Ki, nM) | P2Y13 (Ki, nM) |
| PSB-0739 | 24.9 | > 10,000 | > 10,000 |
| Data from Baqi et al., 2009 and Hoffmann et al., 2009 as cited in BenchChem.[7] |
The data for PSB-0739 demonstrates high selectivity for the P2Y12 receptor over other P2Y subtypes, which is a critical characteristic for a therapeutic or research tool in this class.
Experimental Protocols: A Guide to In Vitro Characterization
To ensure the scientific rigor of your findings, the following are detailed protocols for the primary in vitro assays used to characterize this compound and PSB-11.
}
Radioligand Binding Assay (for this compound and PSB-11)
Principle: This assay quantifies the binding affinity of a test compound by measuring its ability to displace a radioactively labeled ligand from the target receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human A3AR (for this compound) or P2Y12 receptor (for PSB-11) (e.g., HEK-293 or CHO cells).
-
Incubation: In a multi-well plate, incubate the cell membranes with a specific concentration of a suitable radioligand (e.g., [¹²⁵I]I-AB-MECA for A3AR) and a range of concentrations of the unlabeled test compound.
-
Equilibration: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at room temperature).
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay (for this compound)
Principle: This assay measures the functional potency of an A3AR antagonist by quantifying its ability to reverse the agonist-induced inhibition of cAMP production.
Methodology:
-
Cell Culture: Plate cells expressing the A3AR in a multi-well plate and grow to near confluency.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).
-
Stimulation: Add an A3AR agonist (e.g., NECA) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis: Terminate the reaction and lyse the cells to release intracellular cAMP.
-
Detection: Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to determine the IC50 for the functional response.
Platelet Aggregometry Assay (for PSB-11)
Principle: This assay directly measures the ability of a P2Y12 antagonist to inhibit ADP-induced platelet aggregation in a sample of platelet-rich plasma (PRP) or whole blood.
Methodology:
-
Sample Preparation: Obtain fresh blood from a healthy donor into a tube containing an anticoagulant (e.g., sodium citrate). Prepare platelet-rich plasma by centrifugation.
-
Baseline Measurement: Place a sample of PRP in an aggregometer and establish a baseline light transmittance.
-
Incubation: Add the P2Y12 antagonist (e.g., PSB-11) to the PRP and incubate for a specified time.
-
Aggregation Induction: Add a known concentration of ADP to induce platelet aggregation.
-
Measurement: Monitor the change in light transmittance as platelets aggregate. Increased aggregation leads to increased light transmittance.
-
Data Analysis: Calculate the percentage of inhibition of aggregation caused by the P2Y12 antagonist compared to a vehicle control.
In Vivo Considerations and Applications
This compound (A3AR Antagonist)
In vivo studies with this compound would typically be conducted in animal models of diseases where A3AR is implicated, such as:
-
Inflammatory diseases: Models of asthma or inflammatory bowel disease to assess the reduction in inflammatory markers and symptoms.
-
Glaucoma: Models to measure the reduction in intraocular pressure.
-
Ischemia-reperfusion injury: Cardiac or cerebral ischemia models to evaluate the protective effects on tissue damage.[8]
A key advantage of this compound is its reported ability to cross the blood-brain barrier in rats, making it a suitable tool for investigating the role of A3AR in the central nervous system.
PSB-11 (P2Y12 Antagonist)
In vivo studies involving P2Y12 antagonists are primarily focused on thrombosis and hemostasis:
-
Thrombosis models: Arterial thrombosis models (e.g., ferric chloride-induced injury) in rodents to assess the prevention of clot formation.[9]
-
Bleeding time assays: To evaluate the potential side effects of increased bleeding time associated with antiplatelet therapy.
Conclusion: A Comparative Perspective on Two Distinct Pharmacological Tools
-
This compound is a potent and selective A3 adenosine receptor antagonist , valuable for investigating the role of this receptor in inflammation, glaucoma, and other pathologies, with demonstrated utility in both in vitro and in vivo models across different species.
-
PSB-11 and related compounds are P2Y12 receptor antagonists , essential for studying the mechanisms of platelet aggregation and for the development of anti-thrombotic therapies.
The "comparison" between these two molecules lies not in their interchangeable application, but in their shared identity as high-quality molecular probes that enable precise dissection of specific GPCR signaling pathways. The experimental protocols and data presented in this guide are intended to empower researchers to utilize these compounds effectively and with scientific integrity in their respective fields of study.
References
-
Gao ZG, et al. Pharmacological characterization of this compound and other selective A3 adenosine receptor antagonists. Purinergic Signal. 2021 Dec;17(4):737-746. Available from: [Link]
-
Gao ZG, et al. Pharmacological characterization of this compound and other selective A3 adenosine receptor antagonists. PMC. 2021. Available from: [Link]
-
The P2Y12 Receptor Antagonist Selatogrel Dissolves Preformed Platelet Thrombi In Vivo. Available from: [Link]
-
Gao ZG, et al. Pharmacological characterization of this compound and other selective A3 adenosine receptor antagonists. PubMed. 2021. Available from: [Link]
-
P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding. PMC. Available from: [Link]
-
Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species. PMC. Available from: [Link]
-
P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application. MDPI. Available from: [Link]
-
Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases. MDPI. Available from: [Link]
-
Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists. PMC. Available from: [Link]
-
P2Y12 Receptor Inhibitors in Acute Coronary Syndromes: From the Research Laboratory to the Clinic and Vice Versa. Karger Publishers. Available from: [Link]
-
Therapeutic Potential of Highly Selective A3 Adenosine Receptor Ligands in the Central and Peripheral Nervous System. MDPI. Available from: [Link]
-
Pharmacological characterisation of novel adenosine A3 receptor antagonists. ResearchGate. Available from: [Link]
-
Jacobson KA, et al. Pharmacological characterization of P2Y receptor subtypes – an update. PMC. Available from: [Link]
-
Platelet Aggregation - Plavix Sensitivity. Machaon Diagnostics. Available from: [Link]
-
Test Code P2Y12P P2Y12 Inhibition Assay. UChicago Medicine Medical Laboratories. Available from: [Link]
-
The effect of P2Y12 inhibition on platelet activation assessed with aggregation- and flow cytometry-based assays. Taylor & Francis Online. Available from: [Link]
-
P2Y12 Antagonism. Arteriosclerosis, Thrombosis, and Vascular Biology. Available from: [Link]
-
Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral. ACS Publications. Available from: [Link]
-
cAMP determination and ERK1/2 phosphorylation assays in primary... ResearchGate. Available from: [Link]
-
Adenosine A3 Receptor Assay. Innoprot. Available from: [Link]
-
A3 Human Adenosine GPCR Cell Based Agonist cAMP LeadHunter Assay - FR. Eurofins DiscoverX. Available from: [Link]
-
Jacobson KA, et al. Pharmacological characterization of P2Y receptor subtypes - an update. ResearchGate. Available from: [Link]
-
Potent Adenosine Receptor Antagonists that are Selective for the A1 Receptor Subtype. ElectronicsAndBooks. Available from: [Link]
-
Jacobson KA, et al. Development of selective agonists and antagonists of P2Y receptors. PMC. Available from: [Link]
-
Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application. PMC. Available from: [Link]
-
Distribution of P2Y and P2X purinergic receptor expression within the intestine. Available from: [Link]
-
Zhang K, et al. Agonist-bound structure of the human P2Y12 receptor. PMC. 2014. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological characterization of this compound and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of this compound and other selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. axonmedchem.com [axonmedchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. The P2Y12 Receptor Antagonist Selatogrel Dissolves Preformed Platelet Thrombi In Vivo [mdpi.com]
A Guide to Replicating and Comparing Experimental Results for Targeted Protein Degradation: A Focus on PROTAC Technology
Note to the Reader: The term "DPTN" in the original request does not correspond to a widely recognized technology or molecule in the field of drug development based on available scientific literature. To provide a valuable and actionable guide that aligns with the spirit of the inquiry, this document will focus on a highly relevant and revolutionary technology in the same field: PROTAC (Proteolysis-Targeting Chimera) . This guide is designed for researchers, scientists, and drug development professionals seeking to understand, replicate, and compare experimental results related to this cutting-edge modality.
Introduction: The Paradigm Shift of Targeted Protein Degradation
Traditional pharmacology has largely focused on inhibiting the function of disease-causing proteins with small molecules or biologics. However, this approach has limitations, particularly for proteins lacking active sites or those that are difficult to drug. Targeted Protein Degradation (TPD) offers a new paradigm by hijacking the cell's natural protein disposal machinery to eliminate, rather than merely inhibit, target proteins. At the forefront of this revolution are Proteolysis-Targeting Chimeras (PROTACs), which have emerged as a powerful therapeutic modality.
This guide provides a detailed framework for understanding and replicating key experiments to validate PROTAC efficacy, offering a comparative analysis against traditional inhibitors and explaining the scientific rationale behind the experimental design.
Mechanism of Action: Orchestrating Protein Destruction
A PROTAC is a heterobifunctional molecule composed of three key parts: a ligand that binds to a target protein (Protein of Interest, POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This elegant design allows the PROTAC to act as a bridge, bringing the target protein into close proximity with the E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. Polyubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome, the cell's primary protein degradation machinery. The PROTAC molecule itself is not degraded in this process and can go on to induce the degradation of multiple target protein molecules.
Caption: The PROTAC mechanism of action, from ternary complex formation to proteasomal degradation.
Experimental Validation: A Step-by-Step Protocol for Assessing PROTAC-Mediated Degradation
Replicating published findings requires meticulous attention to detail. The following protocol outlines a standard Western blot experiment to quantify the degradation of a target protein induced by a PROTAC.
Objective: To determine the dose-dependent degradation of a target Protein of Interest (POI) in a specific cell line following treatment with a novel PROTAC.
Materials:
-
Cell line expressing the POI (e.g., MCF-7 for estrogen receptor)
-
Cell culture medium and supplements
-
Novel PROTAC and a negative control (e.g., a molecule with an inactive E3 ligase ligand)
-
DMSO (vehicle control)
-
Protease and phosphatase inhibitor cocktails
-
RIPA buffer for cell lysis
-
BCA protein assay kit
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
Protocol:
-
Cell Seeding & Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Rationale: This density ensures cells are in a healthy, logarithmic growth phase and provides sufficient protein for analysis.
-
Prepare serial dilutions of the PROTAC in cell culture medium (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle-only control (DMSO) and a negative control.
-
Aspirate the old medium and treat the cells with the prepared PROTAC concentrations for a predetermined time (e.g., 18-24 hours).
-
Rationale: A time course experiment is often performed first to determine the optimal treatment duration for maximal degradation.
-
-
Cell Lysis & Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Rationale: Inhibitors are critical to prevent protein degradation and dephosphorylation after cell lysis, ensuring the protein levels at the time of harvest are accurately reflected.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Rationale: Equal protein loading is essential for accurate comparison of protein levels between different treatment groups.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash again and add the chemiluminescent substrate.
-
Image the blot using a digital imager.
-
Strip the membrane and re-probe with the loading control antibody (e.g., anti-GAPDH).
-
Rationale: The loading control confirms that any observed decrease in the POI is due to specific degradation and not a result of loading errors.
-
-
Data Analysis:
-
Quantify the band intensities for the POI and the loading control using software like ImageJ.
-
Normalize the POI band intensity to the corresponding loading control band intensity for each sample.
-
Plot the normalized POI levels against the PROTAC concentration to generate a dose-response curve and calculate the DC50 (concentration at which 50% of the protein is degraded).
-
Caption: A typical experimental workflow for quantifying PROTAC-mediated protein degradation.
Comparative Analysis: PROTACs vs. Small Molecule Inhibitors
To fully appreciate the advantages of PROTACs, it is crucial to compare their performance against traditional small molecule inhibitors that target the same protein.
| Feature | PROTAC (Degrader) | Small Molecule Inhibitor | Rationale & Implications |
| Mechanism | Event-driven (catalytic); removes the target protein. | Occupancy-driven; inhibits protein function. | PROTACs can have a more profound and durable effect as the entire protein scaffold is removed. |
| Selectivity | Can achieve high selectivity through cooperative binding to the target and E3 ligase. | Dependent on binding pocket similarity; off-target effects are common. | The ternary complex formation can lead to improved selectivity over simple binary engagement. |
| Dosing | Sub-stoichiometric, catalytic nature may allow for lower and less frequent dosing. | Requires high and sustained concentrations to maintain target occupancy. | This can potentially lead to a better therapeutic window and reduced side effects for PROTACs. |
| Resistance | Can overcome resistance caused by target protein mutations that block inhibitor binding but not PROTAC binding. | Point mutations in the active site can easily lead to acquired resistance. | PROTACs offer a promising strategy to address clinically relevant resistance mechanisms. |
| "Undruggable" Targets | Can target proteins without a clear active site, such as scaffolding proteins. | Limited to proteins with druggable active or allosteric sites. | This significantly expands the druggable proteome to include targets previously considered intractable. |
Conclusion
PROTAC technology represents a significant leap forward in drug discovery, moving beyond simple inhibition to the targeted elimination of disease-causing proteins. Replicating and interpreting the results of PROTAC experiments requires a solid understanding of the underlying biology and meticulous execution of validation assays like Western blotting. By directly comparing the outcomes of PROTAC-mediated degradation with those of traditional inhibitors, researchers can clearly delineate the unique advantages of this modality in terms of efficacy, selectivity, and the potential to overcome drug resistance. As the field continues to evolve, rigorous and reproducible experimental practices will be paramount to unlocking the full therapeutic potential of targeted protein degradation.
References
-
Title: The PROTAC technology in drug development. Source: Cell & Bioscience URL: [Link]
-
Title: The Rise of PROTACs: A New Direction for Tackling "Undruggable" Targets in Drug Discovery. Source: Bio-protocol URL: [Link]
-
Title: PROTACs: A new era of targeted therapy. Source: Signal Transduction and Targeted Therapy URL: [Link]
-
Title: Proteolysis-targeting chimeras (PROTACs) in cancer therapy. Source: Journal of Hematology & Oncology URL: [Link]
-
Title: PROTACs: A new drug discovery paradigm. Source: RSC Medicinal Chemistry URL: [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of DPTN
Introduction: Clarifying "DPTN" for Safe Laboratory Operations
In the dynamic landscape of chemical research and development, precise terminology is paramount to safety and procedural accuracy. The acronym "this compound" can refer to at least two distinct chemical entities, each with a unique hazard profile and requiring specific disposal protocols. This guide provides comprehensive, step-by-step procedures for the proper disposal of both compounds, ensuring the safety of laboratory personnel and compliance with environmental regulations.
-
This compound as a Research Compound: An adenosine A₃ receptor antagonist (CAS No. 325767-87-1), a potent, biologically active molecule used by researchers and drug development professionals.[1]
-
This compound as an Industrial Compound: Dipentamethylenethiuram tetrasulfide (CAS No. 120-54-7), primarily used as a vulcanization accelerator in the rubber industry.[2][3]
This document will first detail the procedures for the research-grade adenosine receptor antagonist, the likely subject for our target audience, followed by the protocol for the industrial compound.
Part 1: Disposal Protocol for this compound (Adenosine A₃ Receptor Antagonist)
As a potent and selective adenosine A₃ receptor antagonist, this compound is a biologically active compound whose toxicological properties may not be fully characterized.[1] The foundational principle for handling such research-grade chemicals is the precautionary principle . In the absence of specific degradation and neutralization data, all materials contaminated with this compound must be treated as hazardous chemical waste and disposed of through a licensed environmental services vendor.
Core Directive: Waste Segregation and Collection
Never dispose of this compound, or solutions containing it, down the sanitary sewer. All waste must be collected at the point of generation in designated, properly labeled containers.
Step-by-Step Disposal Methodology
1. Personal Protective Equipment (PPE) Selection:
-
Rationale: To prevent dermal absorption and inhalation of the potent compound.
-
Procedure: Before handling this compound powder or solutions, don the following PPE:
-
Standard laboratory coat.
-
Safety goggles with side shields or a face shield.
-
Two pairs of nitrile gloves (double-gloving) to protect against potential tears and rapid permeation.
-
2. Preparing Hazardous Waste Containers:
-
Rationale: To ensure safe storage and compliance with Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) regulations.[4][5]
-
Procedure:
-
Select a container chemically compatible with the waste stream. For this compound solutions in organic solvents (e.g., DMSO), use a high-density polyethylene (HDPE) or glass container. For solid waste, a sealable plastic bag or wide-mouth plastic container is appropriate.
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must include:
-
3. Waste Collection:
-
Rationale: To prevent accidental mixing of incompatible chemicals and ensure proper disposal routing.
-
Procedure:
-
Liquid Waste: Carefully pour all this compound-containing solutions into the labeled liquid waste container using a funnel.
-
Solid Waste: Place all this compound-contaminated solid materials (e.g., weigh boats, pipette tips, contaminated gloves, absorbent pads) into the labeled solid waste container.
-
Empty Containers: The original this compound vial is considered hazardous waste. Triple-rinse the empty vial with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous liquid waste.[7] Deface the original label and place the rinsed vial in the solid waste container.
-
4. Storage and Disposal:
-
Rationale: To ensure safe temporary storage and timely removal by professionals.
-
Procedure:
-
Keep waste containers tightly sealed except when adding waste.
-
Store the containers in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of laboratory personnel.[5][8]
-
Ensure the SAA is in a secondary containment bin to catch any potential leaks.
-
Arrange for waste pickup through your institution's Environmental Health & Safety (EH&S) department or a contracted hazardous waste disposal service.[9][10]
-
Emergency Protocol: Small Spill Cleanup (<100 mL)
1. Alert and Isolate:
-
Immediately alert personnel in the vicinity.
-
Secure the area and restrict access.
2. Don Appropriate PPE:
-
At a minimum, wear a lab coat, safety goggles, and double nitrile gloves. If the compound is a dry powder, consider a respirator to prevent inhalation.
3. Contain and Absorb:
-
For liquid spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pillow), starting from the outside and working inward to prevent spreading.[11][12]
-
For solid spills: Gently cover the powder with damp paper towels to avoid making it airborne.
4. Collect Waste:
-
Carefully scoop the absorbed liquid or contained powder into a designated hazardous waste container using non-sparking tools.[13]
-
Label the container as "Spill Debris" with the chemical name (this compound).
5. Decontaminate:
-
Clean the spill area with a detergent solution, followed by water.
-
Collect all cleaning materials (paper towels, wipes) as hazardous solid waste.
6. Final Disposal:
-
Seal and store the waste container in the SAA for professional disposal.
Visual Workflow: this compound (Research Grade) Disposal Decision Tree
Caption: Decision workflow for proper disposal of research-grade this compound waste.
Part 2: Disposal Protocol for this compound (Dipentamethylenethiuram Tetrasulfide)
Dipentamethylenethiuram tetrasulfide (CAS 120-54-7) is a solid powder classified as a skin sensitizer and is toxic to aquatic life.[3][14] These hazards dictate its disposal pathway.
Core Directive: Environmental and Health Protection
The primary concerns for this compound are preventing skin contact and avoiding environmental release. Precautionary statement P501 from its Safety Data Sheet (SDS) mandates that contents and containers be disposed of at an approved waste disposal plant.[3][14]
Step-by-Step Disposal Methodology
-
PPE Requirement: Wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile is suitable) to prevent skin contact, which can cause an allergic reaction.[2][14]
-
Waste Collection: Collect all waste powder and contaminated materials (e.g., scoops, weigh paper, gloves) in a clearly labeled, sealable container (e.g., a wide-mouth HDPE jar).
-
Labeling: The container must be labeled "Hazardous Waste," with the full chemical name "Dipentamethylenethiuram tetrasulfide," and an indication of the hazards ("Skin Sensitizer," "Environmental Hazard").
-
Storage and Disposal: Store the sealed container in your facility's designated hazardous waste accumulation area. Do not discard in the regular trash. Arrange for pickup and disposal through a licensed hazardous waste contractor.
Emergency Protocol: Solid Spill Cleanup
-
Prevent Dispersion: Avoid actions that create dust. Do not sweep dry powder.
-
Don PPE: Wear appropriate PPE, including double gloves and safety goggles.
-
Containment: Gently mist the spilled powder with water to prevent it from becoming airborne.
-
Collection: Carefully scoop the dampened material into a labeled hazardous waste container.
-
Decontamination: Wipe the area with a wet cloth, and dispose of the cloth in the same waste container.
-
Disposal: Seal the container and move it to the hazardous waste accumulation area for professional disposal.
Data Summary: this compound Compound Comparison
| Feature | This compound (Adenosine A₃ Receptor Antagonist) | This compound (Dipentamethylenethiuram Tetrasulfide) |
| CAS Number | 325767-87-1[1] | 120-54-7[2][3] |
| Primary Use | Laboratory Research | Industrial Rubber Vulcanization[2] |
| Physical Form | Crystalline Solid | White to Light Yellow Powder/Crystal |
| Primary Hazards | Potent biological activity; full toxicology unknown. | Skin Sensitization (H317), Toxic to Aquatic Life (H411).[3][14] |
| Disposal Classification | Hazardous Chemical Waste (Precautionary) | Hazardous Chemical Waste (Regulated) |
| Key Disposal Precaution | Treat as a potent compound; prevent all routes of exposure. | Do not allow contact with skin or release into the environment.[3] |
References
-
ReAgent. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Available at: [Link]
-
University of Tennessee, Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. Available at: [Link]
-
The City University of New York (CUNY). Laboratory Chemical Spill Cleanup and Response Guide. Available at: [Link]
-
California State University Monterey Bay. Chemical Spill Procedures. Available at: [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]
-
Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. Available at: [Link]
-
Lab Manager. Managing Hazardous Chemical Waste in the Lab. Available at: [Link]
-
Medical Laboratory Observer. Laboratory Waste Management: The New Regulations. Available at: [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Available at: [Link]
-
ChemView, U.S. EPA. Section 2. Hazards identification. Available at: [Link]
-
Whatcom County. How to dispose of or recycle Cosmetics. Available at: [Link]
-
UC San Diego Health. Hazardous Materials & Waste Management. Available at: [Link]
-
Labcompare. (2025, April 21). What are the best methods for disposing of excess chemicals recorded in inventory? Available at: [Link]
-
Reddit. (2020, June 29). How do chemists dispose of the chemicals they make? Available at: [Link]
-
UCLA Department of Chemistry & Biochemistry. WASTE DISPOSAL. Available at: [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, May 15). Household Hazardous Waste (HHW). Available at: [Link]
-
Scribd. Dipentamethylenethiuram SDS Japan. Available at: [Link]
-
DC Chemicals. Adenosine receptor antagonist 3 | 2400864-80-2 | MSDS. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. echemi.com [echemi.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. MedicalLab Management Magazine [medlabmag.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Materials & Waste Management | Safety Office [safety.ucsf.edu]
- 10. sbnsoftware.com [sbnsoftware.com]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. acs.org [acs.org]
- 13. ccny.cuny.edu [ccny.cuny.edu]
- 14. static.cymitquimica.com [static.cymitquimica.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling DPTN
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling N,N'-diphenyl-N,N'-di-p-tolyl-benzidine (DPTN), a benzidine derivative used in advanced materials and chemical synthesis.[1] As a Senior Application Scientist, my focus is to move beyond a simple checklist and provide a framework of understanding, ensuring that every safety measure is not just followed, but understood. The protocols outlined here are designed to be self-validating systems, grounded in authoritative sources to build a deep trust in your safety procedures.
Hazard Assessment: Understanding the Risks of this compound
This compound belongs to the family of benzidine derivatives. Benzidine itself is a known human carcinogen, and related compounds are treated with a high degree of caution.[2][3] The Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) recommend limiting exposure to occupational carcinogens to the lowest feasible concentration.[2] Aromatic amines, the broader chemical class to which this compound belongs, can be toxic and are often readily absorbed through the skin.[4][5][6] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical necessity.
Key Hazards Associated with Benzidine Derivatives:
-
Carcinogenicity: Benzidine is a confirmed human carcinogen, primarily affecting the bladder.[2][7] Derivatives should be handled as potential carcinogens.[8]
-
Skin Absorption: Aromatic amines can be absorbed through the skin, making dermal contact a significant route of exposure.[7][9]
-
Irritation: Some related compounds are known to cause irritation to the eyes, skin, and respiratory system.[10]
Core Personal Protective Equipment (PPE): A Multi-Layered Defense
When handling this compound, a multi-layered approach to PPE is essential. The following recommendations are based on guidelines for handling potent carcinogens and aromatic amines.
Hand Protection: The First Line of Defense
Given the potential for skin absorption, selecting the correct gloves is critical. Disposable gloves should be discarded after each use or immediately after known contact with the chemical.[11]
| Glove Type | Protection Level | Rationale |
| Nitrile Gloves (double-gloved) | High | Offers good chemical resistance to a range of chemicals. Double-gloving provides an extra layer of protection against tears and contamination. |
| PVC Gloves | Good | An alternative to nitrile, providing adequate protection for many applications.[12] |
Always inspect gloves for any signs of degradation or perforation before use.
Eye and Face Protection: Shielding from Splashes and Aerosols
The potential for splashes or the generation of dust necessitates robust eye and face protection.
-
Safety Glasses with Side Shields: The minimum requirement for any laboratory work involving chemicals.[12]
-
Chemical Goggles: To be worn when there is a higher risk of splashes.
-
Face Shield: Should be used in conjunction with chemical goggles when handling larger quantities of this compound or when there is a significant risk of splashes.
Contact lenses can absorb and concentrate chemical vapors and should not be worn when handling this compound.[12]
Respiratory Protection: Preventing Inhalation
Respiratory protection is crucial when engineering controls like fume hoods are not sufficient to control exposure, or during spill cleanup.
| Situation | Recommended Respirator | Rationale |
| Handling powders outside of a fume hood | NIOSH-certified air-purifying, half-mask respirator with particulate filters.[13] | Protects against inhalation of fine powders. |
| Potential for vapor release | Air-purifying respirator with organic vapor cartridges and P100 particulate filters.[7] | Provides protection against both airborne particles and organic vapors. |
| Spill cleanup or high-concentration exposure | A self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode.[2][7] | Offers the highest level of respiratory protection. |
Improper use of respirators is dangerous. Ensure you have been properly fit-tested and trained on the use and maintenance of your respirator.[2]
Protective Clothing: Minimizing Skin Contact
To prevent skin contact, appropriate protective clothing is mandatory.
-
Laboratory Coat: A standard lab coat should be worn at all times.
-
Chemical-Resistant Apron or Coveralls: When handling larger quantities or when there is a risk of significant splashes, additional protection is necessary.
-
Closed-Toed Shoes: Always wear shoes that fully cover the feet in a laboratory setting.
Contaminated clothing should be removed immediately and decontaminated or disposed of as hazardous waste.[7]
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is crucial for minimizing the risk of exposure to this compound.
Engineering Controls: The Foundation of Safety
The primary method for controlling exposure is through engineering controls.
-
Fume Hood: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation of dust.[3]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors.[14]
Safe Handling Workflow
The following workflow provides a step-by-step guide for the safe handling of this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Decontamination and Disposal Plan: Managing a Spill and Waste
A comprehensive plan for decontamination and disposal is a critical component of safe laboratory practice.
Spill Management
In the event of a this compound spill, immediate and appropriate action is required.
Spill Kit Components:
| Item | Purpose |
| Absorbent Material (e.g., vermiculite, sand) | To contain and absorb the spilled material. |
| Waste Bags (labeled "Hazardous Waste") | For the disposal of contaminated materials. |
| Appropriate PPE (as outlined above) | To protect personnel during cleanup. |
| Scoop and Brush (non-sparking) | For collecting the absorbed material. |
| Decontamination Solution (e.g., soap and water) | For cleaning the spill area. |
Spill Cleanup Procedure:
-
Evacuate non-essential personnel from the area.
-
Don the appropriate PPE, including respiratory protection.
-
Cover the spill with absorbent material.
-
Carefully collect the absorbed material using a scoop and brush and place it in a labeled hazardous waste bag.[2]
-
Decontaminate the spill area with a suitable cleaning agent.
-
Dispose of all contaminated materials, including PPE, as hazardous waste.
Waste Disposal
All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[2] Adhere to all federal, state, and local regulations for hazardous waste disposal.[15] Do not dispose of this compound down the drain or in the regular trash.[15]
Equipment Decontamination
All equipment used for handling this compound should be thoroughly decontaminated after use. This can typically be achieved by washing with an appropriate solvent, followed by soap and water. The cleaning materials should be disposed of as hazardous waste.
Emergency Procedures: Immediate Actions for Exposure
In the case of accidental exposure, immediate first aid is crucial.
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[7][16] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[2][7]
-
Inhalation: Move the person to fresh air.[16]
-
Ingestion: Seek immediate medical attention.
In all cases of exposure, seek medical attention and provide the Safety Data Sheet for this compound to the medical personnel.
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is not just about following a set of rules; it is about understanding the inherent risks and implementing a comprehensive safety strategy. By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and foster a culture of safety in the laboratory. Your well-being is integral to the advancement of science.
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
- Benzidine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- Guidelines for the Laboratory Use of Chemical Carcinogens. (n.d.).
- Benzidine - NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
- Preventing Health Hazards From Exposure to Benzidine Congener Dyes (83-105). (2017). NIOSH.
- Benzidine (C12H12N2). (n.d.). GazFinder.
- Benzidine dihydrochloride - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). (n.d.).
- Four Tips for Dealing with Carcinogenic Chemicals. (2014). Emedco's Blog.
- Safe Handling of Chemicals. (n.d.). Environmental Health and Safety - University of Washington.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023).
- Carcinogens - Overview. (n.d.).
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023).
- Toxicity, Hazards, and Safe Handling of Primary Arom
- Amines, Arom
- NMAM 2017: Aniline, o-Toluidine, and Nitrobenzene. (n.d.). Centers for Disease Control and Prevention.
- Safety Data Sheet - DPT (hydrochloride). (2025). Cayman Chemical.
- Ammonia. (n.d.). Wikipedia.
- Aniline - IDLH. (n.d.). NIOSH.
- N,N'-Diphenyl-N,N'-di(p-tolyl)benzidine: Properties, Applications, and Market Insights. (n.d.).
- SAFETY DATA SHEET - N,N`-Diphenylbenzidine. (2010). Fisher Scientific.
- N,N'-Diphenylbenzidine. (n.d.). PubChem.
- N,N-Diphenyl-N,N-di(m-tolyl)benzidine. (2024). ChemBK.
- SAFETY D
- The Chemical Profile of N,N'-Diphenyl-N,N'-di(p-tolyl)benzidine: Properties and Handling. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- Proper Disposal of Dodecafluoropentane: A Guide for Labor
- Safety d
- MATERIAL SAFETY DATA SHEET - SIMULATED TOTAL PARENTAL NUTRITION (TPN) w/ LIPIDS. (2014). IECC.
- Safety Data Sheets for hazardous chemicals. (n.d.). GSA.
- Instructions for turn in of hazardous material and waste. (n.d.). Defense Logistics Agency (DLA).
- Regul
- Hazardous Waste Recycling Facilities. (n.d.). NDEP.
- Diversion Control Division | Drug Disposal Inform
Sources
- 1. nbinno.com [nbinno.com]
- 2. nj.gov [nj.gov]
- 3. Respiratory protection equipments C12H12N2 (benzidine), CAS number 92-87-5 [en.gazfinder.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Benzidine [cdc.gov]
- 8. Preventing Health Hazards From Exposure to Benzidine Congener Dyes (83-105) | NIOSH | CDC [cdc.gov]
- 9. cdc.gov [cdc.gov]
- 10. chembk.com [chembk.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
- 14. Four Tips for Dealing with Carcinogenic Chemicals - Emedco's Blog [emedco.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. diplomatacomercial.com [diplomatacomercial.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
